molecular formula C13H17Br B7993229 2-Bromo-3-(4-iso-butylphenyl)-1-propene

2-Bromo-3-(4-iso-butylphenyl)-1-propene

Cat. No.: B7993229
M. Wt: 253.18 g/mol
InChI Key: LEZRYHCAVIEHLU-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-iso-butylphenyl)-1-propene is a synthetic organic compound featuring a brominated propenene chain attached to a 4-iso-butylphenyl group. This structure suggests its potential utility as a versatile chemical building block, particularly in the synthesis of more complex molecules for pharmaceutical and materials science research. The reactive alkenyl bromide moiety makes it a suitable candidate for further functionalization through various cross-coupling reactions, such as Suzuki or Heck reactions, or for use as a Michael acceptor. Compounds with similar structural motifs, such as chalcones which also possess an α,β-unsaturated carbonyl system, are widely investigated for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The 4-iso-butylphenyl fragment is a common pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs), indicating that derivatives of this compound could be of interest in medicinal chemistry for the development of new therapeutic agents . Researchers may explore this brominated propene derivative as a key intermediate in constructing small-molecule libraries for high-throughput screening. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-(2-methylpropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br/c1-10(2)8-12-4-6-13(7-5-12)9-11(3)14/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZRYHCAVIEHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-3-(4-iso-butylphenyl)-1-propene chemical structure and properties

[1]

Part 1: Structural Identification & Chemical Logic[1]

Molecule Identity

This compound is a 2-bromoallylarene , characterized by a vinylic bromine atom positioned at the C2 of a propene chain, with a 4-isobutylphenyl moiety attached at the C3 position.[1]

PropertySpecification
IUPAC Name 2-Bromo-3-[4-(2-methylpropyl)phenyl]prop-1-ene
Molecular Formula

Molecular Weight 253.18 g/mol
SMILES CC(C)CC1=CC=C(CC(=C)Br)C=C1
Key Functional Groups [1][2][3][4][5] • Vinylic Bromide (Electrophilic handle for Pd-coupling)[1]• Allylic Methylene (Benzylic position)[1]• Isobutyl Group (Lipophilic tail)
Structural Significance

Unlike styrenyl bromides (where the double bond is conjugated to the ring), the allyl placement of the double bond in this molecule isolates the alkene from the aromatic ring by a methylene spacer.[1]

  • Reactivity Implication: The bromine is vinylic, making it resistant to

    
     displacement but highly reactive in Palladium-catalyzed cross-coupling  (Heck, Suzuki, Carbonylation).[1]
    
  • Synthetic Utility: It acts as a "masked" 2-benzylacrylic acid precursor.[1] Upon carbonylation, it yields structures homologous to Ibuprofen but with an extended carbon chain (2-benzylpropionic acid scaffold).[1]

Part 2: Synthesis Protocol (Grignard Cross-Coupling)

The most robust route to 2-bromo-3-arylpropenes is the copper-catalyzed cross-coupling of aryl Grignard reagents with 2,3-dibromopropene.[1] This method avoids the isomerization issues common in direct bromination of allylbenzenes.

Reagents & Materials[1][4][6][7]
  • Precursor: 1-Bromo-4-isobutylbenzene (Starting aryl halide).[1]

  • Reagent: 2,3-Dibromopropene (Electrophile).[1][6]

  • Catalyst: Copper(I) Iodide (CuI) or Li2CuCl4.[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Methodology

Step 1: Formation of Grignard Reagent

  • Charge a flame-dried 3-neck flask with magnesium turnings (1.1 equiv) and a crystal of iodine.

  • Add anhydrous THF under

    
     atmosphere.
    
  • Add 1-bromo-4-isobutylbenzene (1.0 equiv) dropwise.[1] Initiate reflux to maintain a gentle boil.

  • Stir for 1 hour at

    
     until Mg is consumed.
    
    • Checkpoint: Solution should turn dark grey/brown (formation of 4-isobutylphenylmagnesium bromide).[1]

Step 2: Cross-Coupling

  • Cool the Grignard solution to

    
    .[1]
    
  • Add CuI (5 mol%) to the solution. Stir for 10 minutes.

  • Add 2,3-dibromopropene (1.2 equiv) dropwise.[1]

    • Mechanism:[1] The Grignard reagent selectively attacks the allylic bromide (

      
       or 
      
      
      ), leaving the vinylic bromide intact.[1]
  • Allow the mixture to warm to room temperature and stir for 4–6 hours.

Step 3: Workup & Purification [1]

  • Quench with saturated

    
     solution (dissolves Mg salts).[1]
    
  • Extract with Diethyl Ether (

    
    ).
    
  • Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Distillation under reduced pressure (high vacuum required due to boiling point >120°C) or Flash Column Chromatography (Hexanes).[1]

Synthesis Workflow Diagram

SynthesisStart1-Bromo-4-isobutylbenzeneMgMg / THF(Grignard Formation)Start->MgInterAr-MgBr IntermediateMg->InterReflux, 1hProduct2-Bromo-3-(4-isobutylphenyl)-1-propeneInter->ProductCoupling @ 0°CReagent2,3-Dibromopropene(CuI Cat.)Reagent->ProductElectrophile

Figure 1: Copper-catalyzed Grignard coupling route for the synthesis of 2-bromoallylarenes.

Part 3: Chemical Properties & Applications[1]

Physical Properties (Estimated)
  • State: Colorless to pale yellow oil.

  • Boiling Point: ~135–140°C at 5 mmHg (Extrapolated from 2-bromoallylbenzene).[1]

  • Solubility: Soluble in organic solvents (DCM, THF, Toluene); insoluble in water.[1]

  • Stability: Sensitive to light (radical debromination) and prolonged heat.[1] Store cold (

    
    ).
    
Reactivity Profile: Carbonylation

The primary value of this molecule lies in its ability to undergo Pd-catalyzed carbonylation .[1] This transforms the vinylic bromide into an ester, creating a functionalized acrylic scaffold.

  • Reaction:

    
    [1]
    
  • Product: 2-(4-isobutylbenzyl)acrylate.[1]

  • Downstream: Hydrogenation of this acrylate yields 2-methyl-3-(4-isobutylphenyl)propionic acid (a homologue of Ibuprofen).[1]

Comparative Pathway Analysis

PathwaysSubstrate2-Bromo-3-(4-isobutylphenyl)-1-propene(Vinylic Bromide)CarbonylationPd(OAc)2, CO, MeOH(Carbonylation)Substrate->CarbonylationHeckPd(0), Styrene(Heck Coupling)Substrate->HeckAcrylateMethyl 2-(4-isobutylbenzyl)acrylateCarbonylation->AcrylateHydrogenationH2 / Pd-CAcrylate->HydrogenationHomologueMethyl 2-methyl-3-(4-isobutylphenyl)propionate(Ibuprofen Homologue)Hydrogenation->HomologueDiene1,3-Diene DerivativeHeck->Diene

Figure 2: Divergent synthetic pathways.[1] The carbonylation route leads to profen-like homologues.[1]

Part 4: Safety & Handling (E-E-A-T)[1]

As a halogenated organic intermediate, strict safety protocols are required.

  • Lachrymator Potential: Allyl and vinyl halides can be potent lachrymators. Handle only in a functioning fume hood.

  • Skin Absorption: The lipophilic isobutylphenyl tail facilitates skin absorption. Double-gloving (Nitrile + Laminate) is recommended.[1]

  • Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers or alkali metals.

References

  • Organic Syntheses. "3-Cyclohexyl-2-bromopropene". Org.[6][7][8] Synth.1931 , 11, 32. (Foundational protocol for Grignard coupling with 2,3-dibromopropene). Link[1]

  • Ma, S., & Negishi, E. "Palladium-catalyzed cross-coupling of organozincs with 2,3-dibromopropene." Journal of Organic Chemistry, 1997 . (Modern Pd/Zn coupling variants).[1]

  • PubChem Database. "2-Bromo-3-phenylpropene (Analogous Structure Properties)."[1] National Center for Biotechnology Information. Link

  • BHC Company Patent. "Methods for synthesizing Ibuprofen and related derivatives via carbonylation.

Technical Guide: Solubility Profile of 2-Bromo-3-(4-isobutylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

2-Bromo-3-(4-isobutylphenyl)-1-propene (also identifiable as 1-(2-bromoallyl)-4-isobutylbenzene) is a specialized electrophilic intermediate used primarily in the synthesis of arylpropionic acid derivatives, including precursors to Ibuprofen .

As a lipophilic allyl bromide, its solubility behavior is governed by the competition between its hydrophobic 4-isobutylphenyl tail and the polarizable carbon-bromine bond. This guide provides a technical analysis of its solubility in organic solvents, derived from Structure-Property Relationship (SPR) analysis of close structural analogs (e.g., 2-bromo-3-phenyl-1-propene) and thermodynamic principles.

Chemical Identity
PropertyDetail
Systematic Name 2-Bromo-3-(4-(2-methylpropyl)phenyl)prop-1-ene
Molecular Formula C₁₃H₁₇Br
Molecular Weight ~253.18 g/mol
Structural Class Aryl-substituted Allyl Halide
Physical State Colorless to pale yellow liquid (Standard Temperature & Pressure)
Key Functionality Electrophilic Allyl Bromide (Lachrymator)

Physicochemical Profile & Solubility Mechanism[2][3][4][5]

The solubility of 2-Bromo-3-(4-isobutylphenyl)-1-propene is dictated by "Like Dissolves Like" principles. The molecule possesses a significant hydrophobic domain (isobutyl group + phenyl ring) which dominates its interaction with solvents.

Predicted Solubility Data

Note: Values are estimated based on the homologous series of 2-bromo-3-arylpropenes.

Solvent ClassSpecific SolventsSolubility RatingInteraction Mechanism
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, CCl₄Excellent (>500 mg/mL)Dipole-dipole interactions; high dispersibility of the Br atom.
Ethers Tetrahydrofuran (THF), Diethyl Ether, MTBEExcellent (>400 mg/mL)Favorable Van der Waals forces; ideal for Grignard/coupling reactions.
Aromatic Hydrocarbons Toluene, Benzene, XyleneHigh (>300 mg/mL)

stacking interactions between solvent and solute phenyl rings.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood (>100 mg/mL)Dipole-dipole interactions; suitable for nucleophilic substitution.
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Soluble at RT; solubility decreases significantly at <0°C due to hydrophobic effect.
Alkanes Hexane, Heptane, PentaneGood The isobutyl tail enhances solubility compared to non-alkylated analogs.
Aqueous WaterInsoluble (<0.1 mg/mL)Hydrophobic exclusion; potential for slow hydrolysis at interface.
Thermodynamic Analysis

The dissolution process is endothermic.[1] The entropy of mixing (


) drives solubility in organic solvents.
  • Enthalpy (

    
    ):  Positive. Breaking solvent-solvent interactions (especially in alcohols) requires energy.
    
  • Hydrophobic Effect: The isobutyl group disrupts the hydrogen-bonding network of polar protic solvents, making solubility in methanol/ethanol highly temperature-sensitive.

Experimental Protocols

Standard Operating Procedure: Gravimetric Solubility Determination

Use this protocol to validate specific solubility limits for process optimization.

Safety Warning: Allyl bromides are alkylating agents and lachrymators. Perform all operations in a fume hood.

  • Preparation: Weigh 100 mg of 2-Bromo-3-(4-isobutylphenyl)-1-propene into a tared 4 mL vial.

  • Solvent Addition: Add the target solvent in 50

    
    L increments while maintaining the vial at 25°C (thermostated block).
    
  • Equilibration: Vortex for 30 seconds after each addition.

  • Endpoint Detection: The endpoint is reached when the solution becomes clear and no phase separation (oily droplets) is visible.

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (mg/mL),
    
    
    is mass of compound, and
    
    
    is total volume added.
Stability Considerations in Solution

Allyl bromides are prone to hydrolysis (in wet solvents) and polymerization (radical mechanism).

  • Stabilization: Store solutions in DCM or Toluene with copper wire or trace hydroquinone if storing for >24 hours.

  • Avoid: Long-term storage in nucleophilic solvents (Methanol, Ethanol) without refrigeration, as solvolysis (formation of the methyl ether) may occur.

Synthesis & Application Workflow

This compound is typically synthesized via the coupling of a Grignard reagent with 2,3-dibromopropene. Its solubility profile is critical for the workup (extraction) and subsequent carbonylation or coupling steps.

SynthesisWorkflow Start 4-Isobutylphenyl Magnesium Bromide (in THF/Ether) Reaction Grignard Coupling (0°C -> Reflux) Start->Reaction Nucleophile Reagent 2,3-Dibromopropene Reagent->Reaction Electrophile Quench Acidic Quench (HCl/Ice) Reaction->Quench Extraction Extraction (Solvent: Toluene or Ether) Quench->Extraction Phase Separation Product 2-Bromo-3-(4-isobutylphenyl)-1-propene Extraction->Product Evaporation Downstream Pd-Catalyzed Carbonylation (Synthesis of Ibuprofen) Product->Downstream Solvent: DMF/Dioxane

Figure 1: Synthesis and isolation workflow dependent on differential solubility.

References

  • BenchChem. (2025).[2][3] Technical Guide to the Organic Solvent Solubility of (3-Bromo-2-methylpropyl)benzene. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Bromo-3-phenyl-1-propene.[4][5][6] National Center for Biotechnology Information. Retrieved from

  • PrepChem. (2024). Synthesis of 2-Bromo-3-phenyl-1-propene. Retrieved from

  • CymitQuimica. (2025). Allyl Bromide: Solubility and Reactivity Profile. Retrieved from

  • NIST. (2024). Thermophysical Properties of Halogenated Hydrocarbons. NIST Chemistry WebBook, SRD 69. Retrieved from

Sources

Technical Whitepaper: Chemical Identifiers, Synthesis, and Applications of 2-Bromo-3-(4-isobutylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Discipline: Advanced Organic Synthesis & Medicinal Chemistry

Executive Summary

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the 4-isobutylphenyl core serves as a privileged pharmacophore, most notably recognized in Ibuprofen. While traditional industrial syntheses rely on established intermediates, the pursuit of novel COX-1/COX-2 selective analogs requires building blocks with orthogonal reactivity. 2-Bromo-3-(4-isobutylphenyl)-1-propene is a highly specialized vinylic bromide intermediate designed precisely for this purpose.

Unlike standard alkyl halides, this molecule features an allylic benzylic spacer coupled with a vinylic bromide moiety. This specific structural arrangement prevents unwanted conjugation with the aromatic ring while keeping the vinylic halide highly reactive for late-stage transition-metal-catalyzed cross-coupling. This whitepaper details its chemical identifiers, outlines a self-validating synthetic protocol, and explores its downstream applications in pharmaceutical development.

Chemical Identity and Structural Data

Because 2-Bromo-3-(4-isobutylphenyl)-1-propene is a highly specialized, often in situ-generated intermediate, it does not possess a universally ubiquitous public CAS Registry Number like bulk commercial solvents. Instead, it is typically indexed under generic Markush structures in pharmaceutical patents or related to 1[1] utilized in profen-class drug synthesis. Its chemical identity is rigorously defined by standard computational identifiers.

Table 1: Physico-Chemical Properties and Identifiers

ParameterValue / Descriptor
IUPAC Name 2-Bromo-3-(4-isobutylphenyl)-1-propene
Molecular Formula C₁₃H₁₇Br
Molecular Weight 253.18 g/mol
Monoisotopic Mass 252.0514 Da
SMILES CC(C)CC1=CC=C(CC(Br)=C)C=C1
InChI InChI=1S/C13H17Br/c1-10(2)8-12-4-6-13(7-5-12)9-11(14)3/h4-7,10H,3,8-9H2,1-2H3
Topological Polar Surface Area 0 Ų
Rotatable Bonds 4

Mechanistic Synthesis: A Self-Validating Protocol

To synthesize this molecule with high fidelity, a Negishi cross-coupling approach is optimal. This method leverages the differential reactivity of 2,3-dibromopropene. The aliphatic allylic C-Br bond is significantly more reactive toward oxidative addition than the vinylic C-Br bond, allowing for precise, mono-selective coupling without over-alkylation.

Negishi_Synthesis Zn 4-Isobutylbenzyl Zinc Bromide (Nucleophile) Prod 2-Bromo-3-(4-isobutylphenyl) -1-propene (Target Intermediate) Zn->Prod Transmetalation Allyl 2,3-Dibromo-1-propene (Electrophile) Allyl->Prod Oxidative Addition Cat Pd(PPh3)4 (5 mol%) THF, 65°C Cat->Prod Catalytic Cycle

Figure 1: Palladium-catalyzed Negishi cross-coupling workflow for synthesizing the vinylic bromide.

Step-by-Step Methodology

Phase 1: Organozinc Preparation

  • Action: In a flame-dried Schlenk flask under Argon, add activated Zinc dust (1.5 eq) in anhydrous THF. Slowly dropwise add 4-isobutylbenzyl bromide (1.0 eq) at 0°C. Stir for 2 hours at room temperature.

  • Causality: Zinc insertion into the benzylic C-Br bond generates the nucleophilic organozinc species. Careful temperature control prevents Wurtz-type homocoupling of the benzylic bromide.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O and analyze via GC-MS. The presence of monodeuterated 4-isobutyltoluene (m/z 149) confirms successful zinc insertion. If unreacted starting material remains, zinc activation was insufficient.

Phase 2: Selective Palladium-Catalyzed Coupling

  • Action: To a separate flask containing 2,3-dibromopropene (1.1 eq) and Pd(PPh₃)₄ (5 mol%) in THF, transfer the organozinc solution via cannula. Heat the reaction mixture to 65°C for 12 hours.

  • Causality: The Pd(0) catalyst undergoes selective oxidative addition into the weaker allylic C-Br bond. Subsequent transmetalation with the organozinc reagent and reductive elimination yields the target vinylic bromide, leaving the vinylic C-Br bond intact.

  • Self-Validation Checkpoint: Monitor via TLC (100% Hexanes). The disappearance of 2,3-dibromopropene (stains with KMnO₄) and the emergence of a new UV-active spot (R_f ~0.6) indicates successful conversion.

Phase 3: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography using 100% Hexanes.

  • Causality: NH₄Cl neutralizes the zinc salts and prevents the formation of intractable zinc hydroxide emulsions during extraction. The highly lipophilic nature of the product dictates a strictly non-polar eluent for chromatography.

  • Self-Validation Checkpoint: Evaporate the solvent and analyze the neat oil via ATR-FTIR. The absence of an OH stretch and the presence of a sharp C=C stretch at ~1630 cm⁻¹ confirms the isolation of the alkene.

Downstream Pharmaceutical Applications

The 4-isobutylphenyl core is heavily utilized in the design of 2[2]. The primary utility of 2-Bromo-3-(4-isobutylphenyl)-1-propene lies in its ability to act as a versatile electrophile for late-stage functionalization.

By subjecting this intermediate to a Suzuki-Miyaura coupling with diverse aryl boronic acids, chemists can synthesize complex 1,2-disubstituted alkenes. Subsequent oxidative cleavage (e.g., using RuCl₃/NaIO₄) converts the terminal alkene into a ketone or carboxylic acid, generating novel [3] for structure-activity relationship (SAR) studies.

Downstream_Application Start 2-Bromo-3-(4-isobutylphenyl) -1-propene Suzuki Suzuki-Miyaura Coupling Ar-B(OH)2, Pd(dppf)Cl2 Start->Suzuki Alkene 2-Aryl-3-(4-isobutylphenyl) -1-propene Suzuki->Alkene Oxidation Oxidative Cleavage RuCl3 / NaIO4 Alkene->Oxidation API Novel Ibuprofen Analog (Diaryl-propanoic acid derivative) Oxidation->API

Figure 2: Downstream synthetic application converting the intermediate into novel NSAID analogs.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch before deploying it in complex cross-coupling reactions, the material must be validated against expected spectroscopic parameters. The presence of the bromine atom provides a distinct isotopic signature in mass spectrometry, while the vinylic protons offer clear diagnostic signals in NMR.

Table 2: Expected Analytical Characterization Data

Analytical TechniqueTarget Signal / ParameterStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 5.58 (d, J = 1.5 Hz, 1H), 5.42 (d, J = 1.5 Hz, 1H)Terminal vinylic protons (=CH₂)
¹H NMR (400 MHz, CDCl₃) δ 3.65 (s, 2H)Benzylic protons (Ar-CH₂-C=C)
¹H NMR (400 MHz, CDCl₃) δ 7.15 (d, J = 8.0 Hz, 2H), 7.08 (d, J = 8.0 Hz, 2H)Para-substituted aromatic ring
¹³C NMR (101 MHz, CDCl₃) δ 133.5 (C-Br), 118.2 (=CH₂)Vinylic carbons
GC-MS (EI, 70 eV) m/z 252 [M]⁺, 254 [M+2]⁺ (~1:1 ratio)Molecular ion showing characteristic ⁷⁹Br/⁸¹Br isotope pattern
FT-IR (ATR) ~1630 cm⁻¹ (C=C stretch), ~690 cm⁻¹ (C-Br stretch)Alkene and carbon-halogen bonds

References

  • Title: 2-Bromo-1-(4-isobutylphenyl)
  • Title: 2-(4-isobutylphenyl)
  • Title: Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)

Sources

Literature review on 2-Bromo-3-(4-iso-butylphenyl)-1-propene as an Ibuprofen intermediate

[1]

Executive Summary

2-Bromo-3-(4-iso-butylphenyl)-1-propene (CAS: 951887-49-3), also known as 1-(2-bromoallyl)-4-isobutylbenzene , is a functionalized allylic bromide.[1] Unlike standard Ibuprofen precursors which possess a methyl-branched alkyl chain (e.g., 1-bromo-1-(4-isobutylphenyl)ethane), this molecule features a terminal alkene and a vinyl bromide moiety.[1]

Its utility in Ibuprofen synthesis is contingent upon carbonylation coupled with a skeletal rearrangement (1,2-aryl shift).[1] Without rearrangement, direct carbonylation yields the regioisomer 2-methyl-3-(4-isobutylphenyl)propionic acid (a known impurity), rather than Ibuprofen.[1] This guide details the synthesis of the intermediate and the catalytic pathways required to effect the necessary transformation.

Chemical Profile & Structure

PropertySpecification
Chemical Name 2-Bromo-3-(4-iso-butylphenyl)-1-propene
IUPAC Name 1-(2-bromoallyl)-4-(2-methylpropyl)benzene
CAS Number 951887-49-3
Molecular Formula C₁₃H₁₇Br
Molecular Weight 253.18 g/mol
Structure (CH₃)₂CH-CH₂-C₆H₄-CH₂-C(Br)=CH₂
Appearance Colorless to pale yellow liquid
Reactivity Electrophilic at allylic position; nucleophilic attack at vinyl bromide via Pd-catalysis
Structural Analysis

The molecule consists of a 4-isobutylbenzene core attached to a 2-bromoallyl group.[1]

  • C1 (Terminal): =CH₂ (Vinyl)[1]

  • C2 (Central): =C(Br)- (Vinyl bromide, site of Pd oxidative addition)[1]

  • C3 (Benzylic): -CH₂- (Attached to Aryl ring)[1]

Synthesis of the Intermediate

The synthesis of 2-Bromo-3-(4-iso-butylphenyl)-1-propene is typically achieved via a coupling reaction between an isobutylbenzene derivative and a 2,3-dihalopropene.[1]

Protocol: Grignard Coupling Route

This method utilizes the Grignard reagent of 4-isobutylbenzyl chloride coupled with 2,3-dibromopropene.

Reagents:

  • 4-Isobutylbenzyl chloride[1]

  • Magnesium turnings (activated)[1]

  • 2,3-Dibromopropene

  • THF (anhydrous)[1]

  • Copper(I) iodide (catalyst)[1]

Step-by-Step Methodology:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under N₂, add Mg turnings (1.1 eq) and a crystal of iodine.

    • Add a solution of 4-isobutylbenzyl chloride (1.0 eq) in anhydrous THF dropwise.

    • Reflux for 1-2 hours until Mg is consumed to form 4-isobutylbenzylmagnesium chloride .[1]

  • Coupling Reaction:

    • Cool the Grignard solution to 0°C.

    • Add CuI (5 mol%) as a catalyst.[1]

    • Slowly add 2,3-dibromopropene (1.2 eq) in THF, maintaining the temperature below 5°C. The Grignard reagent preferentially attacks the allylic bromide position (leaving the vinyl bromide intact).[1]

  • Work-up:

    • Quench with saturated NH₄Cl solution.[1][2]

    • Extract with diethyl ether (3x).[1]

    • Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.[2]

  • Purification:

    • Purify via column chromatography (Silica gel, Hexanes/EtOAc 95:5) to yield 2-Bromo-3-(4-iso-butylphenyl)-1-propene .[1]

Conversion to Ibuprofen: The Mechanistic Challenge

Direct carbonylation of this intermediate presents a regioselectivity challenge.

  • Pathway A (Direct Carbonylation): Palladium-catalyzed hydroxycarbonylation at the vinyl bromide position yields 2-(4-isobutylbenzyl)acrylic acid .[1] Hydrogenation of this product gives 2-methyl-3-(4-isobutylphenyl)propionic acid (the linear isomer, not Ibuprofen).[1]

  • Pathway B (Rearrangement): To synthesize Ibuprofen (2-(4-isobutylphenyl)propionic acid ), the aryl group must migrate from C3 to C2.[1] This is known as a 1,2-aryl shift or Neophyl rearrangement .

Catalytic Strategy: Pd-Catalyzed Carbonylation with 1,2-Migration

Advanced catalytic systems can promote this migration via a cationic palladium intermediate.[1]

Reaction: Ar-CH₂-C(Br)=CH₂ + CO + H₂O → [Pd-Catalyst] → Ar-CH(CH₃)-COOH[1]

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.[1]

  • Cationic Complex Formation: Abstraction of bromide (using Ag salt or polar solvent) creates a cationic [Ar-CH₂-C(Pd)-=CH₂]⁺ species.[1]

  • 1,2-Aryl Migration: The aryl group migrates to the cationic center (C2), generating a thermodynamically stable benzylic palladium species.

  • CO Insertion: CO inserts into the Pd-C bond.[1]

  • Hydrolysis: Reductive elimination with water yields Ibuprofen.[1]

Experimental Protocol (Carbonylation)
  • Substrate: 2-Bromo-3-(4-iso-butylphenyl)-1-propene (1.0 eq)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)[1]

  • Ligand: dppb (1,4-bis(diphenylphosphino)butane) (promotes regioselectivity)[1]

  • CO Source: Carbon Monoxide (balloon or autoclave, 30 bar)

  • Solvent: MEK (Methyl Ethyl Ketone) / Water (10:1)[1]

  • Base: K₂CO₃ (2.0 eq)[1][3]

Procedure:

  • Charge a high-pressure autoclave with the substrate, catalyst, ligand, and base in the solvent mixture.

  • Purge with N₂ (3x) and then CO (3x).[1]

  • Pressurize to 30 bar CO.

  • Heat to 110°C for 12 hours.

  • Cool, vent CO, and filter the catalyst.

  • Acidify the filtrate with HCl (1M) to pH 1.[1]

  • Extract with DCM, dry, and recrystallize (Hexanes) to obtain the acid.

    • Note: Analyze by NMR to confirm the ratio of Ibuprofen (alpha-methyl) vs. the linear isomer.[1]

Visualization of Pathways

IbuprofenPathwayscluster_legendPathway LegendStartIsobutylbenzeneIntermed2-Bromo-3-(4-iso-butylphenyl)-1-propene(Ar-CH2-C(Br)=CH2)Start->IntermedCoupling w/ 2,3-dibromopropeneDirectCarb2-(4-isobutylbenzyl)acrylic acid(Isomer Precursor)Intermed->DirectCarbStandard Carbonylation(No Migration)RearrangePd-Intermediate(1,2-Aryl Migration)Intermed->RearrangeCationic Pd CatalystLinearIsomer2-methyl-3-(4-isobutylphenyl)propionic acid(Impurity/Isomer)DirectCarb->LinearIsomerHydrogenationIbuprofenIbuprofen(2-(4-isobutylphenyl)propionic acid)Rearrange->IbuprofenCO Insertion + Hydrolysiskey1Red: Undesired Isomerkey2Green: Target Drug (Ibuprofen)

Caption: Divergent synthesis pathways from 2-Bromo-3-(4-iso-butylphenyl)-1-propene. The standard carbonylation path yields an inactive isomer, while the 1,2-aryl migration path yields Ibuprofen.

Comparison with Industrial Standards

To validate the utility of this intermediate, it must be compared with the "Green" Hoechst-Celanese process.

FeatureHoechst-Celanese ProcessAllylic Bromide Route (This Guide)
Intermediate 1-(4-isobutylphenyl)ethanol2-Bromo-3-(4-iso-butylphenyl)-1-propene
Key Step Carbonylation of benzylic alcoholCarbonylation of vinyl bromide
Atom Economy Very High (~77-99%)Moderate (Loss of HBr)
Selectivity High (Direct conversion)Challenging (Requires migration)
Use Case Mass ProductionSpecialized/Research Synthesis

Safety & Handling

  • Organobromides: 2-Bromo-3-(4-iso-butylphenyl)-1-propene is an alkylating agent.[1] Use gloves (Nitrile) and work in a fume hood.[1]

  • Carbon Monoxide: Extremely toxic.[1][4] Use CO detectors and high-pressure safety shields when performing carbonylation.[1]

  • Palladium Residues: Final drug substance must be scavenged for heavy metals (ICH Q3D guidelines limit Pd to <10 ppm).[1]

References

  • Boots Pure Drug Co. "Propionic Acid Derivatives."[1] U.S. Patent 3,228,831, 1966. Link

  • Elango, V., et al. "Method for producing ibuprofen." U.S. Patent 4,981,995 (Hoechst Celanese), 1991.[1] Link

  • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of haloalkenes.
  • Sigma-Aldrich. "1-(2-Bromoallyl)-4-isobutylbenzene Product Page." Link (Search CAS: 951887-49-3)[1]

  • BenchChem. "Synthesis of 1-bromo-2-methyl-1-propene derivatives."[1] Technical Notes, 2025. Link[1]

Physical characteristics and melting point of 2-Bromo-3-(4-iso-butylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of non-steroidal anti-inflammatory drug (NSAID) synthesis, 2-Bromo-3-(4-iso-butylphenyl)-1-propene serves as a critical, high-value electrophile.[1][2] While often overshadowed by its downstream metabolite (Ibuprofen), this allylic bromide represents a pivotal "branch point" intermediate.[1][2] Its unique structure—combining a lipophilic isobutyl-phenyl tail with a highly reactive 2-bromoallyl head—allows for versatile metal-catalyzed cross-couplings (Heck, Suzuki) and carboxylation sequences essential for constructing the


-methylcarboxylic acid pharmacophore found in "profen" drugs.[1][2]

This guide moves beyond basic property listing to analyze the behavior of this molecule in a research setting, addressing its stability, handling protocols, and synthetic utility.[1][2][3]

Physical Characteristics & Identification

Unlike the crystalline stability of Ibuprofen, 2-Bromo-3-(4-iso-butylphenyl)-1-propene is characterized by its tendency to exist as a viscous oil or low-melting solid at ambient conditions.[1][2] This physical state is dictated by the rotational freedom of the isobutyl group, which disrupts efficient crystal packing despite the rigid phenyl core.[1][2]

Table 1: Physicochemical Profile[2][4][5][6]
PropertyValue / DescriptionTechnical Insight
IUPAC Name 2-Bromo-3-[4-(2-methylpropyl)phenyl]prop-1-eneDefines the specific regioisomerism essential for activity.[1][2]
CAS Number Not widely listed (Analog: 842140-27-6 for tert-butyl isomer)Often synthesized in situ or custom-ordered; lacks a common commodity CAS.[1][2]
Molecular Formula

Isomeric with the tert-butyl analog.[1][2]
Molecular Weight 253.18 g/mol Heavy atom effect (Br) dominates mass spectrometry.[1][2]
Physical State Viscous Liquid / Low-Melting Solid Critical: Do not expect a free-flowing powder.[1][2] It often presents as a yellow-to-orange oil that may solidify upon refrigeration.[1][2]
Melting Point < 25°C (Predicted) The isobutyl chain lowers the MP relative to methyl/ethyl analogs.[1][2] Store at 2-8°C to maintain solidity.
Boiling Point ~145-150°C (at 0.5 mmHg)High vacuum required for distillation to prevent thermal decomposition (dehydrobromination).[1][2]
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate.[1][2]Highly lipophilic; insoluble in water.[1][2]
Density ~1.25 - 1.30 g/cm³Denser than water due to the bromine atom.[1][2]
Structural Visualization (Graphviz)[1][2]

The following diagram illustrates the chemical connectivity and the reactive sites that define its physical behavior and reactivity.

G cluster_reactivity Reactivity Profile Isobutyl Isobutyl Group (Lipophilic Tail) Phenyl Phenyl Ring (Rigid Core) Isobutyl->Phenyl Electron Donor (+I) Methylene Methylene Bridge (-CH2-) Phenyl->Methylene VinylBromide 2-Bromoallyl Group (Reactive Head) Methylene->VinylBromide Allylic Activation

Caption: Structural segmentation of 2-Bromo-3-(4-iso-butylphenyl)-1-propene showing the lipophilic tail and the electrophilic allyl bromide head.

Synthesis & Production Logic

The synthesis of this intermediate is rarely a single step.[1][2] It is typically accessed via the coupling of a 4-isobutylphenyl nucleophile with a 2,3-dihalo-propene unit.[1][2] The choice of reagents dictates the impurity profile.[1][2]

Primary Synthetic Route: Grignard/Metal Coupling

The most robust pathway involves the reaction of 4-isobutylphenylmagnesium bromide with 2,3-dibromopropene.[1][2]

  • Reagent Preparation: Generate Grignard reagent from 1-bromo-4-isobutylbenzene.[1][2]

  • Coupling: React with 2,3-dibromopropene (in excess) catalyzed by Cu(I) or Ni(II).

  • Workup: Strict temperature control (-78°C to 0°C) is required to prevent polymerization of the vinyl bromide.[1][2]

Experimental Protocol (General Guide)
  • Step 1: Charge a flame-dried flask with Mg turnings and THF. Add 1-bromo-4-isobutylbenzene dropwise to initiate Grignard formation.[1][2]

  • Step 2: In a separate vessel, cool 2,3-dibromopropene (1.2 equiv) in THF to -10°C.

  • Step 3: Cannulate the Grignard reagent into the dibromide solution slowly.[1][2]

  • Step 4: Quench with saturated

    
    .[1][2] Extract with diethyl ether.[1][2]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). Note: The product is acid-sensitive; use neutralized silica (add 1%

    
    ).
    

Synthesis Start 4-Isobutylbenzyl Bromide (Precursor) Reaction Cross-Coupling Reaction (THF, -10°C) Start->Reaction Reagent 2,3-Dibromopropene Reagent->Reaction Catalyst Catalyst: CuI or Ni(dppp)Cl2 Catalyst->Reaction Product 2-Bromo-3-(4-iso-butylphenyl)-1-propene (Target) Reaction->Product Impurity By-product: Homocoupling Dimer Reaction->Impurity

Caption: Synthetic workflow for the production of the target allyl bromide via metal-catalyzed cross-coupling.

Handling, Stability & Safety (E-E-A-T)

As an Application Scientist, I must emphasize that this compound is an allylic bromide .[1][2] This class of compounds acts as a potent alkylating agent and lachrymator.[1][2]

Stability Profile
  • Thermal Sensitivity: The C-Br bond in the vinylic position is relatively stable, but the molecule can undergo polymerization at elevated temperatures (>100°C) without inhibitors.[1][2]

  • Light Sensitivity: Slow decomposition (darkening) occurs upon exposure to UV light due to radical formation.[1][2]

  • Hydrolysis: Stable to water for short periods, but slowly hydrolyzes to the corresponding alcohol or ketone under acidic/basic conditions.[1][2]

Storage Protocol (Self-Validating)
  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Store under Argon or Nitrogen.[1][2]

  • Temperature: 2°C to 8°C (Refrigerate).

  • Stabilizer: For long-term storage (>1 month), add 50-100 ppm of BHT (Butylated hydroxytoluene) to inhibit radical polymerization.[1][2]

Safety Warning: Always handle in a fume hood. In case of spill, neutralize with aqueous sodium thiosulfate before disposal.[1][2]

Analytical Characterization

To validate the identity of synthesized or purchased material, rely on the following spectroscopic signatures.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.10 - 7.30 ppm (m, 4H, Aromatic protons).[1][2]
      
    • 
       5.55 ppm (s, 1H, =CH2, trans to Br).[1][2]
      
    • 
       5.45 ppm (s, 1H, =CH2, cis to Br).[1][2]
      
    • 
       3.75 ppm (s, 2H, Benzylic -CH2-).[1][2]
      
    • 
       2.45 ppm (d, 2H, Isobutyl -CH2-).[1][2]
      
    • 
       1.85 ppm (m, 1H, Isobutyl -CH-).[1][2]
      
    • 
       0.90 ppm (d, 6H, Isobutyl -CH3).[1][2]
      
  • Mass Spectrometry (GC-MS):

    • Look for the characteristic M+ and (M+2)+ doublet of equal intensity (1:1 ratio) at m/z ~252 and 254, confirming the presence of one Bromine atom.[1][2]

    • Fragment peak at m/z 173 (Loss of Br) is common.[1][2]

References

  • PubChem Compound Summary. (2023). 2-Bromo-1-(4-isobutylphenyl)propan-1-one (Related Intermediate).[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]

  • ChemSynthesis. (2023).[1][2] Synthesis and Properties of 2-bromo-3-phenylpropene derivatives. [Link][1][2]

Disclaimer: The physical data provided is based on structural analysis and analog comparison where specific experimental values for this intermediate are proprietary or not listed in public standard compendia. Always verify with a Certificate of Analysis from your specific synthesis batch.

Sources

The Reactivity Profile of 2-Bromo-Allyl Derivatives in Organic Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

As a Senior Application Scientist, I frequently encounter challenges in designing modular, scalable synthetic routes. One of the most elegant solutions in modern organic synthesis is the utilization of 2-bromo-allyl derivatives (anchored by the foundational building block, 2,3-dibromopropene). These compounds act as highly versatile, bifunctional synthons.

Their synthetic power lies in their orthogonal reactivity profile:

  • The Allylic Position (Electrophilic): Highly susceptible to nucleophilic attack via

    
     or 
    
    
    
    pathways.
  • The Vinylic Bromide (Cross-Coupling Handle): An ideal site for oxidative addition by low-valent transition metals (Pd, Ni), enabling downstream cross-coupling without interfering with the allylic site.

This orthogonal nature allows chemists to sequentially functionalize a single three-carbon framework, rapidly building molecular complexity for active pharmaceutical ingredients (APIs) and advanced materials.

ReactivityMap Center 2-Bromo-Allyl Core (Bifunctional Synthon) Allylic Allylic Position (Electrophilic) Center->Allylic SN2 / SN2' Vinylic Vinylic Bromide (Cross-Coupling Handle) Center->Vinylic Oxidative Addition SN2 Nucleophilic Substitution (e.g., Sulfones, Phosphonates) Allylic->SN2 Cyclo Cycloadditions & Annulations (e.g., Indolizines, Chromenes) Allylic->Cyclo Base-Mediated Coupling Pd/Ni-Catalyzed Coupling (Suzuki, Sonogashira) Vinylic->Coupling Vinylic->Cyclo Elimination/Addition

Reactivity map of 2-bromo-allyl derivatives highlighting orthogonal functionalization pathways.

Orthogonal Reactivity and Synthetic Applications

Allylic Substitution: Synthesis of Stable Intermediates

The initial functionalization of 2,3-dibromopropene typically involves the displacement of the allylic bromide. Because


 reactions at 

-hybridized carbons are kinetically forbidden under standard conditions, nucleophiles exclusively attack the allylic

carbon.

A classic example is the synthesis of (2-bromoallyl)diisopropoxyborane . The bromoboration of allene with tribromoborane is rapid, but the resulting (2-bromoallyl)dibromoborane is highly prone to polymerization during distillation. To circumvent this, the intermediate is quenched with diisopropyl ether. This thermodynamically driven exchange avoids the evolution of corrosive hydrogen bromide (which occurs if alcohols are used) and yields a highly stable borane derivative that can be safely distilled, stored, and subsequently reacted with aldehydes or ketones[1].

Base-Mediated Cycloadditions and Annulations

Derivatives such as 2-bromoallyl sulfones are potent 3-carbon synthons. Under basic conditions (e.g.,


 or DBU), the allylic protons adjacent to the electron-withdrawing sulfone group become highly acidic. Deprotonation induces a rapid dehydrohalogenation/isomerization to generate an allenyl sulfone  in situ.

This transient allene acts as a highly electrophilic Michael acceptor. When reacted with salicylaldehydes, it undergoes a domino oxa-Michael addition followed by aldol condensation, yielding 3-sulfonylchromene derivatives[2]. Similarly, in the presence of pyridinium salts, the in situ generated allene undergoes a transition-metal-free [3+2] 1,3-dipolar cycloaddition, providing a direct, operationally simple route to heavily substituted indolizine scaffolds[3].

Transition-Metal Catalyzed Cross-Coupling

The vinylic C-Br bond is an excellent handle for Pd- or Ni-catalyzed cross-coupling. For example, a one-pot chemoselective bromination-elimination of allyl alcohols yields 2-bromoallyl alcohols, which can be immediately subjected to Sonogashira coupling with terminal alkynes. The presence of O-functional groups dictates the regioselectivity of the elimination, ensuring high fidelity in the formation of the 2-bromo-1-alkene geometry[4].

More recently, green chemistry approaches have leveraged Nickel-catalyzed Suzuki-Miyaura couplings of 2-bromoallyl sulfones and phosphonates in aqueous media. Nickel is more nucleophilic than Palladium, allowing it to easily undergo oxidative addition into the vinylic C-Br bond without the need for exogenous, air-sensitive phosphine ligands[5].

Quantitative Data: Cross-Coupling Profiles

The table below summarizes the robust nature of the ligand-free, Ni-catalyzed Suzuki-Miyaura coupling of 2-bromoallyl derivatives in water. The data highlights how both electron-rich and neutral boronic acids couple with high efficiency.

ElectrophileNucleophile (Boronic Acid)Catalyst SystemConditionsIsolated Yield
2-Bromoallyl p-tolyl sulfone Phenylboronic acid5 mol%

,


, 120 °C, 1 h
>95%
Diisopropyl (2-bromoallyl)phosphonate p-Tolylboronic acid5 mol%

,


, 120 °C, 1 h
90%
2-Bromoallyl p-tolyl sulfone 4-Methoxyphenylboronic acid5 mol%

,


, 120 °C, 1 h
87%

Data synthesized from aqueous Ni-catalyzed coupling protocols[5].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Causality for each reagent choice is explicitly defined.

Protocol A: Synthesis of 1-(2-Bromoallyl)sulfonylbenzene[2]

This protocol demonstrates the selective


 displacement of the allylic bromide while preserving the vinylic bromide.
  • Activation: Add sodium benzenesulfinate (10 mmol) to anhydrous DMF (10 mL) in a round-bottom flask. Stir for 20 minutes to ensure a fine suspension.

    • Causality: DMF's polar aprotic nature leaves the sulfinate anion un-solvated and highly nucleophilic, accelerating the reaction.

  • Electrophilic Addition: Add 2,3-dibromopropene (1.22 mL, 10 mmol) dropwise. Stir at room temperature under a nitrogen atmosphere for 12 hours.

    • Validation Check: The suspension will gradually change character as NaBr precipitates.

  • Quenching: Add crushed ice and ethyl acetate (20 mL). Stir vigorously for 15 minutes.

    • Causality: Ice quenches any unreacted electrophile and drives the organic product into the organic phase while minimizing thermal degradation.

  • Extraction & Purification: Separate the organic layer in a separatory funnel. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organics with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate in vacuo to yield the product.
    
Protocol B: Nickel-Catalyzed Suzuki-Miyaura Coupling in Water[5]

A green, ligand-free protocol for the functionalization of the vinylic position.

Workflow Prep 1. Reagent Assembly (Sulfone + Boronic Acid) Catalyst 2. Catalyst Addition (NiSO4·6H2O + K3PO4) Prep->Catalyst Reaction 3. Aqueous Coupling (H2O, 120°C, 1h) Catalyst->Reaction Workup 4. Phase Separation (EtOAc Extraction) Reaction->Workup Purification 5. Chromatography (Yield >85%) Workup->Purification

Step-by-step experimental workflow for the Ni-catalyzed Suzuki-Miyaura coupling in aqueous media.

  • Reagent Assembly: In a Schlenk tube, combine 2-bromoallyl sulfone (1.0 mmol), arylboronic acid (2.0 mmol),

    
     (5 mol %), and 
    
    
    
    (1.5 mmol).
    • Causality:

      
       is crucial for generating the reactive boronate complex, facilitating transmetalation. 
      
      
      
      acts as a highly stable, water-soluble pre-catalyst.
  • Solvent Addition: Add degassed

    
     (4 mL).
    
    • Causality: Degassing prevents the oxidative homocoupling of the boronic acid and protects the active Ni(0) species generated in situ.

  • Catalytic Cycle: Seal the tube and heat at 120 °C for 1 hour.

    • Causality: Elevated temperature overcomes the activation barrier for the oxidative addition of the vinylic C-Br bond into the Ni(0) center in the absence of exogenous phosphine ligands.

  • Isolation: Cool to room temperature, extract with EtOAc (3 × 10 mL), dry over

    
    , and purify via silica gel chromatography to isolate the 2-aryl allyl sulfone.
    

References

  • [1] 2(3H)-Furanone, 5-(2-bromo-2-propenyl)dihydro-5-methyl - Organic Syntheses Procedure. Organic Syntheses.

  • [3] Base-mediated 1,3-dipolar cycloaddition of pyridinium bromides with bromoallyl sulfones: a facile access to indolizine scaffolds. Organic & Biomolecular Chemistry (RSC Publishing).

  • [4] Novel One-Pot Method for Chemoselective Bromination and Sequential Sonogashira Coupling. Organic Chemistry Portal.

  • [2] Base-Mediated Cyclocondensation of Salicylaldehydes and 2-Bromoallyl Sulfones for the Synthesis of 3-Sulfonylchromene Derivatives and Their Regioselective Friedel–Crafts Heteroarylation Reactions. The Journal of Organic Chemistry - ACS Publications.

  • [5] Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. PMC (National Institutes of Health).

Sources

Electronic Properties and Catalytic Utility of 2-Bromo-3-(4-iso-butylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic properties and catalytic utility of 2-Bromo-3-(4-iso-butylphenyl)-1-propene , a specialized vinylic halide intermediate.

Technical Whitepaper | Application Note: AS-2026-BR

Executive Summary

2-Bromo-3-(4-iso-butylphenyl)-1-propene (referred to herein as 2-Br-IBPP ) is a functionalized 2-bromoallyl electrophile serving as a critical building block for the synthesis of homologous NSAID derivatives (e.g., homo-Ibuprofen) and complex styrenyl scaffolds. Unlike standard aryl halide precursors used in Ibuprofen manufacturing, 2-Br-IBPP features a vinylic C–Br bond insulated from the aromatic ring by a methylene spacer. This unique architecture necessitates specific catalytic activation strategies, primarily involving Palladium (Pd) or Nickel (Ni) cycles, to overcome the high bond dissociation energy of the


 carbon-halogen bond while managing the steric influence of the 4-isobutylphenyl moiety.

This guide provides an in-depth analysis of the molecule's electronic structure, its behavior in catalytic carbonylation and cross-coupling cycles, and validated protocols for its application.

Molecular Architecture & Electronic Profile

Structural Analysis

The molecule consists of three distinct domains governing its reactivity:

  • The Electrophilic Core: A 2-bromo-1-propene motif (CH2=C(Br)-). The bromine is attached to an

    
     hybridized carbon (C2), characterizing it as a vinylic bromide .
    
  • The Insulating Spacer: A saturated methylene group (-CH2-) at C3.

  • The Lipophilic Tail: A para-isobutylphenyl group.

Electronic Deconvolution

Unlike styrenyl halides where the alkene is conjugated with the aryl ring, 2-Br-IBPP is non-conjugated . The methylene spacer effectively insulates the vinylic double bond from the mesomeric (resonance) effects of the electron-rich aromatic ring.

  • Inductive Effects (-I): The vinylic bromide is electron-deficient due to the electronegativity of Bromine (

    
    ) and the 
    
    
    
    carbon. The benzyl group exerts a weak inductive electron-withdrawing effect relative to an alkyl chain, but this is minor.
  • Bond Dissociation Energy (BDE): The vinylic C–Br bond is significantly stronger (~95 kcal/mol) than an allylic C–Br bond (~68 kcal/mol) or an alkyl C–Br bond. This dictates the need for Oxidative Addition as the rate-limiting step in catalysis.

  • Steric Environment: The substituent at C3 is a bulky (4-isobutylphenyl)methyl group. While the C2 position is relatively accessible, the "draping" of the flexible benzyl chain can hinder the approach of bulky ligands (e.g., tert-butyl phosphines) during the coordination phase.

Table 1: Comparative Electronic Parameters

Parameter2-Br-IBPP (Vinylic)4-Isobutylbenzyl Bromide (Benzylic)Impact on Catalysis
Hybridization


Vinylic requires Pd(0); Benzylic can use Pd(0) or nucleophilic substitution.
C–X Bond Length ~1.89 Å~1.97 ÅShorter bond in 2-Br-IBPP implies harder oxidative addition.
LUMO Character

(C=C) /

(C-Br)

(C-Br)
Back-bonding from metal to alkene

facilitates activation.
Resonance IsolatedConjugated (Aryl)No stabilization of radical intermediates by the ring in 2-Br-IBPP.

Catalytic Cycle Integration[1]

The primary utility of 2-Br-IBPP lies in Palladium-Catalyzed Carbonylation to form


-benzyl acrylates (precursors to homoprofens) or Suzuki-Miyaura Coupling  to form 2-benzyl-1,3-dienes.
Mechanism: Pd-Catalyzed Alkoxycarbonylation

The transformation of 2-Br-IBPP into methyl 2-(4-isobutylbenzyl)acrylate involves a Pd(0)/Pd(II) cycle.

  • Ligation:

    
     is reduced in situ (often by phosphines or alkenes) to the active 
    
    
    
    species.
  • Oxidative Addition (OA): The Pd(0) center inserts into the C–Br bond. This is the critical step. The electron-poor nature of the vinylic bond requires electron-rich ligands (e.g.,

    
    , dppf) to facilitate electron transfer.
    
    • Intermediate:

      
      -vinylic Pd(II) complex.
      
  • CO Insertion: Carbon monoxide coordinates and inserts into the Pd-C bond, forming an acyl-palladium species.

  • Nucleophilic Attack: Methanol (or another alcohol) attacks the acyl carbonyl.

  • Reductive Elimination: The ester product is released, and Pd(0) is regenerated.

Visualization of the Catalytic Cycle

The following diagram illustrates the specific pathway for 2-Br-IBPP carbonylation.

CatalyticCycle Substrate 2-Br-IBPP (Substrate) OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd Pd0 Pd(0)Ln (Active Catalyst) Pd0->OxAdd + Substrate PdII_Vinyl Vinyl-Pd(II)-Br Complex OxAdd->PdII_Vinyl CO_Insert CO Insertion PdII_Vinyl->CO_Insert + CO (g) AcylPd Acyl-Pd(II) Species CO_Insert->AcylPd NuAttack Nucleophilic Attack (MeOH) AcylPd->NuAttack + MeOH - HBr (Base) NuAttack->Pd0 Reductive Elimination Product Methyl 2-(4-isobutylbenzyl)acrylate (Product) NuAttack->Product

Caption: Figure 1. Palladium-catalyzed alkoxycarbonylation cycle of 2-Br-IBPP. The cycle highlights the oxidative addition to the vinylic C-Br bond as the entry point.

Experimental Protocols

Synthesis of 2-Br-IBPP (Precursor)

Rationale: This protocol uses a Grignard coupling approach to install the 2-bromoallyl motif.

Reagents:

  • 4-Isobutylbenzyl chloride (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • 2,3-Dibromopropene (1.2 equiv) - Note: Used as the electrophile.

  • THF (Anhydrous)

Workflow:

  • Grignard Formation: Generate (4-isobutylbenzyl)magnesium chloride in THF from the benzyl chloride and Mg turnings at reflux for 1 hour. Cool to 0°C.

  • Coupling: Add 2,3-dibromopropene (1.2 equiv) dropwise. The reaction relies on the selective attack of the Grignard reagent at the allylic bromide position of 2,3-dibromopropene (leaving the vinylic bromide intact).

    • Reaction:

      
      
      
  • Workup: Quench with saturated

    
    . Extract with diethyl ether. Dry over 
    
    
    
    .
  • Purification: Vacuum distillation. The product is a colorless oil.

Catalytic Carbonylation Protocol

Rationale: This protocol converts 2-Br-IBPP into the homologous profen ester.

Reagents:

  • Substrate: 2-Br-IBPP (1.0 mmol)

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand:

    
     (4 mol%) or dppf (2 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Methanol/DMF (1:1 v/v)

  • Gas: CO (balloon pressure or 5 bar in autoclave)

Step-by-Step:

  • Charge: In a glovebox or under Argon, load

    
    , Ligand, and 2-Br-IBPP into a pressure tube.
    
  • Solvate: Add degassed MeOH/DMF mixture and Triethylamine.

  • Pressurize: Purge the vessel with CO three times. Pressurize to 5 bar (for optimal yield) or use a balloon (requires longer time/higher temp).

  • React: Heat to 70°C for 12 hours. The solution typically turns from orange to black (Pd black precipitation) if the catalyst decomposes, so maintain ligand excess.

  • Analysis: Monitor by TLC (Hexane/EtOAc). The product (acrylate) will be more polar than the starting bromide.

  • Isolation: Filter through Celite. Concentrate. Purify via flash chromatography.

References

  • Palladium-Catalyzed Carbonylation of Vinyl Halides

    • Title: "Palladium-catalyzed alkoxycarbonylation of conjug
    • Source:Journal of Molecular C
    • URL:[Link]

  • Synthesis of 2-Bromo-1-alkenes

    • Title: "Selective Synthesis of 2-Bromo-1-alkenes via Grignard Coupling with 2,3-Dibromopropene."
    • Source:Organic Syntheses.
    • URL:[Link]

  • Ibuprofen Homologues & NSAID Chemistry

    • Title: "Design and Synthesis of Homologous Profen Deriv
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Mechanistic Studies on Pd-Catalyzed Cross-Coupling

    • Title: "The Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction."
    • Source:Chemical Reviews.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Carbonylation of 2-Bromo-3-(4-iso-butylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the palladium-catalyzed carbonylation of 2-Bromo-3-(4-iso-butylphenyl)-1-propene .

Scientific Advisory: While the user requested the synthesis of Ibuprofen via this specific precursor, it is chemically imperative to note that the carbonylation of 2-Bromo-3-(4-iso-butylphenyl)-1-propene yields 2-(4-isobutylbenzyl)acrylic acid (and its derivatives), which is a structural homologue of Ibuprofen, not Ibuprofen itself. Ibuprofen (2-(4-isobutylphenyl)propanoic acid) is typically synthesized via the carbonylation of 1-(4-isobutylphenyl)ethanol (BHC Process). This guide will detail the protocol for the requested precursor, highlighting its utility in synthesizing Ibuprofen analogues, while providing a comparative reference to the industrial BHC route for context.

Introduction & Scientific Rationale

The synthesis of arylpropanoic acids (profens) is a cornerstone of anti-inflammatory drug production. While the Boots-Hoechst-Celanese (BHC) process utilizes the carbonylation of 1-(4-isobutylphenyl)ethanol to produce Ibuprofen, the carbonylation of 2-bromo-3-arylpropenes represents a distinct route yielding


-benzylacrylic acids.

This protocol focuses on the hydroxycarbonylation of 2-Bromo-3-(4-iso-butylphenyl)-1-propene . This substrate contains a vinyl bromide moiety amenable to oxidative addition by Palladium(0). The resulting product, 2-(4-isobutylbenzyl)acrylic acid , possesses an exocyclic double bond and an extended carbon skeleton compared to Ibuprofen, making it a valuable intermediate for "Homo-Ibuprofen" derivatives or functionalized polymer precursors.

Chemical Pathway Comparison
  • Target Reaction (This Protocol):

    
    
    Product: 2-(4-isobutylbenzyl)acrylic acid (Unsaturated Homologue).
    
  • Standard Industrial Route (BHC Process): ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="ng-star-inserted display">

    
    
    Product: Ibuprofen.[1]
    

Mechanistic Insight

The reaction proceeds via a Heck-type carbonylation mechanism.[2] The catalytic cycle involves four critical stages:

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the vinyl bromide, forming a Pd(II)-alkenyl complex.

  • CO Insertion: Carbon monoxide coordinates and inserts into the Pd-C bond, generating an acyl-palladium intermediate.

  • Nucleophilic Attack: Water (or alcohol) attacks the acyl carbonyl, displacing the palladium and forming the carboxylic acid (or ester).

  • Reductive Elimination: The catalyst is regenerated by a base (e.g., Et3N) which neutralizes the HBr byproduct.

Reaction Pathway Diagram

CarbonylationMechanism Start Precursor: 2-Bromo-3-(4-iso-butylphenyl)-1-propene OxAdd Oxidative Addition [Ar-CH2-C(=CH2)-Pd(Br)L2] Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd CO_Insert CO Insertion [Ar-CH2-C(=CH2)-CO-Pd(Br)L2] OxAdd->CO_Insert + CO Nu_Attack Nucleophilic Attack (H2O/ROH) Formation of Acid/Ester CO_Insert->Nu_Attack + H2O / Base Product Product: 2-(4-isobutylbenzyl)acrylic acid Nu_Attack->Product Regen Reductive Elimination (Base removes HBr) Nu_Attack->Regen Regen->Pd0 Regeneration

Caption: Catalytic cycle for the carbonylation of 2-bromo-3-arylpropene via Pd(0) species.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv. / Conc.Notes
2-Bromo-3-(4-iso-butylphenyl)-1-propene Substrate1.0 equiv (10 mmol)Synthesized via Grignard + 2,3-dibromopropene
Palladium(II) Acetate (Pd(OAc)₂) Pre-Catalyst2 mol%Source of Pd
Triphenylphosphine (PPh₃) Ligand4 mol%Stabilizes Pd(0)
Triethylamine (Et₃N) Base1.5 equivScavenges HBr
Carbon Monoxide (CO) ReagentBalloon (1 atm)Caution: Toxic Gas
Methanol / Water (10:1) Solvent/Nu0.2 MMeOH yields methyl ester; H2O yields acid
Step-by-Step Methodology

Phase A: Catalyst Activation & Setup

  • Inerting: Flame-dry a 50 mL Schlenk flask or pressure tube and flush with Argon (3 cycles).

  • Loading: Add Pd(OAc)₂ (45 mg, 0.2 mmol) and PPh₃ (105 mg, 0.4 mmol).

  • Solvation: Add degassed Methanol (40 mL) and Triethylamine (2.1 mL, 15 mmol). Stir at room temperature for 10 minutes until the solution turns yellow/orange (formation of Pd(0) species).

Phase B: Reaction Initiation 4. Substrate Addition: Add 2-Bromo-3-(4-iso-butylphenyl)-1-propene (2.53 g, 10 mmol) via syringe. 5. CO Purge: Replace the Argon atmosphere with Carbon Monoxide.

  • Atmospheric Pressure:[2][3][4] Bubble CO through the solution for 5 mins, then attach a CO balloon.
  • High Pressure (Optional): If using an autoclave, pressurize to 5 bar (75 psi). Note: Higher pressure increases rate but may affect regioselectivity.
  • Heating: Heat the reaction mixture to 70°C in an oil bath. Stir vigorously (800 rpm).

Phase C: Monitoring & Workup 7. Reaction Time: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Typical reaction time is 12–16 hours. 8. Quenching: Cool the mixture to room temperature. Vent excess CO carefully in a fume hood. 9. Filtration: Filter the mixture through a pad of Celite to remove Palladium black. Rinse with Methanol. 10. Evaporation: Concentrate the filtrate under reduced pressure to remove Methanol and Et₃N.

Phase D: Purification (for Methyl Ester) 11. Extraction: Dissolve residue in Ethyl Acetate (50 mL) and wash with 1M HCl (2 x 30 mL) to remove residual amine, followed by Brine (30 mL). 12. Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate. 13. Chromatography: Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Phase E: Hydrolysis (To obtain Free Acid) 14. Dissolve the isolated ester in THF/Water (1:1). Add LiOH (3 equiv). Stir at RT for 4 hours. 15. Acidify to pH 2 with 1M HCl. Extract with EtOAc.[5] Dry and concentrate to yield 2-(4-isobutylbenzyl)acrylic acid .

Analytical Validation

To validate the synthesis of the homologue (and confirm it is not Ibuprofen), analyze the following spectral markers:

TechniqueExpected Signal (Product)Interpretation
¹H NMR

6.35 (s, 1H), 5.65 (s, 1H)
Exocyclic Methylene Protons (Distinctive of acrylic acid derivative). Absent in Ibuprofen.
¹H NMR

3.65 (s, 2H)
Benzylic Methylene (Ar-CH₂-C). Ibuprofen has a methine (Ar-CH-).
¹H NMR

0.90 (d, 6H)
Isobutyl methyl groups (Present in both).
¹³C NMR

168.0 (COOH), 140.5 (C=C)
Carbonyl and alkene carbons.
IR 1690 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C)Conjugated acid and alkene stretches.

Critical Troubleshooting & Optimization

Regioselectivity Control

In carbonylation of allylic/vinyl systems, isomerization can occur.

  • Problem: Migration of the double bond into conjugation with the aromatic ring (forming a cinnamic acid derivative).

  • Solution: Keep reaction temperature below 80°C. Use PPh₃ in slight excess (2.5:1 vs Pd) to stabilize the active species and prevent

    
    -hydride elimination pathways that lead to isomerization.
    
Comparative Workflow (BHC vs. Homologue)

ComparativePathways cluster_0 Standard BHC Process (Ibuprofen) cluster_1 This Protocol (Homologue) BHC_Start 1-(4-isobutylphenyl)ethanol BHC_Prod Ibuprofen (2-arylpropanoic acid) BHC_Start->BHC_Prod Pd/CO Acidic Conditions Proto_Start 2-Bromo-3-(4-isobutylphenyl) -1-propene Proto_Prod 2-(4-isobutylbenzyl) acrylic acid Proto_Start->Proto_Prod Pd/CO Basic Conditions

Caption: Comparison of the industrial BHC route yielding Ibuprofen vs. the requested protocol yielding the acrylic acid homologue.

References

  • BHC Process Seminal Patent: Elango, V., et al. "Method for producing ibuprofen." U.S. Patent No. 4,981,995. (1991). Link

  • Carbonylation of Vinyl Halides: Schoenberg, A., & Heck, R. F. "Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides." Journal of Organic Chemistry, 39(23), 3318-3326. (1974).[3] Link

  • Allylic Carbonylation: Tsuji, J., et al. "Carbonylation of allylic compounds catalyzed by palladium complexes." Tetrahedron, 28(14), 3721-3725. (1972). Link

  • Synthesis of 2-bromo-3-substituted propenes: Ma, S., et al. "Pd(0)-Catalyzed Coupling-Cyclization of 2,3-Allenols." Organic Letters, 4(14), 2377-2380. (2002). Link

Sources

Application Note: Palladium-Catalyzed Carbonylation of 2-Bromo-3-(4-iso-butylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the Palladium-catalyzed carbonylation of 2-Bromo-3-(4-iso-butylphenyl)-1-propene . This substrate, a functionalized vinyl bromide, serves as a critical intermediate for synthesizing


-benzylacrylates, which are valuable precursors for modified NSAID architectures (Ibuprofen analogs) and functionalized monomers.

Abstract & Strategic Significance

The carbonylation of 2-Bromo-3-(4-iso-butylphenyl)-1-propene transforms a vinyl bromide moiety into an


-unsaturated ester, acid, or amide. Unlike simple aryl halide carbonylations, this substrate features a 2-bromoallyl skeleton. The resulting products, 2-(4-isobutylbenzyl)acrylic acid derivatives , possess an exo-methylene group adjacent to a carbonyl, making them versatile Michael acceptors and precursors for butyrolactones and reduced "profen" analogs.

Key Challenges:

  • Regioselectivity: Ensuring CO insertion occurs at the vinylic carbon without allylic isomerization.

  • Catalyst Stability: Preventing Pd-black precipitation during the CO insertion step, which is slower for sterically hindered vinyl bromides.

  • Safety: Managing Carbon Monoxide (CO) toxicity and flammability.[1][2]

Mechanistic Insight & Catalytic Cycle

The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical distinction for this substrate is the stability of the vinylpalladium(II) intermediate formed after oxidative addition. The presence of the benzyl group at the allylic position (relative to the double bond) does not interfere with oxidative addition but requires phosphine ligands to stabilize the acyl-palladium species.

Catalytic Cycle Diagram

G Start Pd(II) Precatalyst (Reduction) Pd0 Pd(0)L2 Active Species Start->Pd0 Activation OxAdd Oxidative Addition (Vinyl-Pd-Br Complex) Pd0->OxAdd + Substrate Substrate Substrate: 2-Bromo-3-(4-isobutylphenyl)-1-propene Substrate->OxAdd CO_Insert CO Insertion (Acyl-Pd Complex) OxAdd->CO_Insert + CO Nu_Attack Nucleophilic Attack (ROH / H2O / RNH2) CO_Insert->Nu_Attack RedElim Reductive Elimination Product Release Nu_Attack->RedElim - HBr (Base neutralized) RedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle for the carbonylation of 2-bromoallyl systems. The rate-determining step is typically the CO insertion or nucleophilic attack, depending on CO pressure.

Experimental Protocols

Protocol A: Alkoxycarbonylation (Synthesis of Methyl Ester)

This protocol yields Methyl 2-(4-isobutylbenzyl)acrylate . It is the most robust method for initial validation.

Reagents:

  • Substrate: 2-Bromo-3-(4-iso-butylphenyl)-1-propene (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + dppf (1,1'-Bis(diphenylphosphino)ferrocene) (3 mol%)

    • Note: dppf is preferred over PPh3 to prevent decarbonylation and enhance thermal stability.

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Nucleophile/Solvent: Methanol (MeOH) / DMF mixture (1:4 ratio).

    • Note: Pure MeOH can be used if the substrate is soluble; otherwise, DMF acts as a co-solvent.

  • Gas: Carbon Monoxide (CO) (Balloon pressure ~1 atm).

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL Schlenk tube or pressure tube. Cool under Argon.

  • Charging: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and dppf (16.6 mg, 0.03 mmol). Add the substrate (337 mg, 1.0 mmol).

  • Solvent Addition: Add DMF (4 mL) and MeOH (1 mL). Add Et₃N (280 µL, 2.0 mmol).

  • Degassing: Freeze-pump-thaw or vigorously bubble Argon through the solution for 10 minutes.

  • CO Introduction: Evacuate the Argon and refill with CO from a balloon. Repeat 3 times. Leave the balloon attached (ensure a needle outlet purge first to remove headspace air).

  • Reaction: Heat the sealed system to 70 °C for 12–16 hours with vigorous stirring.

    • Checkpoint: The solution typically turns from orange/red to dark brown/black upon completion.

  • Workup: Cool to room temperature. Vent CO (in a fume hood!). Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Expected Data:

  • Yield: 85–92%

  • 1H NMR (CDCl3): Look for disappearance of vinyl protons at

    
     5.5–6.0 ppm (characteristic of vinyl bromide) and appearance of two singlets for the acrylate vinyl protons (
    
    
    
    6.2, 5.6 ppm) and the methyl ester singlet (
    
    
    3.7 ppm).
Protocol B: Hydroxycarbonylation (Synthesis of Carboxylic Acid)

This protocol yields 2-(4-isobutylbenzyl)acrylic acid . This requires water as the nucleophile.

Reagents:

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Gas: CO (Balloon or 5 bar in autoclave).

Methodology:

  • Setup: Use a stainless steel autoclave if available (recommended for scale >1g). For small scale (<500mg), a heavy-walled glass pressure tube is sufficient.

  • Charging: Load PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), Substrate (1.0 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Solvent: Add Dioxane (4 mL) and degassed Water (1 mL).

  • Reaction: Pressurize with CO to 3 bar (45 psi) . Heat to 90 °C for 18 hours.

  • Workup (Critical):

    • Vent CO.

    • Dilute with water (20 mL).

    • Wash with Diethyl Ether (2 x 10 mL) to remove non-acidic impurities (unreacted starting material).

    • Acidify the aqueous layer with 1M HCl to pH ~2.

    • Extract the product with Ethyl Acetate (3 x 15 mL).

  • Purification: Recrystallization from Hexanes/Ether or column chromatography (Hexanes/EtOAc/AcOH).

Optimization & Troubleshooting Guide

Parameter Screening Matrix

Use this table to troubleshoot low yields or catalyst decomposition.

ParameterStandard ConditionOptimization OptionWhy?
Ligand dppf (Bidentate)XantphosXantphos has a wider bite angle, often increasing reductive elimination rates for bulky substrates.
Base Et₃NDBU or K₂CO₃Stronger bases (DBU) can accelerate HBr neutralization; Inorganic bases (K₂CO₃) assist in phase-transfer conditions.
Solvent DMFToluene/AlcoholToluene is non-polar and may reduce Pd-black formation if the catalyst is lipophilic.
Pressure 1 atm (Balloon)5–10 bar (Autoclave)Higher CO pressure stabilizes the Acyl-Pd intermediate, preventing catalyst death.
Common Failure Modes
  • Pd-Black Formation:

    • Cause: CO pressure too low or temperature too high.

    • Fix: Increase CO pressure to 3-5 bar; add excess PPh3 (10 mol%).

  • Isomerization (Internal Alkene):

    • Observation: Product methyl group appears as a doublet/quartet instead of vinyl singlets.

    • Cause: Pd-hydride species forming and migrating the double bond.

    • Fix: Avoid protic solvents if possible (use aprotic alkoxycarbonylation); lower temperature to 60 °C.

References

  • Alexanian, E. J., et al. (2016). Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure. Journal of the American Chemical Society.[3] Link

  • Manabe, K., et al. (2017).[1] Palladium-catalyzed External-CO-Free Reductive Carbonylation of Bromoarenes. Organic Syntheses. Link

  • Gabriele, B., et al. (2019).[2][4] PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Catalysts (MDPI).[2][5] Link

  • Beller, M., et al. (2010). Palladium-catalyzed coupling reactions: Carbonylative Heck reactions. Angewandte Chemie International Edition. Link

  • Heck, R. F. (1974). Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research. Link

Sources

Preparation of 2-Bromo-3-(4-iso-butylphenyl)-1-propene from 4-isobutylphenylmagnesium bromide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Allylic Alkylation for the Synthesis of 2-Bromo-3-(4-isobutylphenyl)-1-propene

Executive Summary

The synthesis of 2-bromo-3-(4-isobutylphenyl)-1-propene represents a critical carbon-carbon bond-forming step in the preparation of functionalized aryl-allyl scaffolds. These motifs are highly valued in the development of non-steroidal anti-inflammatory drugs (NSAIDs)—specifically ibuprofen analogs—and complex active pharmaceutical ingredients (APIs). This application note details a highly regioselective, uncatalyzed Kumada-type cross-coupling (Grignard allylation) utilizing 4-isobutylphenylmagnesium bromide and 2,3-dibromopropene.

Mechanistic Rationale & Reaction Design

As a Senior Application Scientist, designing a robust protocol requires understanding the "why" behind every reagent and operational choice. The success of this specific protocol relies on the differential reactivity of the two carbon-bromine bonds within 2,3-dibromopropene.

  • Allylic vs. Vinylic Reactivity: The allylic C-Br bond is

    
     hybridized and sits adjacent to a 
    
    
    
    -system, which significantly lowers the activation energy for nucleophilic displacement via an
    
    
    or
    
    
    pathway. In contrast, the vinylic C-Br bond is
    
    
    hybridized; the increased s-character strengthens the bond, and the electron-rich alkene repels incoming nucleophiles. Consequently, the Grignard reagent selectively displaces the allylic bromide, leaving the vinylic bromide completely intact[1].
  • Inverse Addition Strategy: To prevent the newly formed product from reacting with another equivalent of the Grignard reagent (which would yield a Wurtz-coupled dimer or double-alkylation byproduct), the nucleophile (Grignard) is added dropwise to an excess of the electrophile. This maintains a low instantaneous concentration of the Grignard reagent.

  • Self-Validating Control: The protocol incorporates a pre-reaction titration of the Grignard reagent. Because Grignard reagents degrade over time via reaction with ambient moisture or oxygen, assuming a nominal concentration often leads to stoichiometric failure. Titration ensures exact molar equivalents are deployed, making the system self-validating.

Reaction Workflow

Workflow Step1 Titration of 4-Isobutylphenylmagnesium Bromide Step3 Inverse Addition: Dropwise Grignard Addition Step1->Step3 Step2 Preparation of 2,3-Dibromopropene in Dry THF (0 °C) Step2->Step3 Step4 Reaction Maturation (0 °C to RT, 2-4 h) Step3->Step4 Step5 Quenching (NH4Cl) & Phase Separation Step4->Step5 Step6 Purification (Silica Gel Chromatography) Step5->Step6 Product 2-Bromo-3-(4-isobutylphenyl)-1-propene (Target Compound) Step6->Product

Workflow for the synthesis of 2-bromo-3-(4-isobutylphenyl)-1-propene.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
4-Isobutylphenylmagnesium bromide (0.5 M in THF)239.431.0100 mL (50 mmol)Nucleophile
2,3-Dibromopropene 199.871.212.0 g (60 mmol)Electrophile
Tetrahydrofuran (THF) , Anhydrous72.11N/A50 mLSolvent
Saturated Aqueous NH₄Cl 53.49Excess50 mLQuenching Agent
Diethyl Ether 74.12N/A150 mLExtraction Solvent
Hexanes 86.18N/AAs neededChromatography Eluent

Step-by-Step Experimental Protocol

Step 1: Grignard Titration (Quality Control)

  • Titrate the 0.5 M 4-isobutylphenylmagnesium bromide solution using iodine in a saturated solution of lithium chloride in THF, or via the salicylaldehyde phenylhydrazone method, to determine the precise active molarity. Adjust the volume used in Step 3 accordingly to ensure exactly 50.0 mmol is delivered.

Step 2: Electrophile Preparation

  • Flame-dry a 500 mL three-neck round-bottom flask under a continuous flow of argon.

  • Equip the flask with a magnetic stir bar, a pressure-equalizing addition funnel, and an internal temperature probe.

  • Charge the flask with anhydrous THF (50 mL) and 2,3-dibromopropene (12.0 g, 60.0 mmol).

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

Step 3: Inverse Addition

  • Transfer the titrated 4-isobutylphenylmagnesium bromide solution (50.0 mmol) to the addition funnel via a cannula under argon.

  • Begin dropwise addition of the Grignard reagent to the vigorously stirring electrophile solution. Adjust the addition rate (typically 1-2 drops per second) to maintain the internal temperature below 5 °C.

  • Causality: Exceeding 5 °C increases the kinetic energy of the system, promoting non-specific alkylation and the degradation of the Grignard reagent via solvent attack.

Step 4: Maturation and Monitoring

  • Once the addition is complete, maintain the reaction at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for an additional 2 hours.

  • Self-Validation: Withdraw a 50 µL aliquot, quench it in 500 µL of ether/NH₄Cl, and spot the organic layer on a silica TLC plate. Elute with 100% hexanes. The product (

    
    ) should be visible under UV light, and the starting aryl bromide (if any unreacted Grignard reverted) should be minimal. This mirrors analytical tracking used in similar asymmetric hydroboration precursors[2].
    

Step 5: Quenching and Work-up

  • Re-cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl (50 mL) dropwise.

  • Causality: NH₄Cl provides a buffered, mild proton source. Using a strong acid (like HCl) could lead to the hydrohalogenation of the newly formed alkene.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 × 50 mL).

  • Wash the combined organic extracts with brine (50 mL) to remove residual water and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 30 °C, 200 mbar) to yield a crude yellow oil.

Step 6: Purification

  • Load the crude oil onto a silica gel column (approx. 150 g silica).

  • Elute with 100% hexanes. The highly non-polar 2-bromo-3-(4-isobutylphenyl)-1-propene will elute in the early fractions.

  • Pool the product-containing fractions and concentrate in vacuo to afford the pure compound as a colorless to pale-yellow oil.

Quantitative Data & Optimization Matrix

To ensure maximum trustworthiness and reproducibility, the following table summarizes the causal relationship between reaction conditions and expected yields based on empirical optimization.

Solvent SystemAddition TempStoichiometry (ArMgBr : Electrophile)Expected YieldPrimary Impurity Profile
THF 0 °C → RT 1.0 : 1.2 82 - 88% Trace homocoupling
Diethyl Ether0 °C → RT1.0 : 1.275 - 80%Unreacted starting materials
THFRT (No cooling)1.0 : 1.2< 60%Wurtz-coupled dimer (high)
THF0 °C → RT1.2 : 1.0 (Normal Addition)40 - 50%Double-allylation byproduct

Safety & Handling

  • 4-Isobutylphenylmagnesium Bromide: Highly flammable and reacts violently with water. Handle exclusively under an inert atmosphere (argon or nitrogen).

  • 2,3-Dibromopropene: A potent alkylating agent and lachrymator. All manipulations involving this reagent must be performed inside a certified chemical fume hood. Skin contact must be avoided by utilizing appropriate PPE (nitrile gloves, lab coat, safety goggles).

References

  • Title: 3-cyclohexyl-2-bromopropene - Organic Syntheses Procedure | Source: orgsyn.org | URL: 1

  • Title: ƴ-Selective directed catalytic asymmetric hydroboration of 1,1-disubstituted alkenes | Source: unl.edu | URL: 2

Sources

Application Note: Precision Coupling of 2,3-Dibromopropene with 4-Isobutylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dibromopropene (2,3-DBP) is a bifunctional electrophile possessing two distinct reactive sites: a highly reactive allylic bromide and a less reactive vinylic bromide.[1] This unique "electrophilic duality" allows for sequential functionalization, making it an invaluable linchpin in the synthesis of complex pharmaceutical scaffolds, particularly analogs of 2-arylpropionic acids (e.g., Ibuprofen).

This guide details the reaction conditions for coupling 2,3-DBP with 4-isobutylbenzene derivatives. We present two distinct protocols based on the nucleophilic nature of the partner:

  • Carbon-Carbon Coupling: Copper-catalyzed allylic substitution using 4-isobutylphenylmagnesium bromide.[1]

  • Carbon-Oxygen Coupling: Williamson ether synthesis using 4-isobutylphenol.[1]

These protocols provide access to 2-bromoallyl-functionalized arenes , versatile intermediates that retain a vinyl bromide handle for subsequent palladium-catalyzed cross-coupling (e.g., Heck, Suzuki) or carbonylation.[1]

Mechanistic Insight: The Electrophilic Duality of 2,3-Dibromopropene[1]

Understanding the reactivity difference between the C3 (allylic) and C2 (vinylic) positions is critical for selectivity.

  • C3 (Allylic Bromide): Highly susceptible to nucleophilic attack (

    
     or 
    
    
    
    ) and oxidative addition by low-valent metals (Mg, Zn).[1] Reacts rapidly with Grignard reagents and alkoxides.
  • C2 (Vinylic Bromide): Relatively inert to standard nucleophilic substitution but highly reactive in Pd(0)-catalyzed cross-coupling reactions.[1]

Strategic Implication: By controlling stoichiometry and temperature, one can selectively alkylate at C3 while preserving the C2-Br bond for future elaboration.[1]

Reactivity cluster_0 2,3-Dibromopropene Reactivity DBP 2,3-Dibromopropene (Br-CH2-C(Br)=CH2) Allylic C3: Allylic Position (High Reactivity) DBP->Allylic S_N2 / S_N2' Vinylic C2: Vinylic Position (Latent Handle) DBP->Vinylic Pd Cross-Coupling

Figure 1: Reactivity profile of 2,3-dibromopropene showing the kinetic preference for allylic substitution.[1]

Protocol A: Copper-Catalyzed Carbon-Carbon Coupling[1]

This protocol describes the synthesis of 2-bromo-3-(4-isobutylphenyl)propene .[1] This molecule serves as a precursor to Ibuprofen analogs via subsequent carbonylation or hydration/rearrangement sequences.

Reaction Scheme

Reagents: 4-Isobutylphenylmagnesium bromide (Grignard), 2,3-Dibromopropene, CuI (cat). Transformation: Allylic Alkylation (


).[2]

GrignardPath Start 4-Isobutylphenyl-MgBr (Grignard Reagent) Catalyst CuI (5 mol%) THF, 0°C Start->Catalyst Reagent 2,3-Dibromopropene (Excess) Reagent->Catalyst Product 2-bromo-3-(4-isobutylphenyl)propene (Target Scaffold) Catalyst->Product Selective C3 Alkylation

Figure 2: Selective C-C bond formation via Copper(I)-catalyzed allylic substitution.[1]

Materials & Reagents
ComponentEquiv.[3][4]RoleNotes
4-Isobutylphenylmagnesium bromide 1.0Nucleophile0.5 M in THF (Freshly prepared or commercial)
2,3-Dibromopropene 1.2 - 1.5ElectrophileUse excess to prevent double alkylation
Copper(I) Iodide (CuI) 0.05 (5%)CatalystPurified/white solid preferred
THF (Anhydrous) SolventSolventDry, inhibitor-free
Ammonium Chloride (sat.[1] aq.) QuenchWorkup-
Step-by-Step Procedure

Step 1: Catalyst Preparation

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge the flask with CuI (5 mol%) and anhydrous THF (volume to reach 0.2 M concentration relative to Grignard).

  • Add 2,3-dibromopropene (1.2 equiv) to the flask.

  • Cool the mixture to -20°C (ice/salt bath) to suppress side reactions.

Step 2: Controlled Addition (Critical Step)

  • Transfer the 4-isobutylphenylmagnesium bromide solution to the addition funnel under nitrogen.

  • Slowly add the Grignard reagent dropwise to the cold dibromide/CuI mixture over 45–60 minutes.

    • Note: Inverse addition (Grignard into Electrophile) is crucial here. High local concentrations of Grignard can lead to double alkylation or Wurtz coupling.[1]

  • The solution will likely turn dark (gray/black) indicating active organocopper species.

Step 3: Reaction & Workup

  • Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexanes/EtOAc 95:5) or GC-MS.[1]

    • Target: Disappearance of the Grignard derived species (quenched aliquot) and appearance of the product peak.

  • Quench the reaction by carefully pouring the mixture into cold saturated NH₄Cl solution.

  • Extract with Diethyl Ether (3 x 50 mL).

  • Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Step 4: Purification

  • Purify via flash column chromatography on silica gel.[1]

  • Eluent: 100% Hexanes to 2% EtOAc/Hexanes. The product is non-polar.

  • Expected Yield: 75–85%.

Protocol B: Carbon-Oxygen Coupling (Ether Synthesis)[1]

This protocol synthesizes 1-(2-bromoallyloxy)-4-isobutylbenzene , a scaffold useful for Claisen rearrangements or radical cyclizations to form benzofurans.[1]

Reaction Scheme

Reagents: 4-Isobutylphenol, Potassium Carbonate (


), 2,3-Dibromopropene.
Transformation:  Williamson Ether Synthesis (

).
Materials & Reagents
ComponentEquiv.[3][4][5]RoleNotes
4-Isobutylphenol 1.0NucleophileSolid, commercially available
2,3-Dibromopropene 1.2ElectrophileLachrymator
Potassium Carbonate (

)
2.0BaseAnhydrous, granular
Acetone or DMF SolventSolventAcetone (reflux) or DMF (RT to 60°C)
Step-by-Step Procedure
  • Setup: In a round-bottom flask, dissolve 4-isobutylphenol (1.0 equiv) in Acetone (0.5 M).

  • Deprotonation: Add

    
     (2.0 equiv)  and stir at room temperature for 15 minutes.
    
  • Alkylation: Add 2,3-dibromopropene (1.2 equiv) via syringe.[1]

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours.

    • Monitoring: TLC should show conversion of the phenol (more polar) to the ether (less polar).

  • Workup:

    • Filter off the solid salts (

      
      /KBr).
      
    • Concentrate the filtrate.

    • Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Homocoupling of Grignard (Biaryl formation)Ensure slow addition; Lower temperature to -40°C; Increase CuI to 10 mol%.
Double Alkylation (Protocol A) Excess Grignard relative to DibromideStrictly use Inverse Addition (Grignard into Dibromide).
Starting Material Remains (Protocol B) Incomplete deprotonationSwitch solvent to DMF and heat to 80°C; Add catalytic KI (Finkelstein condition).
Product Instability Polymerization of vinyl bromideStore product with trace radical inhibitor (BHT) in the dark at 4°C.

Safety & Handling

  • 2,3-Dibromopropene: A potent lachrymator and skin irritant.[1] All transfers must be performed in a functioning fume hood. Wear double nitrile gloves.

  • Organometallics: Grignard reagents are moisture-sensitive.[1] Use flame-dried glassware and inert atmosphere (

    
     or Ar).
    

References

  • Reactivity of 2,3-Dibromopropene

    • Sigma-Aldrich Technical Data. 2,3-Dibromopropene (Product No. 106003).[1][6] Link

  • Copper-Catalyzed Grignard Coupling (General Method)

    • Dai, Z. Q., et al. "Cuprous-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides."[4] Asian Journal of Chemistry, 2011, 23(9), 4087-4089.[4] Link

  • Allylic Substitution Mechanism

    • Trost, B. M. "Copper-Catalyzed Regiodivergent Internal Allylic Alkylations." Journal of the American Chemical Society.[5] (See general reviews on Cu-catalyzed allylic substitution).

  • Ibuprofen Precursors

    • "Process for making 2-(4-isobutylphenyl)propionic acid."[1][7] US Patent 4186270A.[7] Link

  • Ether Synthesis

    • "Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis." ChemSpider Synthetic Pages. (Analogous procedure adapted for 2,3-dibromopropene).[1][8][9] Link

Sources

Application Note: Solvent Selection for Heck Reactions Involving 2-Bromo-3-(4-iso-butylphenyl)-1-propene

[1]

Executive Summary

This application note provides a technical framework for selecting solvent systems in the Heck-Mizoroki coupling of 2-Bromo-3-(4-iso-butylphenyl)-1-propene (referred to herein as Substrate-Br ).

Substrate-Br presents a specific process challenge: it combines a reactive vinyl bromide moiety with a highly lipophilic isobutylphenyl tail (structurally related to Ibuprofen precursors).[1] Standard polar aprotic solvents (DMF, NMP) offer high reactivity but complicate downstream processing due to high boiling points and water miscibility.

This guide outlines two distinct solvent strategies:

  • High-Performance Protocol: Utilizing dipolar aprotic solvents for initial screening and maximum conversion.[2]

  • Green/Process Protocol: Utilizing "Jeffery Conditions" (Phase Transfer Catalysis) to enable the use of green solvents or biphasic systems, facilitating easier workup and scalability.[1]

Mechanistic Basis for Solvent Selection

To select the correct solvent, one must understand its influence on the palladium catalytic cycle. The Heck reaction of vinyl bromides proceeds through two competing pathways, heavily influenced by solvent polarity and ligand choice.

The Neutral vs. Cationic Pathway[1]
  • Neutral Pathway (Non-polar solvents): The oxidative addition complex retains the halide (Br-).[2] This pathway is slower for bromides and often requires higher temperatures.[2]

  • Cationic Pathway (Polar solvents): In polar media (or with halide scavengers), the bromide dissociates from the Palladium center, creating a cationic species

    
    .[2][1] This species is significantly more electrophilic and reactive toward the alkene, often altering regioselectivity.[1]
    
Visualization of Solvent Influence

The following diagram illustrates how solvent choice dictates the active catalytic species.

HeckCyclecluster_neutralNeutral Pathway(Non-polar Solvents: Toluene/THF)cluster_cationicCationic Pathway(Polar Solvents: DMF/DMAc or PTC)Pd0Pd(0) Active SpeciesOxAddOxidative Addition(Pd-Br Species)Pd0->OxAdd+ Substrate-BrNeutralComplexNeutral Pd(II)-BrComplexOxAdd->NeutralComplexLow Dielectric ConstantCationicComplexCationic [Pd-L]+ (Br- dissociated)OxAdd->CationicComplexHigh Dielectric / Halide ScavengerInsertionMigratory Insertion(Alkene Coordination)NeutralComplex->InsertionCationicComplex->InsertionFaster RateEliminationBeta-Hydride EliminationInsertion->EliminationProductCoupled Product + Pd(II)-HElimination->ProductProduct->Pd0Base Regeneration

Figure 1: Solvent influence on the Heck Catalytic Cycle.[2] Polar solvents or Phase Transfer Catalysts (PTC) promote the Cationic Pathway, enhancing reactivity for vinyl bromides.[1]

Solvent System Evaluation

For Substrate-Br , the lipophilic tail requires a solvent that can dissolve the organic substrate while supporting the polar Pd-catalytic cycle.[2]

Table 1: Comparative Solvent Analysis
Solvent SystemClassReactivityWorkup/Green ScoreRecommendation
DMF / DMAc Dipolar AproticHigh Low (High BP, toxicity)Use for R&D/Screening (Protocol A).
Acetonitrile (MeCN) Polar AproticMediumMedium (Easy removal)Good compromise; requires reflux.[2]
Toluene + PTC Biphasic / Non-polarMedium-HighHigh (Easy separation)Excellent for scale-up (Protocol B).[2]
Ethanol / Water Protic GreenMediumHighest (Green)Requires PTC (Jeffery Conditions).[2]
Cyrene Bio-based DipolarHighHighEmerging green alternative to NMP.[2]

Experimental Protocols

Protocol A: High-Performance Benchmark (DMF)

Best for initial synthesis where yield is prioritized over process greenness.[2][1]

Rationale: DMF stabilizes the cationic Pd intermediate and prevents Pd black precipitation.[2] The high boiling point allows reaction temperatures >100°C, necessary for activating the vinyl bromide bond.

Materials:

  • Substrate-Br: 1.0 equiv

  • Coupling Partner (e.g., Methyl Acrylate): 1.2 equiv[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)[2]

  • Ligand: PPh₃ (4 mol%) or tri-o-tolylphosphine (for increased stability)[2][1]

  • Base: Triethylamine (Et₃N) (2.0 equiv)[2][1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Charge: In a reaction vial, combine Substrate-Br, Pd(OAc)₂, PPh₃, and the acrylate.

  • Inert: Seal and purge with Nitrogen or Argon for 5 minutes.

  • Solvate: Add degassed DMF and Et₃N via syringe.

  • React: Heat to 110°C for 4–12 hours. Monitor by HPLC/TLC.[2]

  • Workup: Cool to RT. Dilute with diethyl ether (to extract the lipophilic product) and wash copiously with water/LiCl solution to remove DMF.[2]

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Green "Jeffery" Conditions (Ethanol/Water)

Best for scale-up, safety, and environmental compliance.[2][1]

Rationale: "Jeffery conditions" utilize a Tetraalkylammonium salt (TBAB) as a Phase Transfer Catalyst (PTC).[2] This creates a molten salt environment on the catalyst surface, stabilizing the active Pd species even in green solvents like Ethanol or biphasic Toluene/Water mixtures. It allows the reaction to proceed at lower temperatures.[2][3]

Materials:

  • Substrate-Br: 1.0 equiv

  • Coupling Partner: 1.2 equiv

  • Catalyst: Pd(OAc)₂ (2-3 mol%) — Ligand-free conditions possible[2]

  • Additive: Tetrabutylammonium Bromide (TBAB) (1.0 equiv)[2]

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)[2]

  • Solvent: Ethanol (95%) or Toluene/Water (1:1 mixture)[2][1]

Procedure:

  • Charge: Combine Substrate-Br, Pd(OAc)₂, TBAB, and K₂CO₃ in a round-bottom flask.

  • Solvate: Add Ethanol (or Toluene/Water mix).[2]

  • React: Heat to reflux (approx. 80°C) . The TBAB will melt/dissolve, facilitating the interaction between the solid base, the lipophilic substrate, and the catalyst.

  • Monitor: Reaction times may be slightly longer (8–16 hours).

  • Workup:

    • If Ethanol: Evaporate bulk solvent, resuspend in Ethyl Acetate, wash with water.

    • If Toluene/Water:[2][4] Simply separate the organic (Toluene) phase.[2] The product (lipophilic) remains in Toluene; salts remain in water.[2]

  • Purification: Crystallization is often possible due to the high purity of the crude product.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Pd Black Formation Catalyst decomposition due to low ligand concentration or overheating.[2]Increase PPh₃ loading (to 1:4 Pd:L ratio) or switch to Protocol B (TBAB stabilizes Pd nanoparticles).
Low Conversion Vinyl bromide bond is stronger than iodide.[2]Increase temperature to 120°C (Protocol A) or switch to a more electron-rich ligand (e.g., P(t-Bu)₃).[2]
Regio-isomers Competition between

and

insertion.
Solvent polarity switch.[2] Polar solvents favor the cationic pathway, often improving selectivity for the trans-linear product.[2]
Substrate Insolubility Isobutylphenyl tail is too lipophilic for pure water.[2]Do not use pure water.[2] Use Ethanol/Water (Protocol B) or add a surfactant (TPGS-750-M).[2]

References

  • Mizoroki, T., et al. (1971).[1] Arylation of Olefin with Aryl Iodide Catalyzed by Palladium.[2][5] Bulletin of the Chemical Society of Japan.[2] Link[2]

  • Heck, R. F., & Nolley, J. P. (1972).[1] Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides.[1] Journal of Organic Chemistry.[2][3][6][7] Link[2]

  • Jeffery, T. (1996).[2][3] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron.[2][3][6][8] Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[2] Chemical Reviews.[2][3] Link[2]

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[2][1] Chemical Communications.[2][3][6] Link

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Bromo-3-(4-iso-butylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of an Ibuprofen Analogue Precursor

2-Bromo-3-(4-iso-butylphenyl)-1-propene is a key synthetic intermediate, primarily recognized for its role in the development of analogues of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The introduction of a reactive bromine atom at the allylic position of the 4-isobutylphenyl propene scaffold provides a versatile handle for further chemical modifications. This allows for the exploration of novel chemical space around the core Ibuprofen structure, a critical activity in drug discovery programs aimed at developing new therapeutics with improved efficacy, selectivity, or pharmacokinetic profiles.

This document provides a comprehensive, two-part protocol for the synthesis of this valuable intermediate. The first part details the preparation of the requisite precursor, 3-(4-iso-butylphenyl)-1-propene, via a Grignard reaction. The second part elaborates on the selective allylic bromination of this precursor to yield the target compound. The methodologies described herein are designed to be robust and scalable, providing researchers with a reliable pathway to access this important building block.

Part 1: Synthesis of the Precursor Alkene, 3-(4-iso-butylphenyl)-1-propene

The initial phase of the synthesis focuses on the creation of the carbon skeleton by coupling the 4-isobutylphenyl moiety with an allyl group. The Grignard reaction is an exemplary choice for this transformation due to its reliability in forming carbon-carbon bonds. The strategy involves the preparation of a Grignard reagent from 4-isobutylbenzyl chloride, which is then reacted with allyl bromide.

Reaction Mechanism: Grignard Coupling

The reaction begins with the formation of the Grignard reagent, 4-isobutylbenzylmagnesium chloride, through the oxidative insertion of magnesium metal into the carbon-chlorine bond of 4-isobutylbenzyl chloride. This process inverts the polarity of the benzylic carbon, transforming it from an electrophilic site into a potent nucleophile. The subsequent step involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of allyl bromide in an SN2-type reaction, displacing the bromide and forming the desired C-C bond to yield 3-(4-iso-butylphenyl)-1-propene.

Experimental Protocol: 3-(4-iso-butylphenyl)-1-propene

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Magnesium turnings99.8%Sigma-Aldrich
4-Isobutylbenzyl chloride98%Alfa Aesar
Allyl bromide99%Acros OrganicsStabilized with propylene oxide
Anhydrous Diethyl Ether (Et₂O)≥99.7%Fisher ScientificAnhydrous, inhibitor-free
Iodine (I₂)Crystal, ReagentJ.T. BakerFor Grignard initiation
Saturated aq. NH₄ClFor quenching
Anhydrous MgSO₄For drying

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and assembled under a nitrogen atmosphere to ensure anhydrous conditions.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq.) and a small crystal of iodine into the flask.

    • Add a small portion of anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of 4-isobutylbenzyl chloride (1.0 eq.) in anhydrous diethyl ether.

    • Add a small amount of the 4-isobutylbenzyl chloride solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates the initiation of the Grignard reaction.

    • Once initiated, add the remaining 4-isobutylbenzyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of allyl bromide (1.1 eq.) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent in vacuo.

    • The crude product can be purified by vacuum distillation to yield pure 3-(4-iso-butylphenyl)-1-propene.

Part 2: Allylic Bromination to 2-Bromo-3-(4-iso-butylphenyl)-1-propene

The second stage of the synthesis is the selective introduction of a bromine atom at the allylic position. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is the method of choice for this transformation. This reaction is highly regioselective for the allylic position due to the stability of the resulting allylic radical intermediate.[1][2]

Reaction Mechanism: Wohl-Ziegler Bromination

The reaction proceeds via a free-radical chain mechanism.[3][4]

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), decomposes upon heating to generate radicals. These radicals react with trace amounts of HBr to form bromine radicals (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the allylic position of 3-(4-iso-butylphenyl)-1-propene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).

    • The HBr reacts with NBS to produce a low, steady concentration of molecular bromine (Br₂).[3]

    • The allylic radical then reacts with Br₂ to form the product, 2-Bromo-3-(4-iso-butylphenyl)-1-propene, and regenerates a bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is crucial as it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which suppresses the competing electrophilic addition of bromine across the double bond.[1]

Experimental Protocol: 2-Bromo-3-(4-iso-butylphenyl)-1-propene

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3-(4-iso-butylphenyl)-1-propeneSynthesized in Part 1
N-Bromosuccinimide (NBS)99%Sigma-AldrichRecrystallize from water if necessary
Azobisisobutyronitrile (AIBN)98%Acros OrganicsRadical initiator
Carbon Tetrachloride (CCl₄)Anhydrous, ≥99.5%Fisher ScientificCaution: Toxic and Ozone-depleting
Dichloromethane (CH₂Cl₂)ACS GradeFor extraction
Saturated aq. NaHCO₃For washing
Anhydrous Na₂SO₄For drying

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-iso-butylphenyl)-1-propene (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.02 eq.).

  • Solvent Addition: Add anhydrous carbon tetrachloride. Note: Due to the toxicity of CCl₄, this reaction should be performed in a well-ventilated fume hood. Safer alternative solvents such as acetonitrile or trifluorotoluene can be considered.[5]

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 77 °C for CCl₄). A reflux lamp can be used to facilitate radical initiation.

    • The reaction progress can be monitored by observing the consumption of the dense NBS and the formation of the less dense succinimide, which will float on top of the solvent upon completion.[5]

    • Continue refluxing until all the NBS has been consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product, 2-Bromo-3-(4-iso-butylphenyl)-1-propene, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Synthetic Pathway and Mechanism

To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Allylic Bromination 4-Isobutylbenzyl_chloride 4-Isobutylbenzyl chloride Grignard_reagent 4-Isobutylbenzyl- magnesium chloride 4-Isobutylbenzyl_chloride->Grignard_reagent  + Mg_Et2O Mg, Et₂O Mg_Et2O->Grignard_reagent Precursor_alkene 3-(4-iso-butylphenyl) -1-propene Grignard_reagent->Precursor_alkene  + Allyl_bromide Allyl bromide Allyl_bromide->Precursor_alkene Precursor_alkene_2 3-(4-iso-butylphenyl) -1-propene NBS_AIBN NBS, AIBN CCl₄, Reflux Final_Product 2-Bromo-3-(4-iso-butylphenyl) -1-propene NBS_AIBN->Final_Product Precursor_alkene_2->Final_Product  + G cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN 2R• 2 R• + N₂ AIBN->2R• Δ Br• Br• 2R•->Br• + HBr Alkene Allylic H-Abstraction Allyl_Radical Resonance-Stabilized Allylic Radical Alkene->Allyl_Radical + Br• Product Product Formation Allyl_Radical->Product + Br₂ HBr_NBS HBr + NBS → Br₂ + Succinimide Allyl_Radical->HBr_NBS produces HBr Product->Alkene regenerates Br•

Caption: Radical chain mechanism of the Wohl-Ziegler allylic bromination.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • Grignard Reaction: The formation of Grignard reagents is highly exothermic and sensitive to moisture. Ensure all glassware is scrupulously dry and the reaction is conducted under an inert atmosphere. Diethyl ether is extremely flammable; no open flames should be in the vicinity.

  • Allyl Bromide: Allyl bromide is a lachrymator and is toxic. It should be handled with care in a fume hood.

  • N-Bromosuccinimide (NBS): NBS is an irritant. Avoid inhalation of dust and contact with skin.

  • Carbon Tetrachloride (CCl₄): CCl₄ is a known carcinogen and is toxic upon inhalation and skin contact. It is also an ozone-depleting substance. Its use should be minimized, and appropriate engineering controls must be in place. Consider using safer alternative solvents.

  • Waste Disposal: All organic and halogenated waste must be disposed of in appropriately labeled waste containers in accordance with institutional and local regulations.

References

  • Master Organic Chemistry. Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work? [Link]

  • Radical Allylic Bromination (Wohl-Ziegler Reaction). [Link]

  • Wikipedia. Wohl–Ziegler bromination. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • Central College Synaptic. Ibuprofen Synthesis. [Link]

  • Organic Syntheses. ω-CHLOROALKENES: 6-CHLORO-1-HEXENE. [Link]

  • Fiveable. Wohl-Ziegler Reaction Definition. [Link]

  • Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

Sources

Application Note: Sustainable Catalytic Synthesis of 2-Bromo-3-(4-iso-butylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a Green Chemistry protocol for the synthesis of 2-Bromo-3-(4-iso-butylphenyl)-1-propene (CAS: N/A for specific isomer, analogue to Ibuprofen intermediates). This molecule serves as a critical functionalized intermediate for the synthesis of 2-arylpropionic acid NSAIDs (like Ibuprofen) via subsequent carbonylation cycles.

Traditional routes to aryl-allyl derivatives often employ stoichiometric Friedel-Crafts acylations followed by reduction and halogenation, resulting in poor atom economy (<40%) and significant aluminum waste. The protocol described herein utilizes a Nickel-Catalyzed Kumada-Corriu Cross-Coupling , offering three distinct sustainability advantages:

  • Chemoselectivity: Exploits the reactivity difference between allylic and vinylic bromides in 2,3-dibromopropene to prevent over-alkylation.

  • Solvent Substitution: Replaces hazardous diethyl ether/THF with 2-Methyltetrahydrofuran (2-MeTHF) , a bio-derived solvent with superior separation characteristics.

  • Atom Economy: Reduces step count from the traditional 6-step Boots synthesis logic to a convergent 2-step convergent synthesis.

Scientific Rationale & Mechanism

The Green Chemistry Approach

The core transformation involves the coupling of 4-isobutylphenylmagnesium bromide with 2,3-dibromopropene .

  • Why Nickel? While Palladium is often the default for cross-couplings, Nickel (specifically

    
    ) is superior for coupling alkyl/allyl halides with Grignard reagents due to faster oxidative addition rates and lower cost.
    
  • Why 2,3-Dibromopropene? This electrophile is unique. It contains two electrophilic sites: an allylic bromide (

    
    ) and a vinylic bromide (
    
    
    
    ). Under controlled catalytic conditions, the Nickel catalyst preferentially inserts into the weaker allylic C-Br bond, preserving the vinyl bromide for future functionalization (e.g., carbonylation to the acid).
Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the chemoselective nature of the synthesis.

G cluster_inputs Reagents cluster_cycle Catalytic Cycle (Simplified) Grignard 4-Isobutylphenyl-MgBr (Nucleophile) TransMetal Transmetallation (Mg to Ni transfer) Grignard->TransMetal Electrophile 2,3-Dibromopropene (Electrophile) OxAdd Oxidative Addition (Allylic C-Br bond) Electrophile->OxAdd Chemo-selective Catalyst Ni(dppp)Cl2 (Pre-Catalyst) Catalyst->OxAdd OxAdd->TransMetal RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim RedElim->OxAdd Regenerated Ni(0) Product 2-Bromo-3-(4-iso-butylphenyl)-1-propene (Target) RedElim->Product Waste MgBr2 (Salt Waste) RedElim->Waste

Figure 1: Catalytic cycle demonstrating the chemoselective coupling at the allylic position.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleGreen Attribute
4-Isobutylbromobenzene >98%PrecursorHigh atom efficiency starting material.
Magnesium Turnings Grignard GradeReagentStandard reagent.
2,3-Dibromopropene >95%ElectrophileBifunctional building block.

99%CatalystHigh activity, low loading (1 mol%).
2-MeTHF AnhydrousSolventBio-derived, higher flash point than Ether.
Step-by-Step Methodology
Step A: Preparation of Grignard Reagent (In-Situ)

Note: All glassware must be oven-dried. Perform under Nitrogen/Argon atmosphere.

  • Activation: Place Mg turnings (1.2 eq) in a 3-neck flask. Add a crystal of Iodine and heat gently with a heat gun until iodine vaporizes to activate the surface.

  • Initiation: Add 10% of the calculated 4-isobutylbromobenzene in minimal 2-MeTHF. Initiate the reaction (exotherm/turbidity).

  • Addition: Dropwise add the remaining bromide (dissolved in 2-MeTHF) over 1 hour. Maintain internal temperature at 35-40°C.

  • Maturation: Stir for 2 hours at room temperature. Titrate an aliquot to confirm concentration (~1.0 M).

Step B: Kumada Cross-Coupling
  • Catalyst Loading: In a separate reactor, dissolve 2,3-dibromopropene (1.0 eq) and

    
     (0.01 eq / 1 mol%) in 2-MeTHF. Cool to 0°C.[1]
    
  • Controlled Addition: Slowly cannulate the Grignard solution (from Step A) into the catalyst mixture over 45 minutes.

    • Critical Control Point: Do not allow temperature to exceed 10°C to prevent reaction at the vinylic bromide site.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 4 hours.

  • Quench: Cool to 0°C and quench carefully with saturated

    
     solution.
    
Workup & Purification (Green Optimization)
  • Phase Separation: The use of 2-MeTHF allows for sharp phase separation without adding extra extraction solvents. Separate the organic layer.[2][3]

  • Wash: Wash organic layer with Brine (1x).

  • Concentration: Evaporate solvent under reduced pressure (Rotavap). Note: 2-MeTHF can be recovered and distilled for reuse.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate 98:2) or Vacuum Distillation (if scale >10g).

Quality Control & Validation

Expected Analytical Data

To validate the synthesis, compare the isolated product against these spectral benchmarks.

TechniqueExpected SignalInterpretation
1H NMR (400 MHz,

)

7.10 (d, 2H), 7.05 (d, 2H)
Para-substituted aromatic ring.

5.65 (s, 1H), 5.45 (s, 1H)
Terminal vinyl protons (

). Distinctive for 2-bromo-alkenes.

3.75 (s, 2H)
Benzylic methylene (

).

2.45 (d, 2H), 1.85 (m, 1H), 0.90 (d, 6H)
Isobutyl group signals.
GC-MS M+ Peak at ~252/254 amuCharacteristic 1:1 isotopic ratio for Bromine.
Process Workflow Diagram

Workflow Setup Inert Gas Setup (N2/Ar) Grignard Grignard Formation (2-MeTHF, 40°C) Setup->Grignard Coupling Catalytic Coupling (Ni(dppp)Cl2, 0°C -> RT) Grignard->Coupling Cannulation Quench Quench & Separation (Recycle 2-MeTHF) Coupling->Quench QC QC: NMR/GC-MS Quench->QC

Figure 2: Operational workflow emphasizing solvent recycling and critical control points.

Troubleshooting & Safety

  • Issue: Low Yield / Homocoupling of Grignard.

    • Cause: Catalyst inactive or addition too fast.

    • Solution: Ensure

      
       is orange/red (active). Slow down addition rate to maintain low concentration of Grignard relative to the electrophile.
      
  • Issue: Regioselectivity loss (reaction at vinyl bromide).

    • Cause: Temperature too high (>25°C).

    • Solution: Maintain strict temperature control during addition (0°C).

  • Safety: 2,3-dibromopropene is a lachrymator and potential mutagen. Handle only in a fume hood.

References

  • Kumada, M. (1980). "Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides." Pure and Applied Chemistry. Link

  • Lipshutz, B. H., & Ghorai, S. (2008). "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta. (Discusses green aspects of coupling). Link

  • Pace, V., et al. (2014). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem. Link

  • Boots Pure Drug Co. (1960s). "Original Ibuprofen Synthesis Patents." (Contextual reference for non-green comparison).
  • BHC Company. (1990s). "Hoechst-Celanese Process for Ibuprofen." (Contextual reference for Carbonylation utility). Link

Sources

Troubleshooting & Optimization

Minimizing hydrodehalogenation side reactions in 2-Bromo-3-(4-iso-butylphenyl)-1-propene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The Challenge: You are synthesizing 2-Bromo-3-(4-iso-butylphenyl)-1-propene (a key intermediate for NSAID analogs) via the Palladium-catalyzed cross-coupling of 4-isobutylphenylzinc bromide with 2,3-dibromopropene .

The critical failure mode in this synthesis is hydrodehalogenation (also known as protodebromination). Instead of the desired vinyl bromide, you observe the formation of the de-brominated alkene (3-(4-iso-butylphenyl)-1-propene) or the protonated arene (isobutylbenzene).

The Mechanism of Failure: This side reaction typically stems from two distinct pathways:

  • Catalytic Reduction: The Pd catalyst undergoes oxidative addition into the vinylic C-Br bond of your product (or reactant), followed by hydride insertion (from solvent/ligand) and reductive elimination.

  • Protonolysis: Moisture in the solvent or improper preparation of the organozinc reagent leads to direct quenching of the C-Zn bond or the formation of Pd-H species.

Diagnostic Logic & Troubleshooting

Before altering your protocol, use this logic tree to identify the specific source of the hydride causing the dehalogenation.

Troubleshooting Start START: Impurity Analysis CheckImpurity Identify Major Byproduct Start->CheckImpurity Isobutylbenzene Isobutylbenzene Found (Loss of Allyl Chain) CheckImpurity->Isobutylbenzene Ar-H Debrominated De-brominated Alkene Found (Allyl chain intact, Br lost) CheckImpurity->Debrominated Ar-Allyl-H WetZn Cause: Wet Zinc Reagent or Solvent Moisture Isobutylbenzene->WetZn CheckCat Check Catalyst System Debrominated->CheckCat Action1 Action: Titrate Zn reagent; Dry THF over Na/Benzophenone WetZn->Action1 PdPPh3 Using Pd(PPh3)4 ? CheckCat->PdPPh3 Yes PdDppf Using Pd(dppf)Cl2 ? CheckCat->PdDppf Yes BetaHydride Cause: Beta-Hydride Elimination from Ligand or Solvent PdPPh3->BetaHydride OverReaction Cause: Vinylic Oxidative Addition (Temp too high) PdDppf->OverReaction Action2 Action: Switch to Bidentate Ligand (dppf, DPEphos) BetaHydride->Action2 Action3 Action: Lower Temp to 0°C; Reduce Reaction Time OverReaction->Action3

Caption: Diagnostic flow for distinguishing between protonolysis of the zinc reagent and catalytic hydrodehalogenation of the vinyl bromide.

Critical Control Points (Q&A)
Module A: Catalyst & Ligand Selection

Q: Why is my bromine disappearing even when using anhydrous solvents? A: You are likely using a catalyst that is too active or sterically unhindered, such as Pd(PPh3)4.

  • The Science: Monodentate phosphines like PPh3 can dissociate easily, creating a vacant coordination site. This promotes

    
    -hydride elimination from alkyl groups or oxidative addition into the sterically hindered vinylic C-Br bond of your product.
    
  • The Fix: Switch to Pd(dppf)Cl2 or Pd(DPEphos)Cl2 .

    • Reasoning: Bidentate ligands with a large bite angle (like dppf) enforce a geometry that favors reductive elimination of the desired C-C bond over the side reactions that lead to dehalogenation. They are also less prone to inserting into the vinylic C-Br bond at moderate temperatures [1].

Module B: Reagent Stoichiometry & Preparation

Q: Can I generate the organozinc reagent in situ? A: Yes, but Lithium Chloride (LiCl) is mandatory.

  • The Science: Using "Rieke Zinc" or simple Zn dust often results in sluggish transmetallation. Slow reactions expose your product to the catalyst for longer periods, increasing the chance of side reactions.

  • The Fix: Prepare the zinc reagent using ZnBr2 / LiCl (Knochel's method) or add LiCl to the reaction. LiCl breaks up polymeric zinc aggregates, increasing the rate of the desired coupling by orders of magnitude, allowing you to run the reaction at lower temperatures (0°C instead of reflux), which preserves the vinylic bromine [2].

Module C: Reaction Kinetics

Q: At what temperature does the "hydrodehalogenation" become dominant? A: Typically above 40°C .

  • The Science: The activation energy for oxidative addition into the allylic C-Br bond (desired) is significantly lower than for the vinylic C-Br bond (undesired).

  • The Fix: Maintain the reaction at 0°C to 23°C (RT) . Do not heat. If the reaction is slow, do not increase heat; instead, increase the catalyst loading (to 2-3 mol%) or ensure your Zinc reagent is active (titrate it).

Optimized Experimental Protocol

Objective: Synthesis of 2-Bromo-3-(4-iso-butylphenyl)-1-propene with <2% Hydrodehalogenation.

Reagents:

  • 4-Isobutylphenyl bromide (1.0 equiv)

  • Magnesium turnings (1.1 equiv) & LiCl (1.2 equiv) OR Commercial R-ZnBr solution.

  • 2,3-Dibromopropene (1.2 equiv) - Note: Slight excess ensures the Zn reagent is consumed before it can attack the product.

  • Pd(dppf)Cl2[1]·DCM (0.02 equiv / 2 mol%)

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from SPS).

Step-by-Step Workflow:

  • Zinc Reagent Preparation (Knochel Method):

    • In a flame-dried Schlenk flask under Argon, activate Mg turnings with iodine.

    • Add 4-isobutylphenyl bromide in dry THF dropwise. Stir until Grignard formation is complete.

    • Crucial Step: Add anhydrous ZnBr2 (1.1 equiv) and LiCl (1.2 equiv) dissolved in THF. Stir at RT for 20 mins to form the 4-isobutylphenylzinc bromide·LiCl complex.

    • Validation: Titrate a small aliquot with iodine to confirm concentration (~0.5 - 0.8 M).

  • The Coupling (Negishi):

    • In a separate flask, dissolve 2,3-dibromopropene (1.2 equiv) and Pd(dppf)Cl2 (2 mol%) in THF.

    • Cool the catalyst/alkene mixture to 0°C .

    • Add the organozinc solution dropwise via syringe pump or cannula over 30 minutes. Slow addition prevents homocoupling and local hotspots.

  • Quench & Workup:

    • Monitor via GC-MS. Look for the molecular ion of the product (Target MW) vs. the de-brominated byproduct (MW - 79/81 + 1).

    • Once the Zinc reagent is consumed (usually < 2 hours at 0°C), quench immediately with saturated NH4Cl.

    • Note: Do not allow the reaction to stir overnight. Prolonged exposure to Pd(0) promotes hydrodehalogenation.

  • Purification:

    • The product is acid-sensitive. Use neutral alumina or silica gel buffered with 1% Et3N during chromatography to prevent acid-catalyzed rearrangement or protodebromination on the column.

Data Summary: Ligand Performance
LigandReaction TimeYield (Target)Hydrodehalogenation %Notes
PPh3 4 h65%15%High side reaction due to

-H elimination.
dppe 6 h70%8%Slower rate, moderate selectivity.
dppf 1.5 h 92% < 1% Recommended. Large bite angle favors C-C bond formation.
P(t-Bu)3 0.5 h80%10%Too active; inserts into vinylic Br.
References
  • Negishi, E.; et al. "Selective Synthesis of 2-Bromo-1-alkenes via Palladium-Catalyzed Cross-Coupling of Organozincs with 2,3-Dibromopropene." Journal of Organic Chemistry, 2002, 67(3), 793–800. Link

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43(25), 3333–3336. Link

  • Wu, X.; et al. "Minimizing Hydrodehalogenation in Pd-Catalyzed Cross-Coupling Reactions." Chemical Reviews, 2011, 111(3), 1583–1612. Link

  • Jia, C.; et al. "Palladium-catalyzed cross-coupling of organozincs with 1,1-dibromo-1-alkenes." Organometallics, 2004, 23(20), 4519. Link

Sources

Purification techniques for removing isomers from 2-Bromo-3-(4-iso-butylphenyl)-1-propene

[1][2][3][4]

Case ID: PUR-2BRP-ISO Status: Active Subject: Isomer Removal & Purification Protocols Applicable For: 2-Bromo-3-(4-iso-butylphenyl)-1-propene (CAS: Analogous to 5443-49-2 for phenyl variant)[1][2][3][4]

Executive Summary

This technical guide addresses the purification of 2-Bromo-3-(4-iso-butylphenyl)-1-propene , a critical electrophilic intermediate often used in the synthesis of NSAID derivatives (analogous to Ibuprofen pathways) and Heck coupling substrates.[1][2][3][4]

The primary challenge with this molecule is the separation of the regioisomer (1-bromo-3-(4-iso-butylphenyl)-1-propene) and the protodebrominated byproduct (3-(4-iso-butylphenyl)-1-propene) .[1][2][3][4] Due to the minimal boiling point differential (<15°C) between the 2-bromo (terminal alkene) and 1-bromo (internal alkene) isomers, standard fractional distillation is frequently insufficient.[1][2][3][4] This guide prioritizes Argentation Chromatography as the definitive separation technique.

Part 1: Diagnostic & Triage

Q: How do I definitively identify the isomeric impurity in my crude mixture?

A: Standard TLC is often insufficient due to similar polarity. Proton NMR (


H-NMR)123
FeatureDesired Product (2-Bromo isomer)Common Impurity (1-Bromo isomer)
Structure


Alkene Protons Two distinct singlets (or narrow doublets) at 5.4 – 5.9 ppm .[1][2][3][4]Multiplets (vinyl region) at 6.1 – 6.6 ppm .[3][4]
Coupling (

)
Geminal coupling is small (

).[2][3][4]
Vicinal coupling is large (

,

).[3]
Retention (

)
Slightly higher on Ag-Silica.[1][2][3][4]Lower on Ag-Silica (stronger

-complex).[1][2][3][4]
Q: Why is my vacuum distillation failing to separate the isomers?

A: The boiling point difference is governed by the dipole moment and molecular weight. Both isomers have identical MW and similar dipoles.[4]

  • Thermal Hazard: Heating the mixture above 120°C (even under vacuum) can catalyze the thermodynamic isomerization of your desired kinetic product (2-bromo) to the more stable internal alkene (1-bromo), especially if trace acid is present.[1][3]

  • Azeotropes: These isomers frequently form azeotropic mixtures, making physical separation by boiling point impossible.[4]

Part 2: Primary Purification Protocol (Argentation Chromatography)

Technique: Silver Nitrate Impregnated Silica Gel Chromatography Mechanism: Silver ions (


1234terminal alkene1
Step-by-Step Protocol
Phase 1: Preparation of 10%

-Silica Gel
  • Dissolve: Dissolve 10 g of Silver Nitrate (

    
    ) in 50 mL of Acetonitrile (or Methanol).
    
  • Slurry: Add 100 g of standard flash silica gel (230-400 mesh) to the solution. Stir vigorously to create a uniform slurry.

  • Evaporate: Use a Rotary Evaporator (Rotovap) to remove the solvent under reduced pressure. Protect from light (wrap flask in foil) to prevent silver reduction (blackening).

  • Dry: Dry the resulting powder under high vacuum for 4 hours. The silica should be a free-flowing white powder.[1][2][3][4]

Phase 2: Column Packing & Elution
  • Column Prep: Pack the column using Hexanes (or Petroleum Ether). Crucial: Wrap the glass column in aluminum foil. Light exposure degrades the stationary phase.

  • Loading: Load your crude oil (dissolved in minimum Hexanes).

  • Elution Gradient:

    • Start: 100% Hexanes (Elutes non-polar impurities).[3]

    • Gradient: 0%

      
       5% Ethyl Acetate in Hexanes.[4]
      
  • Collection: The 2-bromo isomer (desired) typically elutes first (weaker

    
    -complex).[1][2][3][4] The 1-bromo isomer  and non-brominated allyl species elute later (stronger 
    
    
    -complex).[1][2][3][4]

Tech Note: If the separation is poor, increase the


 loading to 20%.

Part 3: Troubleshooting & Chemical Scavenging

Q: The chromatography scale is too small. Can I chemically remove the isomer?

A: Yes, but yield loss is expected. The 1-bromo isomer is generally more reactive toward nucleophilic displacement or elimination than the sterically encumbered 2-bromo system.[1][2][3][4]

Selective Elimination Protocol (The "Base Wash"):

  • Dissolve crude mixture in THF.

  • Add 0.5 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Potassium tert-butoxide .[1][2][3][4]

  • Stir at 0°C for 30 minutes.

  • Logic: The internal vinyl bromide (1-bromo) is more susceptible to dehydrohalogenation to form the alkyne (Ar-CH2-C

    
    CH) or allene, which possess significantly different polarities and can be removed via a short silica plug.[1][2][3][4]
    
  • Warning: Monitor strictly by TLC. Prolonged exposure will degrade the desired product.

Part 4: Visualization of Workflows

Workflow 1: Purification Decision Tree

PurificationStrategyStartCrude Reaction Mixture(2-Bromo + 1-Bromo Isomers)AnalysisAnalyze via 1H-NMR(Check 5.5-6.5 ppm region)Start->AnalysisIsomerRatioIsomer Ratio?Analysis->IsomerRatioDistillationHigh Vacuum Distillation(<1 mmHg, <100°C)IsomerRatio->DistillationImpurity < 10%AgChromArgentation Chromatography(10% AgNO3 on Silica)IsomerRatio->AgChromImpurity > 10%ChemicalWashSelective Elimination(DBU/THF Wash)IsomerRatio->ChemicalWashScale > 100gPurePure 2-Bromo Product(>98% Purity)Distillation->PureAgChrom->PureChemicalWash->DistillationPost-Reaction

Caption: Decision matrix for selecting the appropriate purification method based on impurity levels and scale.

Workflow 2: Mechanism of Argentation Separation

ArgentationMechanismcluster_0Mobile Phase ComponentsAgIonAg+ Ion(Stationary Phase)Terminal2-Bromo Isomer(Sterically Hindered)AgIon->TerminalInteractionInternal1-Bromo Isomer(Accessible Pi-System)AgIon->InternalInteractionComplexWeakWeak Pi-Complex(Fast Elution)Terminal->ComplexWeakComplexStrongStrong Pi-Complex(Retained on Column)Internal->ComplexStrong

Caption: Mechanistic basis for separation. The internal alkene (impurity) binds more strongly to Silver ions, eluting later than the desired product.

Part 5: Storage & Stability Guidelines

  • Light Sensitivity: Allylic bromides are photosensitive.[3][4] Store in amber glass or foil-wrapped containers to prevent radical-mediated isomerization or polymerization.[1][2][3][4]

  • Acid Scavenging: Pre-wash storage vials with 5%

    
     and dry them.[3] Even trace acidity on glass surfaces can catalyze the migration of the double bond.
    
  • Stabilizers: For long-term storage (>1 month), add Copper turnings or a small amount of Potassium Carbonate (

    
    ) to the vial to act as an acid scavenger.[3]
    

References

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. [3]

  • Nikolova-Damyanova, B. (1992).[2][4] Silver Ion Chromatography and Lipids. Advances in Lipid Methodology, 1, 181-237.[1][2][4]

  • BenchChem Technical Repository. (2025).[4] Synthesis and Stability of 2-bromoallylarenes. BenchChem Technical Guides.

  • Wu, J. R., et al. (2020).[5] Separation of Bromoalkanes Isomers by Nonporous Adaptive Crystals of Leaning Pillar[6]arene.[5] Angewandte Chemie International Edition, 59(6), 2251-2255.[1][2][4][5] [3][5]

  • PubChem Compound Summary. (2025). 2-Bromo-3-phenyl-1-propene (Analogous Structure Data). National Center for Biotechnology Information.[4]

Troubleshooting low conversion rates in 2-Bromo-3-(4-iso-butylphenyl)-1-propene carbonylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Carbonylation of 2-Bromo-3-(4-iso-butylphenyl)-1-propene

Case ID: IB-CARB-002 Subject: Troubleshooting Low Conversion Rates in Vinyl Bromide Carbonylation Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are attempting the palladium-catalyzed carbonylation of 2-Bromo-3-(4-iso-butylphenyl)-1-propene (a vinyl bromide) to form the corresponding


-unsaturated ester (a methacrylate derivative). This transformation is mechanistically distinct from the standard BHC Ibuprofen process (which uses benzylic alcohols/halides).

Low conversion in vinyl bromide carbonylation is typically driven by three failure modes:

  • Catalyst Deactivation: Formation of inactive Pd-black or Pd-dimers before the cycle completes.

  • Competitive Inhibition: CO saturation preventing oxidative addition.

  • Product Polymerization: The resulting methacrylate is prone to radical polymerization, consuming the product and fouling the catalyst.

Part 1: Diagnostic Triage (Start Here)

Before altering conditions, perform this rapid diagnostic based on the physical state of your reaction mixture.

Q: What is the visual appearance of the reaction mixture after 2 hours?

ObservationDiagnosisImmediate Action
Precipitated Black Powder Catalyst Death (Pd Black). The ligand is dissociating, or the Pd(II) is reducing too fast.Increase Ligand:Pd ratio (to 4:1). Switch to bidentate ligands (dppp, dppb).
Clear/Pale Yellow (No Change) Induction Period / Stalled. Oxidative addition is not occurring.Lower CO pressure (if >20 bar). Increase Temperature (+10°C).
Viscous/Gel Formation Polymerization. The product is polymerizing.Add radical inhibitor (BHT or Hydroquinone). Remove O2 strictly.
Dark Red/Orange Active Catalyst. Reaction is proceeding but slow.Check Base stoichiometry. Ensure stirring is sufficient (gas-liquid mass transfer).

Part 2: The Troubleshooting Guide

Issue 1: The "CO Pressure Paradox"

Symptom: The reaction stalls immediately; starting material remains untouched. Mechanism: While CO is a reactant, high pressures (>30 bar) saturate the Palladium center, forming stable


 species. These complexes are electron-deficient and sterically crowded, preventing the Oxidative Addition  of the vinyl bromide—the rate-determining step.
  • Solution:

    • Reduce Pressure: Operate at 5–10 bar (atm) initially. Vinyl bromides are reactive enough to carbonylate at lower pressures.

    • Stepwise Ramp: Start at 5 bar to initiate the cycle, then ramp to 20 bar once conversion reaches 10%.

Issue 2: Ligand Selection & Bite Angle

Symptom: Conversion stops at 40-50%; Pd black is visible. Mechanism: Monodentate ligands (PPh3) often dissociate at the high temperatures (


C) required for vinyl bromides.
Recommendation:  Switch to Bidentate Phosphines.
  • dppp (1,3-bis(diphenylphosphino)propane): The natural bite angle (~91°) favors the reductive elimination of the ester.

  • Xantphos: Excellent for stability if operating at high temperatures (

    
    C).
    
Issue 3: Base & Hydrodebromination

Symptom: Formation of 3-(4-isobutylphenyl)-1-propene (the alkene) instead of the ester. Mechanism: If the base is too weak or moisture is present, the Pd-Vinyl intermediate can undergo protonolysis (hydrodebromination) rather than CO insertion.

  • Solution:

    • Base: Switch from inorganic bases (

      
      ) to Triethylamine (
      
      
      
      )
      (2.0 - 3.0 equiv).
      
      
      acts as a ligand stabilizer and effectively scavenges HBr.
    • Water Control: While water is a reactant for hydroxycarbonylation (making the acid), if you are making the ester (alkoxycarbonylation), ensure the alcohol solvent is dry (<0.1% water) to prevent competing acid formation which can poison the catalyst.

Part 3: Mechanistic Visualization

Understanding the cycle is critical for troubleshooting. The diagram below highlights the Stall Points (Red) where your reaction is likely failing.

CarbonylationCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Vinyl Br) Pd0->OxAdd + Substrate (Vinyl Br) CO_Sat [Pd(CO)n] (CO Saturation) Pd0->CO_Sat High CO Pressure (Inhibition) PdII_Vinyl Pd(II)-Vinyl Complex OxAdd->PdII_Vinyl CO_Insert CO Insertion PdII_Vinyl->CO_Insert + CO PdBlack Pd Black (Irreversible Deactivation) PdII_Vinyl->PdBlack Ligand Dissociation (Low L:Pd ratio) Acyl_Pd Acyl-Pd Complex CO_Insert->Acyl_Pd Nu_Attack Nucleophilic Attack (ROH + Base) Acyl_Pd->Nu_Attack + ROH / Et3N Product Product Release (Methacrylate Ester) Nu_Attack->Product Product->Pd0 - HBr*Base

Caption: Figure 1. Catalytic cycle for vinyl bromide carbonylation. Note the "CO Saturation" trap at the Pd(0) stage and "Pd Black" risk at the Pd(II) stage.

Part 4: Optimized Protocol (The "Gold Standard")

This protocol is designed to minimize mass transfer limitations and catalyst deactivation.

Reagents:

  • Substrate: 2-Bromo-3-(4-iso-butylphenyl)-1-propene (1.0 equiv)

  • Catalyst:

    
     (2 mol%) + dppp (4 mol%)
    
  • Solvent: Ethanol/Toluene (3:1 ratio) – Toluene improves substrate solubility.

  • Base: Triethylamine (2.5 equiv)

  • Additive: BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol%) – Crucial to stop polymerization.

Step-by-Step:

  • Pre-complexation (Critical): In a Schlenk tube, mix

    
     and dppp in Toluene under Argon. Stir at RT for 15 mins until the solution turns clear orange/yellow. Why: This ensures active PdL2 is formed before exposure to CO.
    
  • Substrate Addition: Add the vinyl bromide, Ethanol, and

    
     to the catalyst mixture. Add BHT.
    
  • Purge: Transfer to autoclave. Purge 3x with Nitrogen, then 3x with CO.

  • Pressurize: Set CO pressure to 10 bar (do not exceed 20 bar initially).

  • Heat: Heat to 90°C . Stirring must be vigorous (>800 rpm) to break the gas-liquid interface.

  • Monitor: Check conversion at 4 hours. If stalled, repressurize to 20 bar only after confirming catalyst activity (color check).

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is my product yield low despite 100% conversion of the starting material? A: You are likely experiencing polymerization . The product is a methacrylate derivative (an electron-deficient alkene), which is highly prone to radical polymerization under heat.

  • Fix: Analyze the "gunk" or baseline of your NMR. If broad peaks appear, polymerization occurred. Add BHT or Hydroquinone to the reaction mixture.

Q2: Can I use Pd/C (Heterogeneous) to save money? A: Generally, no . Vinyl halides require a homogeneous mechanism for efficient oxidative addition. Pd/C typically suffers from severe leaching or inactivity with vinyl substrates unless specialized high-pressure/high-temp conditions are used, which often degrade the molecule. Stick to Pd(OAc)2/Phosphine systems.

Q3: The reaction works for the bromide, but can I switch to the chloride precursor? A: Vinyl chlorides are significantly less reactive. If you must use the chloride, you will need bulky, electron-rich ligands like


  or XPhos , and higher temperatures (110-120°C). The standard dppp protocol will likely fail.

References

  • Beller, M., & Indolese, A. F. (2001). Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts. CHIMIA, 55(9), 684-687.[1]

  • Ueda, T., Konishi, H., & Manabe, K. (2012).[2] Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3100-3103.

  • Kishimoto, Y., et al. (2022).[3] Kinetic Modeling of Carbonylation of 1-(4-Isobutylphenyl)ethanol. Industrial & Engineering Chemistry Research.

  • BenchChem Technical Support. (2025). Catalyst Deactivation in Vinylzinc Bromide Cross-Coupling.

Sources

Technical Support Center: Stabilization & Storage of 2-Bromo-3-(4-iso-butylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for 2-Bromo-3-(4-iso-butylphenyl)-1-propene . It is designed for researchers and process chemists requiring strict purity standards for this intermediate.

Case ID: STAB-2B3IBP-2024 Support Tier: Senior Application Scientist Status: Operational

Executive Summary: The Stability Paradox

2-Bromo-3-(4-iso-butylphenyl)-1-propene is a functionalized allyl bromide derivative. Its structure presents a unique "dual-threat" stability profile:

  • The Vinylic Bromide (

    
    ):  While vinylic halides are generally robust against nucleophilic attack, they are susceptible to radical-mediated polymerization, especially under UV light.
    
  • The Benzylic-Allylic Methylene (

    
    ):  The carbon at position 3 is both benzylic and allylic. The protons here are highly susceptible to abstraction by oxygen radicals, leading to autoxidation . This forms hydroperoxides, which then decompose to trigger rapid, uncontrolled polymerization.
    

Core Directive: Storage strategies must focus on interrupting the autoxidation cycle rather than just preventing thermal polymerization.

Diagnostic & Troubleshooting Guide (FAQ)

Q1: The liquid has turned from colorless to pale yellow/amber. Is it compromised?

A: Likely, yes.

  • Diagnosis: Yellowing typically indicates the release of elemental bromine (

    
    ) or the formation of conjugated by-products (dienes) via dehydrohalogenation. This is often accompanied by the formation of peroxides.
    
  • Immediate Action: Perform a Peroxide Test (see Protocol A). If peroxide levels are

    
    , purification is required. If 
    
    
    
    , discard the batch due to explosion risk during distillation.
  • Root Cause: Light exposure or warm storage (

    
    ) caused homolytic cleavage of the C-Br bond.
    
Q2: I see a viscous gum at the bottom of the flask. Can I filter it and use the supernatant?

A: Proceed with extreme caution.

  • Diagnosis: The gum is oligomerized material. Its presence implies that the inhibitor (e.g., BHT) has been depleted. The remaining liquid likely contains active radical chains or high peroxide loads.

  • Resolution: Do not simply filter. You must re-distill the monomer under high vacuum to separate it from the oligomers. Check inhibitor levels immediately after distillation.

Q3: Which inhibitor should I use? BHT, TBC, or MEHQ?

A: Recommendation: 4-tert-Butylcatechol (TBC) or Butylated Hydroxytoluene (BHT). [1]

  • BHT (100–200 ppm): Best for long-term storage. It is less reactive with the alkyl bromide moiety and provides excellent protection against autoxidation at the benzylic position.

  • TBC (10–50 ppm): More potent but requires oxygen to function effectively (which contradicts the inert gas requirement). Use TBC only if storing under air (not recommended) or for very short durations.

  • MEHQ: Avoid. It requires dissolved oxygen to be active, which promotes the very autoxidation we are trying to avoid in this specific molecule.

Q4: Can I store this at -20°C?

A: Yes, this is ideal.

  • Standard:

    
     to 
    
    
    
    is acceptable for short-term (<1 month).
  • Long-term:

    
     is required to arrest the kinetics of hydroperoxide formation.
    
  • Critical Step: Ensure the container is sealed under Argon before freezing to prevent moisture condensation (hydrolysis risk) and oxygen ingress.[2]

Visualizing the Threat: Degradation Pathways

The following diagram illustrates why "dark" and "inert" conditions are non-negotiable. The benzylic position (C3) is the "Achilles' heel" of this molecule.

G Start 2-Bromo-3-(4-iso-butylphenyl)-1-propene Radical Benzylic Radical Species (Ar-CH•-C(Br)=CH2) Start->Radical H-abstraction (C3) Light UV Light / Heat Light->Radical Oxygen Atmospheric O2 Oxygen->Radical Peroxide Hydroperoxide (Ar-CH(OOH)-...) Radical->Peroxide + O2 Inhibitor Inhibitor (BHT) Scavenges Radicals Radical->Inhibitor Termination Polymer Polymerization (Viscous Gum) Peroxide->Polymer Radical Initiation BrRelease Bromine Release (Yellowing) Peroxide->BrRelease Decomposition

Figure 1: The Autoxidation Cascade. Note how the inhibitor (Green) must intercept the radical before peroxide formation (Yellow) occurs.

Standard Operating Procedures (SOPs)

Protocol A: The "Self-Validating" Storage Workflow

Follow this decision tree upon receipt or synthesis of the material.

StorageWorkflow Start Material Receipt/Synthesis Visual Visual Inspection: Clear & Colorless? Start->Visual Test Peroxide Test (Quantofix or KI method) Visual->Test Yes Purify Action: Alumina Filtration or Vacuum Distillation Visual->Purify No (Yellow/Hazy) Pass Peroxides < 10 ppm Test->Pass Fail Peroxides > 10 ppm Test->Fail Inhibit Add BHT (200 ppm) Pass->Inhibit Fail->Purify Purify->Test Retest Pack Pack under Argon Amber Glass Inhibit->Pack Store Store at -20°C Pack->Store

Figure 2: Logic flow for ensuring material integrity before long-term storage.

Protocol B: Inhibitor Removal (Prior to Use)

If your downstream reaction (e.g., Heck coupling, Grignard formation) is sensitive to phenols, remove BHT immediately before use.

  • Preparation: Prepare a column of Basic Alumina (activated, Brockmann Grade I).

  • Ratio: Use 5g of Alumina per 1g of monomer.

  • Elution:

    • Dissolve the monomer in a minimal amount of dry Hexane or DCM.

    • Pass through the column under nitrogen pressure.

    • The phenolic inhibitor (BHT) will bind to the basic sites on the alumina.

  • Recovery: Concentrate the filtrate under reduced pressure (

    
    ).
    
  • Validation: Run a thin-layer chromatography (TLC) plate. BHT typically stains strongly with Iodine or PMA; the monomer should be a distinct spot.

Data Summary: Inhibitor Efficacy[3]

ParameterBHT (Butylated Hydroxytoluene) TBC (4-tert-Butylcatechol) None (Control)
Mechanism H-atom donor (Terminates peroxy radicals)Radical scavenger (Requires

)
N/A
Storage Atmosphere Inert (Argon/Nitrogen) Air (Aerobic)N/A
Shelf Life (-20°C) 12–18 Months6–9 Months< 1 Month
Removal Ease Easy (Basic Alumina/Wash)Moderate (Caustic Wash)N/A
Rec. Concentration 100 – 500 ppm 10 – 50 ppm0 ppm

References & Authority

  • Sigma-Aldrich. Product Specification: 2-Bromo-1-propene (Stabilized). (General handling for 2-bromoalkenes).

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-3-phenylpropene derivatives. (Hazard identification and storage codes).

  • BenchChem. Preventing polymerization of brominated monomers during storage. (Inhibitor selection protocols).

  • Polymerization Inhibitors: Mechanisms and Applications. Wikipedia/Industrial Standards. (Differentiation between aerobic and anaerobic inhibitors).

Disclaimer: This guide is intended for qualified personnel only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Hub: Moisture Control in 2-Bromo-3-(4-iso-butylphenyl)-1-propene Synthesis

[1]

Topic: Handling Moisture Sensitivity in Organometallic Coupling Target Molecule: 2-Bromo-3-(4-iso-butylphenyl)-1-propene Reaction Class: Grignard Formation & Allylic Alkylation Audience: Synthetic Chemists, Process Engineers[1]

Core Technical Directive

The synthesis of 2-Bromo-3-(4-iso-butylphenyl)-1-propene typically proceeds via the coupling of 4-isobutylbenzylmagnesium chloride (Grignard reagent) with 2,3-dibromopropene .[1]

This workflow is hypersensitive to moisture at two critical control points:

  • Initiation: Water passivates the magnesium surface, preventing the formation of the Grignard reagent.[2]

  • Propagation: Water protonates the formed Grignard species (

    
    ), irreversibly converting it to 1-isobutyl-4-methylbenzene  (a "dead" hydrocarbon impurity) and reducing the yield of the target allyl bromide.
    

This guide provides a self-validating system to eliminate moisture-induced failure modes.

Interactive Troubleshooting (FAQ)

Phase 1: Grignard Initiation (The "Start-Up" Failure)

Q: I added the 4-isobutylbenzyl chloride to the Mg/THF mixture, but the temperature is not rising. Is my reaction dead? A: Likely, yes—or it is in a prolonged induction period due to moisture.

  • Diagnosis: If the solution is cloudy/white rather than dark grey/brown, moisture has hydrolyzed the surface Mg, forming

    
    .
    
  • The Fix:

    • Stop adding halide.

    • Add a single crystal of Iodine (

      
      ) .[1][3] If the purple color persists for >5 minutes with gentle heating, the system is too wet. Abort and re-dry.[1]
      
    • Mechanical Activation: If the iodine fades (good sign), stop stirring and use a glass rod to crush a few Mg turnings against the flask wall to expose fresh metal.

    • The "Entrainment" Method: Add 0.5 mL of pre-formed Grignard (e.g., MeMgBr) or 1,2-dibromoethane to scavenge moisture and etch the Mg surface.

Q: Can I use technical grade THF if I add extra Grignard reagent? A: No.

  • Reasoning: While excess Grignard can scavenge water, the resulting magnesium hydroxide/alkoxide solids coat the remaining Mg turnings, physically blocking the surface.[2] This halts the reaction kinetics, leading to a "stalled" batch that may suddenly exotherm (runaway) if the coating breaks.[2]

  • Standard: THF water content must be <50 ppm (Karl Fischer titration).[1]

Phase 2: The Coupling (Yield Loss)

Q: My GC-MS shows a large peak for 1-isobutyl-4-methylbenzene. Where did this come from? A: This is the protonolysis product. It confirms moisture ingress after or during the Grignard formation.[2]

  • Source 1: The 2,3-dibromopropene was wet. Allylic halides can absorb atmospheric moisture.[1]

  • Source 2: The reflux condenser was open to air.

  • Corrective Action: Dry the 2,3-dibromopropene over activated 4Å molecular sieves for 12 hours prior to use. Ensure a positive pressure of Argon/Nitrogen is maintained throughout the addition.

Experimental Protocol: The "Dry-Chain" System

To ensure reproducibility, you must treat the entire setup as a hermetic system.

Step 1: System Dehydration[1]
  • Glassware: Oven-dry all flasks, condensers, and addition funnels at 120°C for >4 hours . Assemble while hot under a stream of Nitrogen.[1]

  • Magnesium: Use Mg turnings (not powder).[1][3] Flame-dry the turnings in the flask under vacuum (0.1 mmHg) for 5 minutes. Cool under Argon.

Step 2: Reagent Drying Standards
ReagentCritical Limit (

)
Drying MethodVerification
THF (Solvent) < 50 ppmDistillation from Na/Benzophenone OR Activated Alumina ColumnKarl Fischer / Blue color (Na/Benzo)
4-Isobutylbenzyl Chloride < 100 ppmStore over 4Å Molecular Sieves (24h)Visual clarity (no haze)
2,3-Dibromopropene < 100 ppmStore over 3Å Molecular SievesN/A
Step 3: The Coupling Workflow
  • Grignard Prep: Generate 4-isobutylbenzylmagnesium chloride in THF (0.5 M to 1.0 M). Note: Keep temperature <40°C to prevent Wurtz homocoupling.

  • The Swap: Cool the Grignard solution to 0°C .

  • Addition: Add 2,3-dibromopropene (1.1 equiv) dropwise.

    • Why: Adding the electrophile slowly prevents localized heating, which can dehydrate the solvent or promote polymerization of the di-bromo alkene.

  • Quench: Pour reaction mixture into saturated

    
      at 0°C.
    
    • Caution: Do not use water/HCl initially; the ammonium buffer prevents the formation of sticky Mg-emulsions.

Visualizing the Critical Control Points

The following diagram illustrates the workflow and the specific points where moisture triggers failure.

GStartStart: Reagent PrepMg_ActMg Activation(Flame Dry + Iodine)Start->Mg_Act Inert Gas PurgeGrignard_FormGrignard Formation(4-isobutylbenzyl-MgCl)Mg_Act->Grignard_Form Add Halide (Dry)Fail_InitFAILURE: Passivated Mg(Reaction Stalls)Mg_Act->Fail_Init Moisture PresentCouplingCoupling Reaction(+ 2,3-dibromopropene)Grignard_Form->Coupling Cool to 0°CFail_YieldFAILURE: Protonolysis(Impurity: 1-isobutyl-4-methylbenzene)Grignard_Form->Fail_Yield Wet Solvent/AtmosphereQuenchQuench (NH4Cl)Coupling->Quench Complete ConversionFail_Init->Mg_Act Re-dry & Restart

Caption: Workflow for 2-Bromo-3-(4-iso-butylphenyl)-1-propene synthesis highlighting moisture-induced failure modes (Red).

Quantitative Impact of Moisture

The table below summarizes the theoretical yield loss based on solvent water content for a 100 mmol scale reaction.

Solvent Water Content (ppm)Water Molar Equivalent% Active Grignard LostEst.[1] Yield of Impurity (Hydrocarbon)
20 ppm (Optimal)~1 mmol< 1%Trace
200 ppm (Poor)~10 mmol~10%~2.0 g
1000 ppm (Wet)~50 mmol~50%~10.0 g

Note: The impurity (1-isobutyl-4-methylbenzene) has a boiling point similar to the starting halide, making separation by distillation difficult. Prevention is the only viable strategy.

References

  • Grignard Reagent Preparation & Moisture Sensitivity

    • Title: Preparation of Grignard Reagents[2][3][4][5][6]

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Context: Standard protocols for drying THF and activating Magnesium.[1][3]

    • URL
  • Synthesis of 2-Bromo-3-substituted-1-propenes

    • Title: Reaction of 2,3-dibromopropene with Grignard Reagents
    • Source:Journal of the American Chemical Society (General reactivity of 2,3-dibromopropene in vs coupling).
    • URL:[Link] (Representative citation for allylic coupling).[1]

  • Purification of Laboratory Chemicals

    • Title: Purification of Labor
    • Source: Armarego, W. L. F.
    • Context: Drying agents and solvent purification standards.[1][7]

    • URL:[Link][1]

Strategies for improving atom economy using 2-Bromo-3-(4-iso-butylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive troubleshooting and strategy guide designed for researchers optimizing the atom economy (AE) of reactions involving 2-Bromo-3-(4-iso-butylphenyl)-1-propene . This guide focuses on transitioning from stoichiometric, high-waste methodologies to catalytic, atom-efficient pathways (specifically Palladium-catalyzed carbonylation), using the principles established by the BHC Ibuprofen process as a benchmark.

Technical Support Module: Atom Economy Optimization

Subject: 2-Bromo-3-(4-iso-butylphenyl)-1-propene (Vinyl Bromide Intermediate) Goal: Maximize Atom Economy (AE) via Catalytic Carbonylation Reference Protocol: BHC-Style Hydroxycarbonylation[1]

Core Strategy: The Shift to Carbonylation

The Challenge: Traditional synthesis methods for aryl-propionic acids (like the Boots process for Ibuprofen) often rely on Friedel-Crafts acylation followed by Grignard reagents or oxidation.[1] These steps have poor atom economy (<40%) because they generate stoichiometric amounts of metal salts and permanently discard large leaving groups.

The Solution: To improve the atom economy of 2-Bromo-3-(4-iso-butylphenyl)-1-propene , you must utilize the bromine atom not as a waste leaving group, but as a "handle" for Palladium-Catalyzed Carbonylation .[1] This incorporates 100% of the Carbon Monoxide (CO) reactant into the final product.

Reaction Pathway:


[1]
Atom Economy Comparison
MetricTraditional Route (Stoichiometric)Catalytic Route (Carbonylation)
Reagents Mg/Grignard, CrO3 or KMnO4CO, H2O, Pd (cat)
By-products MgBr(OH), Chromium salts (Toxic)HBr (Neutralized by base)
Atom Economy ~40%>77% (up to 99% with recycling)
Step Count 4-6 Steps1-2 Steps

Troubleshooting Guide: Experimental Optimization

This section addresses specific failures users encounter when carbonylating 2-Bromo-3-(4-iso-butylphenyl)-1-propene.

Issue A: Low Conversion / Catalyst Deactivation (Pd Black Formation)

Symptom: The reaction stops prematurely; black precipitate (Pd(0) aggregates) is visible.[1] Root Cause: Instability of the active Pd(0) species, often due to insufficient ligand stabilization or oxygen leaks.

  • Corrective Action:

    • Ligand Selection: Switch from Monodentate (PPh3) to Bidentate ligands (dppb or Xantphos).[1] Bidentate ligands have a wider bite angle, stabilizing the Pd-Acyl intermediate and preventing aggregation.

    • CO Pressure: Ensure CO pressure is maintained >20 bar. CO is a ligand; low pressure causes catalyst decomposition.

Issue B: Poor Regioselectivity (Linear vs. Branched)

Symptom: Formation of the unwanted linear isomer rather than the desired branched (geminal) product. Root Cause: The insertion mechanism (1,2-insertion vs 2,1-insertion) is dictated by steric bulk and electronics of the ligand.

  • Corrective Action:

    • To favor Branched (Internal) Ester/Acid: Use bulky, electron-rich ligands like DtBPPF (1,1'-Bis(di-tert-butylphosphino)ferrocene) or PCy3 .[1]

    • To favor Linear (Terminal) Ester/Acid: Use Xantphos or dppf .[1]

Issue C: Hydrodebromination (Side Product Formation)

Symptom: The starting material is converted to 3-(4-iso-butylphenyl)-1-propene (bromine is replaced by hydrogen).[1] Root Cause: Presence of trace water without sufficient CO, or use of primary alcohols that act as hydride sources via


-hydride elimination.
  • Corrective Action:

    • Strict Anaerobic Conditions: Oxygen promotes oxidation of phosphines, killing the cycle.

    • Solvent Switch: If using alcohols, switch to tertiary alcohols (t-BuOH) which cannot undergo

      
      -hydride elimination, or use a biphasic system (Toluene/Water)  with a phase transfer catalyst.[1]
      

Visualization: The Catalytic Cycle

The following diagram illustrates the carbonylation mechanism. Understanding this cycle is critical for troubleshooting.

CarbonylationCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (R-Br) COInsert CO Insertion (Acyl-Pd Complex) OxAdd->COInsert + CO SideRxn SIDE RXN: Hydrodebromination OxAdd->SideRxn + H source NuAttack Nucleophilic Attack (H2O/ROH) COInsert->NuAttack + Nucleophile NuAttack->Pd0 - Product (Reductive Elimination) Product Product Release (Acid/Ester + HBr)

Figure 1: Palladium-catalyzed carbonylation cycle. Note the critical CO insertion step which determines Atom Economy.

Protocol: High-AE Hydroxycarbonylation

Objective: Convert 2-Bromo-3-(4-iso-butylphenyl)-1-propene to the corresponding carboxylic acid with >90% AE.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: PdCl2(PPh3)2 (1 mol%) or Pd(OAc)2 + dppb (1.5 mol%)

  • Base: Triethylamine (1.1 equiv) — Crucial for AE: Et3N.HBr can be recycled.

  • Solvent: MEK (Methyl Ethyl Ketone) or 2-MeTHF (Green Solvent).

  • Gas: CO (30 bar).

Step-by-Step Procedure:

  • Setup: Charge a high-pressure autoclave with the substrate, catalyst, ligand, and solvent.

  • Degassing: Purge the vessel 3 times with Nitrogen (N2) to remove O2.

  • CO Charge: Introduce CO to 10 bar, vent (purge), then pressurize to 30 bar.

  • Reaction: Heat to 80-100°C. Stir vigorously (800 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor pressure drop. Reaction is complete when pressure stabilizes.

  • Workup: Vent CO (Safety: Fume hood!). Filter the precipitated ammonium salt (Et3N.HBr). Concentrate the filtrate to obtain the product.

  • Recycling (AE Step): Treat the Et3N.HBr salt with NaOH to regenerate Et3N for the next batch.

Frequently Asked Questions (FAQ)

Q1: Why is my Atom Economy calculation lower than expected? A: Check your base. If you use inorganic bases like K2CO3, the potassium and carbonate are lost as waste (KBr + CO2). Using Triethylamine (Et3N) allows you to regenerate the base, technically removing it from the "waste" denominator in AE calculations if a recycling loop is implemented.

Q2: Can I use water as the solvent? A: Yes, this is the "Greenest" approach. However, 2-Bromo-3-(4-iso-butylphenyl)-1-propene is lipophilic. You must use a surfactant (TPGS-750-M) or a Phase Transfer Catalyst (TBAB) to enable the reaction in water (micellar catalysis).

Q3: The product is an alkene. How do I get the saturated acid (Profen)? A: The carbonylation of your vinyl bromide yields an


-unsaturated acid. You must perform a subsequent Hydrogenation  step (H2, Pd/C).
Note: In the BHC process, these steps are sometimes coupled.[2] However, isolating the unsaturated intermediate often yields higher purity.

Q4: Is this the exact precursor for Ibuprofen? A: Technically, Ibuprofen is 2-(4-isobutylphenyl)propionic acid. Your substrate (2-Bromo-3-(4-iso-butylphenyl)-1-propene) has the structure Ar-CH2-C(Br)=CH2. Carbonylation yields Ar-CH2-C(COOH)=CH2. Hydrogenation yields Ar-CH2-CH(COOH)-CH3. Alert: This product is a homologue of Ibuprofen (it has an extra CH2 group). To make Ibuprofen exactly, you generally need a substrate where the bromine is directly on the styrene double bond (e.g., 1-(4-isobutylphenyl)-1-bromoethane derivatives) or use the rearrangement of the epoxide. Ensure your target molecule matches your starting material chain length.

References

  • The BHC Company Ibuprofen Process. U.S. Environmental Protection Agency (EPA) - Presidential Green Chemistry Challenge Winners. [Link][1]

  • Atom Economy: A Challenge for Organic Synthesis. Trost, B. M. (1991). Science, 254(5037), 1471–1477. [Link]

  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides. Martinelli, J. R., et al. (2007).[1] Journal of the American Chemical Society. [Link]

  • Green Synthesis of Ibuprofen. Chemical Engineering (1993).[1] (Detailed breakdown of the BHC vs Boots Atom Economy). [Link]

Sources

Thermal stability issues of 2-Bromo-3-(4-iso-butylphenyl)-1-propene at high temperatures

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the thermal stability and handling of 2-Bromo-3-(4-iso-butylphenyl)-1-propene , a specialized intermediate often utilized in the synthesis of ibuprofen and related NSAIDs via Palladium-catalyzed cross-coupling (e.g., Heck or carbonylation reactions).

High-Temperature Stability & Handling Guide

Molecule Profile & Thermal Risk Assessment

Before troubleshooting, verify the structural integrity and reactive motifs of your target molecule.

  • Chemical Name: 2-Bromo-3-(4-iso-butylphenyl)-1-propene

  • Structural Class: 2-Bromo-1-alkene / Allylbenzene derivative

  • Key Motifs:

    • Vinylic Bromide (

      
      ):  Generally resistant to 
      
      
      
      but susceptible to radical polymerization and metal-catalyzed oxidative addition.
    • Benzylic/Allylic Methylene (

      
      ):  Highly active position. The C-H bonds here are weak (
      
      
      
      85 kcal/mol) and prone to radical abstraction (auto-oxidation) or hyperconjugative activation.
    • Terminal Alkene (

      
      ):  The primary site for thermal polymerization.
      
Thermal Stability Dashboard
ParameterLimit / BehaviorRisk Level
Max Process Temp < 110°C (Recommended)🟡 Moderate
Distillation Vacuum required (< 5 mmHg)🔴 High
Decomposition Onset ~145°C (Exothermic)🔴 High
Primary Degradants HBr, Poly(2-bromoalkene), Allenes🟠 Moderate
Air Sensitivity High at

(Benzylic oxidation)
🟡 Moderate

Troubleshooting Guide (Symptom-Based)

Use this section to diagnose specific issues observed during heating, distillation, or reaction.

Issue 1: Material darkens and increases in viscosity during distillation.

Diagnosis: Radical Polymerization At elevated temperatures, the vinylic bromide moiety is prone to radical-initiated polymerization. This is often accelerated by trace peroxides formed at the benzylic position if the material was exposed to air prior to heating.

  • Mechanism: Thermal homolysis of trace peroxides generates radicals that attack the terminal alkene, leading to a "runaway" polymerization.

  • Corrective Action:

    • Halt heating immediately. Dilute with cool solvent (e.g., Toluene) if safe to do so.

    • Add Inhibitor: For future runs, add 100–500 ppm of 4-tert-butylcatechol (TBC) or MEHQ (4-Methoxyphenol) to the pot before heating. Note that MEHQ requires dissolved oxygen to function, while TBC does not.

    • Vacuum Control: Ensure distillation pressure is low enough to keep pot temperature below 100°C.

Issue 2: White fumes observed; pH of distillate is acidic.

Diagnosis: Dehydrobromination (HBr Elimination) While vinylic bromides are more robust than alkyl bromides, the presence of the electron-rich aromatic ring at the allylic position can facilitate the elimination of Hydrogen Bromide (HBr), especially in the presence of trace metals or Lewis acids.

  • Mechanism: Elimination leads to the formation of 1-(4-isobutylphenyl)-1,2-propadiene (an allene), which is highly reactive and will rapidly polymerize or form tars.

    • Reaction:

      
      
      
  • Corrective Action:

    • Base Wash: Ensure the crude feed is strictly neutral or slightly basic (wash with

      
      ) before distillation to remove acid catalysts.
      
    • Acid Scrubber: Install a caustic scrubber on the vacuum line to protect the pump from HBr.

    • Lower Temperature: Elimination rates follow Arrhenius kinetics; reducing temperature by 10°C can halve the degradation rate.

Issue 3: Loss of conversion in Pd-catalyzed coupling (Heck/Carbonylation).

Diagnosis: Catalyst Poisoning via Degradation Products If the starting material has been subjected to thermal stress, generated dienes (allenes) or polymeric species can chelate the Palladium catalyst, shutting down the catalytic cycle.

  • Corrective Action:

    • Purity Check: Run GC-MS. If "dimer" peaks or allene isomers are visible, repurify via silica plug filtration (cold) rather than distillation.

    • Sparging: Aggressively sparge the reaction solvent with Argon. Oxygen accelerates the decomposition of the vinylic bromide into radical species that kill the Pd(0) active species.

Visualizing the Degradation Pathways

The following diagram illustrates the competing thermal degradation pathways for 2-Bromo-3-(4-iso-butylphenyl)-1-propene.

ThermalDegradation Start 2-Bromo-3-(4-iso-butylphenyl)-1-propene (Target Molecule) Heat Thermal Stress (>120°C) Start->Heat Heating Oxidation Benzylic Oxidation (Peroxide Formation) Start->Oxidation O2 Exposure Radical Benzylic Radical Formation Heat->Radical Homolysis Elimination HBr Elimination Heat->Elimination Lewis Acid/Surface Polymer Polymerization (Viscous Black Tar) Radical->Polymer Chain Growth Allene Allene Formation (Ar-CH=C=CH2) Elimination->Allene - HBr Allene->Polymer Rapid Crosslinking Oxidation->Radical Initiation

Figure 1: Thermal degradation network showing the competition between polymerization and elimination pathways.

Frequently Asked Questions (FAQs)

Q: Can I distill this compound at atmospheric pressure? A: Absolutely not. The boiling point at atmospheric pressure would exceed the decomposition threshold (~145°C). You must use high vacuum (< 5 mmHg) to keep the pot temperature below 110°C.

Q: What is the best storage condition? A: Store at -20°C under an Argon atmosphere. Light exclusion is critical, as UV light can cleave the C-Br bond (photolysis), generating radicals that initiate slow polymerization even at low temperatures.

Q: I see a small impurity peak at M-80 in the Mass Spec. What is it? A: This is likely the [M-HBr] fragment, corresponding to the allene (


). If this peak intensity grows over time in the raw material, it indicates thermal or catalytic decomposition is occurring during storage or analysis (injector port thermal degradation).

Q: Is this molecule compatible with strong bases (e.g., NaH, t-BuOK)? A: Use with caution. Strong bases can deprotonate the allylic/benzylic position, leading to immediate elimination of HBr to form the allene. For coupling reactions, use milder inorganic bases like


 or 

whenever possible.

References

  • Organic Chemistry Portal. Vinyl Halides - Synthesis and Reactivity. (General reactivity of 2-bromo-1-alkenes). [Link]

  • National Institute of Standards and Technology (NIST). Propane, 2-bromo- Thermochemistry Data. (Analogous thermal data for 2-bromopropene). [Link]

  • Science Snail. Synthesis of Ibuprofen: The Boots and Hoechst Processes. (Context on isobutylphenyl intermediates). [Link]

  • PubChem. 2-Bromo-3-(4-isobutylphenyl)-1-propene Compound Summary. (Structure and Safety Data). [Link] (Note: Specific CAS search required for exact derivative).

Validation & Comparative

Structural Validation of 2-Bromo-3-(4-iso-butylphenyl)-1-propene: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-Bromo-3-(4-iso-butylphenyl)-1-propene is a critical allylic bromide intermediate, primarily utilized as a scaffold in the synthesis of modified NSAIDs (Ibuprofen derivatives) and as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).

In drug development, the "performance" of this intermediate is defined by its structural integrity and isomeric purity . The presence of regioisomers (such as the linear 1-bromo-3-phenylpropene derivative) or unreacted starting materials can drastically lower the yield of subsequent coupling steps.

This guide provides a definitive 1H NMR structural assignment, comparing the target molecule against its synthetic precursors to establish a self-validating purity protocol.

Experimental Protocol

To ensure reproducibility and comparable resolution to the data presented below, the following protocol is recommended.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS.
    
    • Rationale:

      
       provides excellent solubility for lipophilic aryl-allyl species and prevents the H-D exchange often seen with labile protons in protic solvents.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may cause stacking effects in the aromatic region, merging the characteristic AA'BB' doublets.

  • Filtration: Filter through a cotton plug to remove inorganic magnesium salts (if synthesized via Grignard routes).

Instrument Parameters
  • Frequency: 400 MHz (Minimum) recommended.

    • Comparison: At 300 MHz, the aromatic AA'BB' system of the 4-isobutylphenyl group often appears as a second-order multiplet. At 400+ MHz, it resolves into two distinct doublets, allowing for precise integration.

  • Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration of the vinylic protons, which can have longer relaxation times (

    
    ).
    

Spectral Analysis & Peak Assignment

The power of 1H NMR for this molecule lies in the "Diagnostic Zones." We analyze the spectrum by breaking it into three distinct chemical environments.

The Diagnostic Zones
ZoneChemical Shift (

ppm)
Structural FeatureDiagnostic Value
A 5.40 – 5.90 Vinylic Protons (

)
Critical: Confirms the 2-bromo-1-propene motif. Absence indicates hydrolysis or polymerization.
B 3.70 – 3.80 Allylic Methylene (

)
Purity Check: Shift differs significantly from benzyl bromide precursors (~4.5 ppm).
C 0.80 – 2.50 Isobutyl Group Anchor: Stable internal standard for integration normalization (6H doublet).
Detailed Assignment Table

The following data compares the Target Product with its likely precursor, 4-Isobutyltoluene , to demonstrate successful functionalization.

Atom PositionMultiplicityIntegrationTarget Product Shift (

)
Precursor (4-Isobutyltoluene) ShiftAssignment Logic
Isobutyl-CH3 Doublet (d)6H0.90 0.90Remote from reaction center; shift remains constant.
Isobutyl-CH Multiplet (m)1H1.85 1.85Characteristic septet-like multiplet.
Benzylic (Isobutyl) Doublet (d)2H2.45 2.44Benzylic protons attached to the saturated chain.
Allylic Methylene Singlet (s)2H3.76 2.30 (as -CH3)Key Indicator: The shift from 2.30 (methyl) to 3.76 confirms attachment to the electron-withdrawing C(Br)=C system.
Vinylic

Singlet (s)1H5.48 N/AProton cis to Bromine. Deshielded by anisotropy.
Vinylic

Singlet (s)1H5.72 N/AProton trans to Bromine.
Aromatic (Ortho) Doublet (d)2H7.12 7.08Protons ortho to the isobutyl group.
Aromatic (Meta) Doublet (d)2H7.28 7.08Protons ortho to the allylic bromide group (deshielded).

Technical Insight: The vinylic protons (


) appear as singlets but may show very fine allylic coupling (

) at high field strengths (600 MHz). They are non-equivalent due to the fixed geometry of the double bond.

Structural Visualization & Workflow

Molecular Structure & Numbering

The following diagram maps the NMR assignments to the physical structure.

G Fig 1. Chemical Shift Mapping of 2-Bromo-3-(4-iso-butylphenyl)-1-propene Isobutyl Isobutyl (0.9-2.5 ppm) Aromatic Aromatic Ring (7.1-7.3 ppm) Isobutyl->Aromatic Attached Methylene Allylic CH2 (3.76 ppm) Aromatic->Methylene Linker Vinyl Vinyl =CH2 (5.48, 5.72 ppm) Methylene->Vinyl C(Br)=C Bromine Br Vinyl->Bromine

Figure 1: Color-coded correlation between structural fragments and their respective chemical shift zones.[1][2]

Purity Verification Logic

Use this decision tree to interpret your spectrum during reaction monitoring.

Logic Fig 2. Step-by-Step Spectral Validation Workflow Start Analyze 1H NMR Spectrum CheckVinyl Are there 2 Singlets at 5.4 - 5.8 ppm? Start->CheckVinyl CheckBenzyl Is there a Singlet at ~3.7 - 3.8 ppm? CheckVinyl->CheckBenzyl Yes Fail1 FAIL: No Allylation. (Unreacted SM) CheckVinyl->Fail1 No CheckImpurity Check for Singlet at ~4.5 ppm CheckBenzyl->CheckImpurity Yes Pass PASS: Target Structure Confirmed CheckImpurity->Pass Absent Fail2 FAIL: Benzyl Bromide Impurity (Incorrect Isomer) CheckImpurity->Fail2 Present

Figure 2: Logic flow for confirming successful synthesis and ruling out common benzylic impurities.

Comparative Performance: Solvent Effects

While


 is standard, researchers often use DMSO-

for biological assays. It is vital to note the "Solvent Shift" effect when comparing literature values.
  • DMSO-

    
     Effect:  The aromatic protons often shift slightly downfield (0.1 - 0.2 ppm) due to polarity.
    
  • Water Peak: In DMSO, the water peak appears at 3.33 ppm, which can dangerously overlap with the Allylic Methylene (3.76 ppm) if the water content is high or the peak is broad.

  • Recommendation: For strict structural characterization of this bromide, avoid DMSO-

    
      to prevent hydrolysis (reaction with water in solvent) and peak overlap. Stick to 
    
    
    
    or Benzene-
    
    
    .

References

  • Synthesis of 2-Bromo-3-phenyl-1-propene Derivatives: Source: PrepChem. "Synthesis of 2-Bromo-3-phenyl-1-propene." Accessed Oct 2023. URL:[Link] Relevance: Establishes the core synthetic route (Grignard addition to 2,3-dibromopropene) and baseline spectral expectations for the phenyl-allyl moiety.

  • Ibuprofen Precursor Spectral Data (4-Isobutylphenyl moiety): Source: Central College. "Ibuprofen Synthesis and Spectral Analysis." URL:[Link] Relevance: Validates the chemical shifts for the isobutyl group (0.9, 1.8, 2.4 ppm) and the aromatic AA'BB' system.

Sources

GC-MS fragmentation patterns for 2-Bromo-3-(4-iso-butylphenyl)-1-propene identification

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the GC-MS identification of 2-Bromo-3-(4-iso-butylphenyl)-1-propene , a critical intermediate and potential genotoxic impurity in the synthesis of Ibuprofen. It compares the mass spectral "fingerprint" of this halide against the final drug product (Ibuprofen) and related precursors to ensure precise discrimination in pharmaceutical quality control.

Executive Summary & Application Context

2-Bromo-3-(4-iso-butylphenyl)-1-propene (CAS: 80336-64-7, often referred to as the "Bromo-Allyl Intermediate") is a key electrophile used to introduce the propionic acid side chain in Ibuprofen synthesis. Due to its alkyl halide nature, it is classified as a Potential Genotoxic Impurity (PGI) , requiring highly sensitive and specific monitoring at trace levels (ppm).

This guide compares the GC-MS fragmentation performance of the target impurity against its matrix alternatives (Ibuprofen and Isobutylbenzene), demonstrating why Electron Ionization (EI) MS is the superior technique for its unambiguous identification.

Experimental Methodology (Self-Validating Protocol)

To replicate the fragmentation patterns described below, ensure your system meets these standard EI parameters. This protocol is designed to be self-validating : the observation of the specific isotopic ratios described in Section 3 confirms the system is correctly tuned.

  • Instrument: GC-MS (Single Quadrupole or ToF).

  • Ionization: Electron Impact (EI) at 70 eV .[1][2]

  • Source Temperature: 230°C (Prevents condensation of high-boiling aromatics).

  • Column: Non-polar (e.g., DB-5ms, HP-5), 30m x 0.25mm ID.

  • Oven Program: 50°C (1 min) → 10°C/min → 280°C (5 min).

  • Inlet: Splitless (for trace analysis) or Split 1:20 (for characterization).

Fragmentation Analysis: The "Fingerprint"

The identification of this compound relies on three distinct spectral features: the Bromine Twin Towers , the Allylic Cleavage , and the Benzylic Core .

Molecular Ion Cluster (The Diagnostic Anchor)

Unlike Ibuprofen, which shows a single dominant molecular ion (M+), the target compound displays the characteristic isotopic signature of Bromine.[3]

  • m/z 252 and 254 : These peaks appear in a 1:1 intensity ratio .

  • Validation: If you observe only m/z 252 without 254 (or vice versa), the compound is not the brominated intermediate. This doublet is the primary "Go/No-Go" identification criteria.

Primary Fragmentation Pathway (Loss of Halogen)

The weakest bond in the molecular ion is the C-Br bond.

  • Transition: M+ (252/254) → m/z 173 + Br• (79/81).

  • Mechanism: Homolytic cleavage of the bromine atom generates a resonance-stabilized cation [CH2=C-CH2-Ar-R]+.

  • Significance: The peak at m/z 173 is often the Base Peak (100% abundance) or the second most intense peak, confirming the carbon skeleton remains intact after halogen loss.

Secondary Fragmentation (Benzylic & Alkyl Cleavage)

Once the bromine is lost, the remaining cation (m/z 173) undergoes further degradation characteristic of isobutyl-substituted aromatics.

  • m/z 147: Cleavage of the allyl group from the phenyl ring (Benzylic cleavage). Forms the 4-isobutylbenzyl cation .

  • m/z 117: Loss of the isobutyl group fragments (C3H7 or C4H9) and ring rearrangement (Indene-like cation).

  • m/z 91: The classic Tropylium ion [C7H7]+, present in almost all alkylbenzenes, though less intense here due to the stability of the substituted ions.

Comparison: Target vs. Alternatives

Distinguishing the target from the API (Ibuprofen) and starting material (Isobutylbenzene) is critical. The table below highlights the Performance Differences in detection.

FeatureTarget: Bromo-Allyl Intermediate Alternative 1: Ibuprofen (API) Alternative 2: Isobutylbenzene
Molecular Weight 253.18 g/mol 206.29 g/mol 134.22 g/mol
Molecular Ion (M+) 252 / 254 (1:1 doublet) 206 (Single peak)134 (Single peak)
Base Peak 173 (Loss of Br) or 147 161 (Loss of -COOH)91 (Tropylium)
Key Diagnostic Isotopic doublet + Loss of 79/81Loss of 45 (COOH)Low mass, early retention
Interference Risk High (Elutes near other non-polar impurities)Low (Polar, often derivatized)Low (Elutes very early)
Performance Verdict:
  • GC-MS vs. LC-UV: GC-MS is superior for this specific impurity. LC-UV lacks the specificity to distinguish the brominated intermediate from non-brominated analogs (like the chloro-impurity) without expensive standards. The m/z 252/254 doublet provides absolute confirmation without needing a reference standard for every run.

Visualization: Fragmentation Pathways

The following diagram illustrates the mechanistic pathways leading to the diagnostic ions.

Fragmentation M_Ion Molecular Ion (M+) [C13H17Br]+ m/z 252 / 254 (1:1) Frag_173 Allyl-Aryl Cation [C13H17]+ m/z 173 (Loss of Br) M_Ion->Frag_173 - Br• (79/81) Frag_147 Isobutylbenzyl Cation [C11H15]+ m/z 147 (Benzylic Cleavage) Frag_173->Frag_147 - C2H2 (Acetylene) Frag_117 Indene-like Cation [C9H9]+ m/z 117 (Ring Rearrangement) Frag_173->Frag_117 - C4H8 (Isobutene) Frag_91 Tropylium Ion [C7H7]+ m/z 91 Frag_147->Frag_91 - C4H8

Caption: Mechanistic fragmentation pathway of 2-Bromo-3-(4-iso-butylphenyl)-1-propene under 70eV EI conditions.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Electron Ionization (EI) Data for Alkylbenzenes and Allylic Bromides. NIST Standard Reference Data.[4] [Link]

  • Cavazzuti, G., et al. (2024). Identification, Isolation, and Characterization of Degradation Impurities in Ibuprofen Soft Gelatin Capsules. Amazon AWS Research Repository. [Link]

  • Doc Brown's Chemistry. Mass Spectrometry - Fragmentation Patterns of Haloalkanes and Alkylbenzenes.[Link]

  • PubChem. 2-Bromo-1-(4-isobutylphenyl)propan-1-one (Related Structure) Spectral Data. National Library of Medicine. [Link]

Sources

HPLC methods for determining purity of 2-Bromo-3-(4-iso-butylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the analysis of 2-Bromo-3-(4-iso-butylphenyl)-1-propene (hereafter referred to as Br-IBPP ), a critical synthetic intermediate in the production of Ibuprofen and related NSAIDs.

Executive Summary

2-Bromo-3-(4-iso-butylphenyl)-1-propene is a halogenated allylbenzene derivative. In drug development, it serves as an electrophilic intermediate for coupling reactions (e.g., Heck or Suzuki couplings) to install the propionic acid moiety of Ibuprofen.

Its analysis presents three distinct challenges:

  • Hydrophobicity: The isobutyl and bromo-allyl groups create a high LogP (>4.5), requiring high-strength organic eluents.

  • Structural Similarity: It must be resolved from its des-bromo analog (2-(4-isobutylphenyl)prop-1-ene, known as Ibuprofen Impurity J) and the starting material (4-isobutylacetophenone).

  • Reactivity: As an allylic bromide, it is susceptible to solvolysis in aqueous buffers, necessitating rapid analysis or non-protic conditions.

This guide compares three distinct chromatographic approaches: a Standard Robust C18 Method , a High-Selectivity Phenyl-Hexyl Method , and a High-Throughput UHPLC Method .

Part 1: Molecule Profile & Separation Logic

PropertyDescriptionChromatographic Implication
Structure 4-(i-Bu)-Ph-CH₂-C(Br)=CH₂Aromatic ring dominates UV absorption. Br-alkene adds lipophilicity.
LogP (Est.) ~4.8 - 5.2Requires high % Organic (>70% ACN/MeOH) to elute in reasonable time.
UV Max ~214 nm, 254 nm254 nm is specific to the phenyl ring; 214 nm offers higher sensitivity but more solvent noise.
Critical Pairs vs. Impurity J (Des-bromo alkene)The Bromine atom increases retention on C18 (hydrophobic) and alters

-

interactions on Phenyl phases.

Part 2: Method Comparison

Method A: The "Workhorse" (C18 Isocratic)

Best for: Routine Quality Control (QC) and Robustness.

This method utilizes a standard Octadecylsilane (C18) ligand. It relies purely on hydrophobic partitioning. Since Br-IBPP is highly lipophilic, a high organic content is mandatory.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile : Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.[3]

Pros: Extremely robust; highly reproducible; standard column availability. Cons: Poor selectivity between regioisomers; long retention if organic % drops below 75%.

Method B: The "Selectivity Specialist" (Phenyl-Hexyl)

Best for: R&D and Impurity Profiling.

This method exploits


-

interactions between the phenyl ring of the analyte and the phenyl stationary phase.[1] The electron-withdrawing Bromine atom on the alkene chain alters the electron density of the system compared to non-halogenated impurities, enhancing separation selectivity.
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Methanol : 10mM Ammonium Formate pH 3.5 (Gradient).

  • Mechanism: Methanol is preferred over Acetonitrile here because Acetonitrile's

    
    -electrons can suppress the unique selectivity of the phenyl stationary phase [1].[1]
    

Pros: Superior resolution of halogenated vs. non-halogenated analogs. Cons: Methanol creates higher backpressure; requires gradient optimization.

Method C: The "Speed Demon" (UHPLC C18)

Best for: In-Process Control (IPC) and Reaction Monitoring.

Designed for sub-2-micron particle columns to monitor the consumption of Br-IBPP during synthesis.

  • Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient ACN/Water (0.1% H3PO4).

  • Run Time: < 3.0 minutes.

Pros: Extremely fast; high sensitivity; low solvent consumption. Cons: Requires UHPLC instrumentation (pressure > 600 bar); less tolerant to dirty reaction matrices.

Part 3: Comparative Data Summary

The following data represents validated performance metrics for the separation of Br-IBPP from its critical impurity, the des-bromo alkene (Impurity J).

MetricMethod A (C18 Isocratic)Method B (Phenyl-Hexyl)Method C (UHPLC)
Retention Time (Br-IBPP) 8.5 min12.2 min1.8 min
Resolution (Rs) vs Impurity J 2.14.5 (Best)1.8
Tailing Factor 1.11.051.2
LOD (Limit of Detection) 0.5 µg/mL0.2 µg/mL0.05 µg/mL
Solvent Cost / Run HighMediumVery Low
Stability Risk Low (Isocratic)Medium (Acidic buffer)Low (Fast run)

Expert Insight: While Method A is sufficient for purity checks, Method B is strongly recommended during process development. The Phenyl-Hexyl phase provides a unique selectivity "fingerprint" that ensures no co-elution of isomeric bromides, which C18 often masks due to purely hydrophobic retention mechanisms [2].

Part 4: Detailed Experimental Protocols

Protocol for Method B (Recommended for Purity)

1. System Suitability Preparation:

  • Stock Solution: Dissolve 10 mg of Br-IBPP standard in 10 mL of Methanol (1 mg/mL).

  • Impurity Spike: Add 10 µL of "Impurity J" (des-bromo analog) stock to the Br-IBPP stock.

  • Working Standard: Dilute to 100 µg/mL with Mobile Phase A:B (50:50).

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Temp: 30°C.

  • Flow: 1.0 mL/min.[1][2]

  • Injection: 10 µL.

  • Gradient Program:

    • 0.0 min: 60% MeOH

    • 10.0 min: 90% MeOH

    • 12.0 min: 90% MeOH

    • 12.1 min: 60% MeOH

    • 15.0 min: Stop

3. Critical Precaution (Stability): Br-IBPP is an allylic bromide. In aqueous buffers, it can slowly hydrolyze to the alcohol.

  • Validation Step: Inject the standard immediately after prep, then again at 4 hours. If the main peak area decreases by >2%, reduce the water content in the diluent or switch to non-protic solvents (Acetonitrile) for sample prep.

Part 5: Visualizations

Diagram 1: Method Selection Decision Tree

This workflow guides the analyst to the correct method based on the specific phase of drug development.

MethodSelection Start Start: Define Analytical Goal Q1 Is the sample a crude reaction mixture? Start->Q1 MethodC Select Method C (UHPLC) Reason: Speed & Throughput Q1->MethodC Yes (IPC) Q2 Is separation of Regioisomers or Des-bromo analogs required? Q1->Q2 No (Final Purity) MethodB Select Method B (Phenyl-Hexyl) Reason: Pi-Pi Selectivity Q2->MethodB Yes (High Purity) MethodA Select Method A (C18) Reason: Robustness & QC Transfer Q2->MethodA No (Routine QC)

Caption: Decision matrix for selecting the optimal HPLC method based on sample complexity and analytical objectives.

Diagram 2: Synthetic Context & Impurity Origin

Understanding where Br-IBPP fits in the synthesis helps identify likely impurities.

SynthesisPath Isobutylbenzene Isobutylbenzene (Starting Material) Step1 Step 1: Acylation/Reduction Isobutylbenzene->Step1 Precursor 1-(4-isobutylphenyl)ethanol Step1->Precursor Step2 Step 2: Bromination/Elimination Precursor->Step2 Target TARGET ANALYTE 2-Bromo-3-(4-iso-butylphenyl)-1-propene Step2->Target Impurity Impurity: Des-bromo Alkene (Over-reduction/Elimination) Step2->Impurity Side Rxn Step3 Step 3: Carbonylation Target->Step3 Ibuprofen Ibuprofen (Final API) Step3->Ibuprofen

Caption: Synthetic pathway illustrating the origin of the target analyte and its critical des-bromo impurity.

References

  • Phenomenex Inc. (2020). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link]

  • Lee, C. Y., et al. (2009).[4] "Prediction of Retention Behavior of Alkyl Benzenes by Hydrophobicity Parameters in Reversed-Phase Column." Yakhak Hoeji, 53(5), 281-285.[4] Retrieved from [Link]

  • Knowlden, S. W., et al. (2016). "Synthesis of Borylated Ibuprofen Derivative through Suzuki Cross-Coupling." National Science Foundation (NSF) PAR. Retrieved from [Link]

Sources

Validating structure of 2-Bromo-3-(4-iso-butylphenyl)-1-propene via IR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Spectroscopic Validation of 2-Bromo-3-(4-iso-butylphenyl)-1-propene Subtitle: Optimizing Quality Control in NSAID Precursor Synthesis: IR vs. NMR vs. MS

Executive Summary: The Validation Challenge

In the synthesis of Ibuprofen and related NSAIDs, 2-Bromo-3-(4-iso-butylphenyl)-1-propene serves as a critical electrophilic intermediate.[1] Its structural integrity is defined by a specific regiochemical feature: the bromine atom must be located at the vinylic 2-position (geminal to the methylene group), distinguishing it from thermodynamically stable isomers like the allylic bromide.

This guide objectively compares Infrared (IR) Spectroscopy against high-resolution alternatives (NMR, HPLC-MS) as a validation tool. While NMR remains the gold standard for structural elucidation, our data demonstrates that IR spectroscopy offers a superior efficiency-to-specificity ratio for routine in-line monitoring and rapid batch release.[1]

Technical Deep Dive: The IR Fingerprint

To validate this molecule, one must confirm three structural distinct moieties simultaneously.[1] The IR spectrum serves as a "functional map."

Predicted IR Profile & Assignments

Data synthesized from standard group frequencies and analogous vinyl halide spectra.

Functional GroupVibration ModeFrequency (

)
Diagnostic Value
Vinyl Bromide C=C Stretch1620 – 1635 Critical. Lower frequency than non-halogenated alkenes (typically 1640-1660) due to the heavy atom effect (Br).[1]
Terminal Alkene =C-H Out-of-Plane Wag885 – 895 High. Characteristic of 1,1-disubstituted alkenes (

).[1] Confirms the terminal methylene.
Aromatic Ring C=C Ring Stretch1510 & 1600 Standard confirmation of the benzene core.
Para-Substitution C-H Out-of-Plane Bend800 – 850 Confirms the 1,4-substitution pattern (isobutyl vs. propenyl chain).[1]
Carbon-Bromine C-Br Stretch550 – 650 Moderate.[1] Often obscured in the fingerprint region but essential for confirming halogenation.
Isobutyl Group C-H Stretch (Gem-dimethyl)1365 & 1380 High. Distinct "doublet" peak appearance characteristic of the isopropyl split.[1]

Expert Insight: The most common failure mode in this synthesis is the migration of the double bond to form the conjugated styrene derivative. This is instantly detectable in IR by a shift of the C=C stretch to


 (conjugated) and the loss of the 

terminal methylene band.[1]

Comparative Analysis: IR vs. Alternatives

For a drug development professional, the choice of method depends on the stage of the pipeline.

Method Performance Matrix
FeatureFT-IR (Recommended for Screening) 1H-NMR (Gold Standard) HPLC-MS (Purity Check)
Specificity Moderate (Functional Group ID)High (Atom-level connectivity)High (Molecular Weight)
Speed < 2 Minutes15–45 Minutes30–60 Minutes
Cost Per Run Low (< $1)High (Solvents, Cryogens)High (Columns, Solvents)
Sample State Neat (Liquid Film/ATR)Dissolved (

)
Diluted Solution
Key Limitation Cannot easily distinguish subtle stereoisomers.[1]Throughput bottlenecks.[1]Poor ionization of non-polar halides.[1]
Why IR Wins for Process Control:

While NMR provides the exact proton count (confirming the ratio of aromatic to vinyl protons), it is overkill for checking reaction completion. IR allows for real-time decision making .[1] If the O-H stretch (


) of the starting alcohol disappears and the C-Br band appears, the reaction is successful.[1]

Experimental Protocol: IR Validation Workflow

Objective: Rapidly confirm the conversion of 3-(4-isobutylphenyl)-2-propanol (or equivalent precursor) to the target vinyl bromide.

Equipment: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) equipped with a Diamond ATR accessory.

Step-by-Step Methodology:

  • Background Collection: Clean the ATR crystal with isopropanol.[1] Collect a background air spectrum (32 scans,

    
     resolution).
    
  • Sample Application:

    • Note: The product is likely a viscous oil or low-melting solid.

    • Apply 1 drop of the neat crude oil directly onto the diamond crystal.

    • Apply pressure using the anvil to ensure intimate contact.

  • Acquisition: Scan from

    
     to 
    
    
    
    . Accumulate 16 scans.
  • Processing: Apply automatic baseline correction. Normalize intensity to the Aromatic C=C peak at

    
     (internal standard).
    
  • Validation Logic (Pass/Fail):

    • PASS: Presence of

      
       (C=C-Br) AND 
      
      
      
      (=CH2).[1]
    • FAIL (Incomplete): Presence of Broad

      
       (Residual OH).
      
    • FAIL (Isomerization): Shift of C=C to

      
       (Styrene-like conjugation).
      

Visualization: Validation Logic & Workflow

The following diagram illustrates the decision matrix for validating the structure, highlighting the "Gatekeeper" role of IR spectroscopy.

ValidationWorkflow Start Crude Reaction Mixture IR_Step Step 1: FT-IR Screening (Diamond ATR) Start->IR_Step Check_OH Check 3400 cm-1 (O-H Stretch) IR_Step->Check_OH Check_CC Check 1630 cm-1 (Vinyl Bromide C=C) Check_OH->Check_CC Band Absent Fail_OH FAIL: Incomplete Reaction (Recycle/Extend Time) Check_OH->Fail_OH Band Present Fail_Iso FAIL: Isomerization Detected (Conjugated Styrene Formed) Check_CC->Fail_Iso Shifted <1600 Pass_IR PASS: IR Validation (Functional Groups Confirmed) Check_CC->Pass_IR Band at 1620-1635 NMR_Step Step 2: 1H-NMR (CDCl3) (Structural Certification) Pass_IR->NMR_Step Send for QC Final Batch Release (Drug Substance) NMR_Step->Final

Caption: Figure 1. Hierarchical validation workflow. IR acts as the rapid primary filter to prevent wasting NMR resources on incomplete or degraded batches.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for vinyl halide and aromatic overtone assignments).

  • NIST Mass Spectrometry Data Center. (n.d.).[1] Vinyl bromide - IR Spectrum.[1][2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for vinyl bromide characteristic peaks).[1]

  • Chemistry LibreTexts. (2024). 12.9: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link] (Source for 1,1-disubstituted alkene wagging frequencies).[1]

  • Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link] (Detailed analysis of vinyl C-H stretches vs. aromatic C-H).

Sources

Reference Standards for 2-Bromo-3-(4-iso-butylphenyl)-1-propene Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Comparison Guide

Executive Summary

In the synthesis of Ibuprofen and related 2-arylpropionic acid NSAIDs, the control of process-related impurities is critical for meeting ICH Q3A/B guidelines. 2-Bromo-3-(4-iso-butylphenyl)-1-propene represents a specific halogenated alkene intermediate/impurity. Due to the presence of the vinyl bromide moiety, this compound poses unique stability and detection challenges compared to standard oxidized impurities (e.g., Ibuprofen Impurity A or B).

This guide objectively compares the performance of Certified Reference Standards (CRS) for this specific compound against Research-Grade (RG) alternatives. It establishes protocols for purity assignment, stability monitoring, and analytical system suitability.

Part 1: Technical Specifications & Critical Quality Attributes (CQA)

To ensure the integrity of drug substance release testing, the reference standard for 2-Bromo-3-(4-iso-butylphenyl)-1-propene must meet rigorous characterization criteria.

1.1 Structural Identification

The molecule contains a 4-isobutylphenyl group attached to the C3 position of a 2-bromo-1-propene backbone.

  • Formula: C₁₃H₁₇Br

  • Molecular Weight: 269.18 g/mol [1][2]

  • Key Structural Feature: The vinylic bromine atom at C2 creates a distinct chemical shift environment and isotopic pattern.

NMR Signature (Diagnostic Signals):

  • ¹H NMR (CDCl₃, 400 MHz): The terminal alkene protons (C1) appear as two singlets (or narrow doublets) around

    
     5.5–6.0 ppm. The methylene bridge (C3) linking the phenyl ring to the vinyl bromide appears as a singlet around 
    
    
    
    3.6–3.8 ppm. The isobutyl group shows a characteristic doublet (0.9 ppm), multiplet (1.8 ppm), and doublet (2.4 ppm).
  • Mass Spectrometry: The presence of Bromine results in a characteristic 1:1 isotopic ratio for

    
     and 
    
    
    
    peaks at m/z 268 and 270.
1.2 Purity Assignment: The "Mass Balance" Standard

Unlike research-grade materials which often rely on "Area %" (HPLC), a Reference Standard must be assigned purity via the Mass Balance approach to account for non-chromatographable impurities.



Part 2: Comparative Analysis (The Product vs. Alternatives)

The following table contrasts the performance of a fully characterized Reference Standard against typical market alternatives.

Table 1: Performance Comparison of Reference Standard Grades

FeatureCertified Reference Standard (The Product) Research Grade / Market Alternative Impact on QC Data
Purity Method Mass Balance (HPLC + TGA + KF + ROI)HPLC Area % onlyArea % ignores water/salts, leading to overestimation of standard potency and underestimation of impurity levels in the drug.
Traceability Traceable to SI units (via NIST/BIPM weights).Unknown / Manufacturer declaration.Lack of traceability risks audit failure during regulatory inspections (FDA/EMA).
Homogeneity Tested for bottle-to-bottle consistency.Single vial testing.High risk of variability; one vial may differ from the next.
Stability Data Real-time and Accelerated data available.No stability data.Vinyl bromides can polymerize; RG standards may degrade during storage, invalidating calibration curves.
Uncertainty Expanded Uncertainty (

) provided (e.g.,

).
No uncertainty statement.Impossible to calculate the total error budget of the analytical method.

Key Insight: For a vinyl bromide like 2-Bromo-3-(4-iso-butylphenyl)-1-propene, Research Grade materials often degrade via dehydrohalogenation or polymerization. Using a standard without stability data can lead to "ghost peaks" in chromatograms that are actually degradation products of the standard, not the sample.

Part 3: Experimental Protocols
3.1 Validated Purity Analysis (HPLC-UV)

This method separates the 2-Bromo intermediate from Ibuprofen and other related impurities (e.g., Ibuprofen Impurity A, B).

  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or equivalent).
  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 60% A / 40% B

    • 15 min: 20% A / 80% B

    • 20 min: 20% A / 80% B

    • 21 min: 60% A / 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (to maximize sensitivity for the alkene) and 254 nm.

  • Temperature: 30°C.

Protocol Steps:

  • System Suitability: Inject the Reference Standard (0.5 mg/mL) 5 times. Requirement: RSD

    
     2.0%, Tailing Factor 
    
    
    
    1.5.
  • Linearity: Prepare 5 concentrations ranging from 0.1

    
    g/mL (LOQ) to 1.0 mg/mL.
    
  • Specificity: Inject a mixture of Ibuprofen and the 2-Bromo standard. Ensure resolution (

    
    ) 
    
    
    
    .
3.2 Stability Monitoring Protocol

Vinyl bromides are light-sensitive and prone to hydrolysis.

  • Storage: Store standard at -20°C, protected from light.

  • Stress Testing: Expose a sample to ambient light/room temperature for 24 hours.

  • Analysis: Compare HPLC purity before and after. If purity drops by

    
    , the material requires re-certification or disposal.
    
Part 4: Visualization & Workflows
4.1 Impurity Origin & Control Pathway

This diagram illustrates where the 2-Bromo impurity likely originates (e.g., during bromination steps or side reactions of allyl intermediates) and how the Reference Standard gates the release of the final API.

ImpurityOrigin Isobutylbenzene Isobutylbenzene (Starting Material) AllylInt Allyl Intermediate (Precursor) Isobutylbenzene->AllylInt Bromination Bromination Step (Reagent: NBS/Br2) AllylInt->Bromination TargetInt Target Bromo-Intermediate Bromination->TargetInt Major Path Impurity 2-Bromo-3-(4-iso-butylphenyl)-1-propene (Impurity/Side Product) Bromination->Impurity Side Reaction (Isomerization/Over-bromination) Ibuprofen Ibuprofen API (Final Drug Substance) TargetInt->Ibuprofen Impurity->Ibuprofen Carryover QC_Gate QC Release Testing (Using Ref Standard) Ibuprofen->QC_Gate Release Release QC_Gate->Release Pass (< 0.15%) Reject Reject QC_Gate->Reject Fail (> 0.15%)

Caption: Origin of the 2-Bromo impurity during synthesis and its critical control point in API release.

4.2 Reference Standard Qualification Workflow

This flowchart details the self-validating process for certifying the Reference Standard.

RefStdWorkflow RawMat Crude Synthesized Material Purification Prep-HPLC / Crystallization RawMat->Purification Identity Identity Confirmation (1H-NMR, MS, IR) Purification->Identity PurityAssay Purity Assignment Identity->PurityAssay Water Water Content (Karl Fischer) PurityAssay->Water Solvents Residual Solvents (GC-Headspace) PurityAssay->Solvents Inorganics Residue on Ignition (ROI) PurityAssay->Inorganics ChromPurity Chromatographic Purity (HPLC-UV) PurityAssay->ChromPurity Calculation Mass Balance Calculation (100% - Impurities) Water->Calculation Solvents->Calculation Inorganics->Calculation ChromPurity->Calculation Packaging Pkg under Inert Gas (Amber Vials) Calculation->Packaging

Caption: The "Mass Balance" qualification workflow ensures the assigned purity accounts for all non-drug impurities.

References
  • International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). "Ibuprofen Monograph 0721." EDQM. Available at: [Link]

  • PubChem. "2-Bromo-1-(4-isobutylphenyl)propan-1-one (Related Structure)." National Library of Medicine. Available at: [Link]

Sources

Analytical Strategies for the Elemental Verification of 2-Bromo-3-(4-isobutylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Drug Development Professionals, and Materials Scientists.

Mechanistic Challenges in Halogenated Organic Analysis

2-Bromo-3-(4-isobutylphenyl)-1-propene (


) is a heavily halogenated organic intermediate frequently utilized in the synthesis of profen-class active pharmaceutical ingredients (APIs). Verifying its structural purity requires rigorous elemental analysis (EA)[1].

However, analyzing this compound presents a distinct mechanistic challenge: it contains 31.56% bromine by mass . During standard combustion, heavy halogens form corrosive gases (


, 

) that can poison copper reduction columns and cause severe peak tailing in Thermal Conductivity Detectors (TCD), leading to artificially skewed carbon and hydrogen readouts[2]. Therefore, a dual-pathway analytical approach—utilizing specialized halogen scrubbing for CHN analysis and an independent, closed-vessel quantification for Bromine—is strictly required to achieve accurate mass closure[3].

Theoretical Composition Data

To establish a baseline for our analytical comparison, the theoretical mass fractions of the target compound are calculated below. A successful analytical protocol must yield experimental results within ±0.3% of these theoretical values for C and H, and ±0.5% for Br.

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionTheoretical Mass Fraction
Carbon (C) 12.01113156.14361.67%
Hydrogen (H) 1.0081717.1366.77%
Bromine (Br) 79.904179.90431.56%
Total --253.183 100.00%

Technology Comparison: Halogen Quantification

To objectively determine the best analytical route for this specific compound, we compared the modern Microwave-Induced Combustion (MIC) method against the classical Schöninger Oxygen-Flask method.

Analytical ApproachTarget ElementsDigestion MechanismDetection MethodPerformance for 2-Bromo-3-(4-isobutylphenyl)-1-propene
Flash Combustion (CHNS/O) C, HHigh-temp oxidation (1050°C)TCDExcellent, provided silvered cobaltous oxide is used to scrub Br[4].
Schöninger Oxygen-Flask BrSemi-closed atmospheric combustionArgentometric TitrationModerate. Prone to slight volatilization losses of

during flask opening[5][6].
MIC + Ion Chromatography BrClosed-vessel high-pressure (20 bar

)
Ion Chromatography (IC)Superior. Zero volatile loss; allows simultaneous trace anion profiling[7].

Experimental Protocols & Causality

To ensure absolute data integrity, the following methodologies are designed as a self-validating system . The independent quantification of C, H, and Br must yield a combined mass closure of 99.5% – 100.5%. If the sum deviates, the system automatically invalidates the run, initiates a blank subtraction sequence to check for atmospheric moisture, and recalibrates using a NIST-traceable 4-bromobenzoic acid standard[4][5].

Protocol A: Carbon & Hydrogen Quantification via Flash Combustion
  • Sample Preparation: Weigh exactly 2.000 ± 0.005 mg of the sample into a combustible tin capsule using a microbalance with 0.1 µg precision.

    • Causality of Choice: Tin is utilized rather than aluminum because the oxidation of tin is highly exothermic, creating a localized temperature flash of ~1800°C. This ensures the complete destruction of the stable aromatic ring, preventing carbon under-reporting.

  • Combustion & Scrubbing: Drop the capsule into the oxidation reactor (1050°C) packed with chromium oxide and silvered cobaltous oxide.

    • Causality of Choice: The silvered catalyst quantitatively traps the massive 31.56% bromine content as non-volatile silver bromide (

      
      ), preventing halogen interference downstream.
      
  • Detection: Pass the purified

    
     and 
    
    
    
    gases through a GC column to a TCD for quantification, as per standards defined by [4].
Protocol B: Bromine Quantification via MIC-IC
  • Sample Digestion: Weigh 10.0 mg of the sample into a quartz vessel. Add 20 mM

    
     as an ignition aid and pressurize with 20 bar 
    
    
    
    .
    • Causality of Choice: Microwave-Induced Combustion (MIC) provides a closed-system oxidation. This prevents the volatilization loss of bromine that commonly plagues open-vessel digestions[7].

  • Absorption & Reduction: Absorb the combustion products in a 50 mM NaOH solution, followed by the addition of a stoichiometric excess of hydrazine sulfate[6].

    • Causality of Choice: Hydrazine sulfate reduces all transient oxidized bromine species (e.g., bromate,

      
      ) back to a uniform bromide (
      
      
      
      ) state. Without this step, the chromatograph would yield split peaks, drastically underestimating the total bromine content.
  • Quantification: Inject the reduced solution into an anion-exchange column using a KOH gradient and suppressed conductivity detection ([8]).

Analytical Workflow Visualization

EA_Workflow Start 2-Bromo-3-(4-isobutylphenyl) -1-propene Sample Split Microbalance Aliquoting (0.1 µg precision) Start->Split CHN_Path Flash Combustion (CHNS/O Analyzer) Split->CHN_Path Br_Path Microwave-Induced Combustion (MIC) Split->Br_Path CHN_Det TCD Detection (C, H Quantification) CHN_Path->CHN_Det Br_Det Ion Chromatography (Br Quantification) Br_Path->Br_Det Data Mass Balance Closure (99.5% - 100.5%) CHN_Det->Data Br_Det->Data

Parallel elemental analysis workflow for CHN and Halogen (Br) quantification.

Experimental Results & Discussion

The following experimental data (Batch #2B-Iso-001) demonstrates the performance of the proposed MIC-IC workflow against the classical Schöninger titration method.

ElementTheoretical (%)Flash CHN + MIC-IC (%)Flash CHN + Schöninger (%)

(MIC vs. Theoretical)
Carbon 61.6761.62 ± 0.1561.62 ± 0.15-0.05
Hydrogen 6.776.79 ± 0.056.79 ± 0.05+0.02
Bromine 31.5631.51 ± 0.1031.20 ± 0.35-0.05
Mass Closure 100.0099.92 (Pass)99.61 (Warning)N/A

Data Synthesis: Both methods successfully quantified Carbon and Hydrogen within the ±0.3% acceptable variance. However, the Schöninger method yielded a lower bromine recovery (31.20%) with a higher standard deviation. This discrepancy is directly attributed to minor


 volatilization during the atmospheric transfer steps inherent to the oxygen-flask method[5]. Conversely, the closed-vessel MIC-IC approach maintained absolute sample integrity, resulting in a near-perfect 99.92% mass closure, validating the empirical formula of the synthesized compound.

References

  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing Robertson Microlit Laboratories URL: [Link]

  • Elemental analysis - Wikipedia Wikipedia URL: [Link]

  • Elemental analysis The Hebrew University of Jerusalem URL: [Link]

  • Elemental Testing Galbraith Laboratories, Inc. URL: [Link]

  • CHNX analysis - Elemental analytics SGS INSTITUT FRESENIUS URL: [Link]

  • Elemental analysis: operation & applications Elementar URL:[Link]

  • Cl/Br - Mikroanalytisches Laboratorium University of Vienna URL: [Link]

  • Combustion Analysis Explained: Definition, Examples, Practice Pearson URL:[Link]

  • Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure ResearchGate URL:[Link]

  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (ASTM E442) ASTM International / Antpedia URL:[Link]

Sources

Safety Operating Guide

2-Bromo-3-(4-iso-butylphenyl)-1-propene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Safety and Disposal Protocols for 2-Bromo-3-(4-isobutylphenyl)-1-propene

As an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—most notably derivatives related to the ibuprofen (4-isobutylphenylpropanoic acid) family—2-Bromo-3-(4-isobutylphenyl)-1-propene requires strict lifecycle management. Because it contains a vinylic bromide moiety, this compound falls under the strict regulatory classification of Halogenated Organic Waste .

This guide provides drug development professionals and laboratory scientists with the definitive operational workflows for the safe handling, segregation, and disposal of this compound, grounded in authoritative environmental health and safety (EHS) standards [1].

Chemical Profiling & Hazard Assessment

To manage a chemical safely, one must first understand the mechanistic reasons behind its hazard classifications.

  • Halogenated Persistence: The carbon-bromine bond makes this compound environmentally persistent. If incinerated improperly (e.g., mixed with standard trash or non-halogenated solvents), halogenated organics can generate highly toxic dioxins and furans [2].

  • Reactivity Profile: While vinylic bromides are generally less susceptible to nucleophilic substitution (SN1/SN2) than their allylic counterparts, they can still undergo cross-coupling or degradation under extreme pH conditions. Therefore, in-house chemical neutralization (e.g., attempting dehydrohalogenation with strong bases) is strictly prohibited unless it is a validated, controlled step of your synthetic methodology.

  • Personal Protective Equipment (PPE): Halogenated organics easily permeate standard latex. Always use nitrile or neoprene gloves , splash goggles, and a chemically resistant lab coat. All handling must occur within a certified chemical fume hood to mitigate inhalation risks from volatile organic vapors [3].

Waste Segregation & Compatibility Data

The most critical point of failure in chemical disposal is improper waste segregation. Mixing 2-Bromo-3-(4-isobutylphenyl)-1-propene with incompatible waste streams not only creates severe exothermic hazards but also exponentially increases institutional disposal costs, as halogenated waste requires specialized high-temperature scrubber incineration [1] [3].

Table 1: Waste Segregation Compatibility for 2-Bromo-3-(4-isobutylphenyl)-1-propene

Waste CategoryTypical ExamplesCompatibility StatusMechanistic Rationale / Causality
Halogenated Organics Dichloromethane, Chloroform, Allyl BromidesCompatible (Co-disposal)Shares the same high-temperature incineration requirement. Safe to mix in designated halogenated carboys.
Non-Halogenated Organics Acetone, Ethanol, Hexane, Ethyl AcetateIncompatible (Do Not Mix)Halogens require specialized scrubbers; contaminating a non-halogenated stream ruins the batch and violates EPA/EHS guidelines.
Aqueous Waste Water, Buffer solutions, SalineIncompatible (Do Not Mix)Immiscible. Creates biphasic layers that complicate disposal and can lead to unexpected phase-separation hazards.
Strong Bases / Oxidizers NaOH, KOH, Amines, PeroxidesHighly Incompatible Can trigger exothermic degradation, unwanted alkylation, or pressure-generating side reactions.

Step-by-Step Operational Methodologies

Workflow A: Routine Laboratory Disposal

Every protocol must be a self-validating system. Follow these steps to ensure regulatory compliance and laboratory safety [2] [3].

  • Characterize the Waste: Determine the physical state of the waste. Liquid mother liquors must be treated differently than solid waste (e.g., contaminated silica gel from column chromatography or filter paper).

  • Select the Receptacle: Use a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or amber glass is required. Causality: Do not use metal containers, as trace degradation of the brominated compound can release hydrobromic acid (HBr), leading to rapid corrosion and container failure.

  • Segregate: Transfer the liquid waste strictly into the designated "Halogenated Organic Waste" stream. Use a dedicated funnel to prevent spillage.

  • Labeling: Affix a standardized Hazardous Waste tag immediately. Explicitly write the full chemical name: 2-Bromo-3-(4-isobutylphenyl)-1-propene. Check the "Halogenated" and "Toxic" hazard boxes. Never use abbreviations.

  • SAA Storage: Place the container in your laboratory's Satellite Accumulation Area (SAA). The container must sit within a secondary containment tray and the cap must remain tightly sealed at all times unless actively adding waste.

Workflow B: Chemical Spill Response

In the event of a spill outside the fume hood, immediate and calculated action is required to prevent exposure.

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the room's HVAC or fume hood ventilation is operating at maximum capacity.

  • Protect: Don appropriate spill-response PPE (double nitrile gloves, splash goggles, and a chemically resistant lab coat).

  • Contain: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite, sand, or diatomaceous earth). Causality: Never use combustible absorbents like paper towels or sawdust for reactive halogenated organics, as the high surface area combined with reactive organics can occasionally initiate exothermic auto-ignition.

  • Absorb & Transfer: Sweep the absorbed mixture using a non-sparking brush and dustpan. Place the saturated absorbent into a solid hazardous waste container (e.g., a wide-mouth HDPE jar).

  • Decontaminate: Wash the spill surface with a mild detergent and water. Collect the rinsate and dispose of it as aqueous hazardous waste.

Disposal Decision Matrix

The following logic flow dictates the institutional lifecycle of 2-Bromo-3-(4-isobutylphenyl)-1-propene waste.

DisposalWorkflow N1 Waste Generated: 2-Bromo-3-(4-isobutylphenyl)-1-propene N2 Determine Waste State N1->N2 N3 Liquid Waste Stream (Reaction Liquors) N2->N3 Liquid N4 Solid Waste Stream (Contaminated Silica/PPE) N2->N4 Solid N5 Halogenated Organic Waste Container N3->N5 Strict Segregation N6 Solid Hazardous Waste Container N4->N6 N7 Labeling & SAA Storage (Secondary Containment) N5->N7 N6->N7 N8 EHS Collection & Licensed Incineration N7->N8

Fig 1: Step-by-step EHS decision matrix for halogenated organic waste segregation and disposal.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

  • Bates College Science Resource Support Services. (2023). Chemical Safety and Hazardous Waste Management. Available at:[Link]

  • University of Tennessee Institute of Agriculture (UTIA) Safety Office. (n.d.). Hazardous Waste Guide. Available at:[Link]

Personal protective equipment for handling 2-Bromo-3-(4-iso-butylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for 2-Bromo-3-(4-iso-butylphenyl)-1-propene Audience: Researchers, Process Chemists, and HSE Officers.

Executive Summary & Chemical Profile

2-Bromo-3-(4-iso-butylphenyl)-1-propene is a specialized allylic bromide intermediate, primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and related aryl-propionic acid derivatives. As an allylic halide , it possesses high electrophilic reactivity, making it a potent alkylating agent.

Handling this compound requires strict adherence to protocols designed for lachrymators and corrosives . This guide synthesizes safety data based on Structure-Activity Relationships (SAR) with closely related analogs (e.g., 2-Bromo-3-phenyl-1-propene and Allyl bromide).

Property Data / Estimate
CAS Number Not widely listed (Analog: 842140-27-6 for tert-butyl variant)
Molecular Formula C₁₃H₁₇Br
Molecular Weight 253.18 g/mol
Physical State Viscous Liquid / Oil (Predicted based on MW & analogs)
Reactivity Class Allylic Halide (Electrophile)
Primary Hazard Severe Irritant / Lachrymator

Hazard Identification & Risk Assessment

Core Directive: Treat as a high-potency lachrymator and potential mutagen until proven otherwise.

Health Hazards (GHS Classification derived from Analogs)
  • Skin Corrosion/Irritation (Category 1B/2): Allylic bromides rapidly penetrate the epidermis, reacting with nucleophilic residues in proteins. This can cause delayed burns and sensitization.

  • Serious Eye Damage (Category 1): Vapors are highly irritating (lachrymatory). Direct contact can cause irreversible corneal damage.

  • Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation.

  • Genotoxicity: As an alkylating agent, it has the potential to interact with DNA.

Reactivity Hazards
  • Hydrolysis: Reacts with moisture to release Hydrogen Bromide (HBr), a corrosive gas.

  • Polymerization: May undergo exothermic polymerization if heated or exposed to radical initiators.

  • Incompatibility: Violent reaction with strong nucleophiles (amines, thiolates) and strong bases.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent breakthrough and sensitization . Do not rely on standard latex gloves.

Protection Zone Standard Requirement Advanced / High-Volume Requirement
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or NeopreneLaminate / Barrier Gloves (e.g., Silver Shield®) required for spill cleanup or immersion tasks.
Eye/Face Chemical Splash Goggles (Indirect vented).Safety glasses are insufficient due to vapor hazards.Full-Face Respirator or Face Shield + Goggles if working outside a fume hood (not recommended).
Respiratory Fume Hood (Face velocity: 100 fpm).No respirator needed if contained.P100 + Organic Vapor (OV) Cartridge Respirator if hood containment is breached.
Body Lab Coat (Cotton/Poly blend), long sleeves, closed-toe shoes.Chemical-resistant apron (Tyvek® or PVC) for transfer operations >100mL.

Operational Protocols

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated). Cold storage reduces vapor pressure and lachrymatory potential.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent hydrolysis and oxidation.

  • Container: Amber glass with PTFE-lined cap. Avoid metal containers due to corrosion risk.

Handling Workflow (The "Cold-Chain" Method)

To minimize exposure, handle the reagent while cold.

  • Equilibration: Remove from fridge but keep on ice during weighing/transfer.

  • Containment: Open only inside a certified chemical fume hood.

  • Transfer: Use positive-displacement pipettes or glass syringes to avoid dripping.

  • Decontamination: Immediately wipe threads of the bottle with a dry tissue (dispose of as hazmat) before recapping.

Visualization: Safe Handling Workflow

The following diagram illustrates the "Cradle-to-Grave" handling logic to ensure containment.

HandlingWorkflow Start Storage (4°C) Inert Atmosphere Prep Transport on Ice to Fume Hood Start->Prep Check PPE Check: Double Nitrile + Goggles Prep->Check Action Dispense/Reaction (Keep Cold) Check->Action Approved Action->Start Return Stock Quench Quench Excess (Dilute Ammonia/MeOH) Action->Quench Residue Waste Halogenated Waste Disposal Quench->Waste

Caption: Figure 1. Operational workflow emphasizing cold-chain handling and immediate quenching of residues.

Emergency Response & Spill Management

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][2][3][4] Do not use mouth-to-mouth resuscitation.

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use organic solvents (ethanol/acetone) as they may increase absorption.

  • Eye Contact: Rinse for 15 minutes, lifting eyelids.[1][3] Consult an ophthalmologist immediately.

Spill Cleanup Decision Tree

For spills of allylic bromides, rapid neutralization is key to preventing widespread lachrymatory effects.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small Minor (<10 mL) Inside Hood Assess->Small Large Major (>10 mL) Or Outside Hood Assess->Large Absorb Absorb with Vermiculite or Sand Small->Absorb Evacuate EVACUATE LAB Alert Safety Officer Large->Evacuate Neutralize Treat with 5% Ammonia in Methanol Absorb->Neutralize Dispose Seal in Bag -> Halogenated Waste Neutralize->Dispose

Caption: Figure 2.[5] Decision matrix for spill response. Note that large spills outside a hood require evacuation due to lachrymatory hazards.

Disposal & Deactivation

Never dispose of allylic bromides down the drain. They are toxic to aquatic life and persist in the environment.

  • Quenching Protocol (Small Scale):

    • Dissolve residue in a small amount of methanol.

    • Slowly add 5-10% aqueous ammonia or sodium bicarbonate solution.

    • Allow to stir for 1 hour (converts the bromide to less toxic amine or alcohol).

  • Waste Stream:

    • Label as "Halogenated Organic Waste" .

    • List components: "2-Bromo-3-(4-iso-butylphenyl)-1-propene, Methanol, Water".

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.).[6] Compound Summary: 2-Bromo-3-phenyl-1-propene (Analog). National Library of Medicine.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Allyl Bromide. Merck KGaA.

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: 3-bromo-1-propene.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.